Delsoline
Description
Properties
Molecular Formula |
C25H41NO7 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |
InChI Key |
JVBLTQQBEQQLEV-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Synonyms |
delsoline |
Origin of Product |
United States |
Foundational & Exploratory
Delsoline: A Technical Deep Dive into its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Delsoline, a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera, exhibits a multi-faceted pharmacological profile. Primarily recognized for its antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), it also demonstrates ganglion-blocking, neuromuscular-blocking, and potential anti-inflammatory and anti-arrhythmic properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways.
Nicotinic Acetylcholine Receptor Antagonism
This compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. Its inhibitory activity has been quantified against the α7 subtype of nAChRs.
Quantitative Data: nAChR Binding Affinity
| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | IC50 | Reference |
| This compound | α7 nAChR | Competitive Binding Assay | Rat neuronal membranes | α-Bungarotoxin | 19 µM | [1] |
Experimental Protocol: Competitive nAChR Binding Assay
This protocol outlines the methodology used to determine the binding affinity of this compound for nAChR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a specific radioligand to neuronal nAChRs.
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex, rich in α7 nAChRs)
-
[125I] α-Bungarotoxin (radioligand)
-
This compound (test compound)
-
Nicotine or another known nAChR ligand (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous acetylcholine.
-
Binding Assay: In a multi-well plate, combine the prepared brain membranes, [125I] α-Bungarotoxin at a concentration below its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 1. Experimental workflow for the nicotinic acetylcholine receptor binding assay.
Ganglion-Blocking and Neuromuscular-Blocking Effects
This compound is reported to have ganglion-blocking and curare-like neuromuscular blocking effects, consistent with its antagonism of nicotinic acetylcholine receptors.[2]
-
Ganglion-Blocking Activity: By antagonizing nAChRs at autonomic ganglia, this compound can inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems. This action is the likely basis for its observed hypotensive effects.[1]
-
Neuromuscular-Blocking Activity: this compound's "curare-like" effect implies that it acts as a competitive antagonist at the nAChRs of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction.
Figure 2. Logical relationship of this compound's blocking activities.
Potential Anti-Inflammatory Mechanism
While direct studies on this compound are limited, research on other diterpenoid alkaloids from the Delphinium genus suggests a potential anti-inflammatory mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response.
Proposed Signaling Pathway
Figure 3. Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone or another known anti-inflammatory agent (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent (for NO measurement)
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with LPS and a positive control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-only control. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value, ensuring that the observed inhibition is not due to cytotoxicity.
Anti-Arrhythmic and Hypotensive Effects
This compound has been reported to possess anti-arrhythmic and hypotensive properties.[1] The hypotensive effect is likely a consequence of its ganglion-blocking activity, which reduces sympathetic tone to the vasculature.
The mechanism underlying the anti-arrhythmic effect is less clear but may involve the modulation of cardiac ion channels. Diterpene alkaloids, as a class, are known to interact with various ion channels. Further investigation using techniques such as patch-clamp electrophysiology on isolated cardiomyocytes would be necessary to elucidate the specific ion channels affected by this compound and the nature of their modulation.
Conclusion
This compound is a diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This antagonism manifests as ganglion-blocking and neuromuscular-blocking activities, with a quantified inhibitory effect on α7 nAChRs. Its potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a hypothesis supported by studies on related compounds. The anti-arrhythmic and hypotensive effects of this compound warrant further investigation to fully characterize their molecular basis. The experimental protocols and data presented in this guide provide a foundation for future research and development of this compound and its analogs as potential therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway [frontiersin.org]
Delsoline as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delsoline (B607053), a diterpenoid alkaloid isolated from plants of the Delphinium genus, has emerged as a noteworthy antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and toxicology.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in a wide array of physiological processes, including neuromuscular transmission, autonomic ganglia signaling, and various functions within the central nervous system. The diverse family of nAChR subtypes represents a significant target for therapeutic intervention in a range of disorders. Diterpenoid alkaloids, a class of natural products found in plant genera such as Delphinium and Aconitum, have been identified as potent modulators of nAChR activity. This compound is one such alkaloid that has demonstrated antagonist activity at nAChRs, making it a compound of interest for further investigation.
Quantitative Analysis of this compound's Antagonist Activity
The inhibitory potency of this compound and its related compounds has been quantified in various experimental paradigms. The available data are summarized in the tables below.
| Compound | Receptor/System | Assay Type | Parameter | Value | Reference |
| This compound | Rat Neuronal α7 nAChR | α-Bungarotoxin Binding Inhibition | IC50 | 19 µM | [1] |
| Deltaline | Lizard Neuromuscular Junction | Compound Muscle Action Potential (CMAP) Blockade | IC50 | 156 µM | [2] |
| Deltaline | Lizard Neuromuscular Junction | Miniature End-Plate Potential (MEPP) Amplitude Reduction | N/A | 20 µM | [2] |
Table 1: Inhibitory Potency of this compound and Deltaline at Nicotinic Acetylcholine Receptors.
Mechanism of Action
This compound functions as a nicotinic receptor antagonist, interfering with the normal signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh). The primary mechanism involves the blockade of ion flow through the nAChR channel.
The available evidence from the α-bungarotoxin binding inhibition assay suggests that this compound acts as a competitive antagonist at the α7 nAChR subtype[1]. This implies that this compound likely binds to the same or an overlapping site as acetylcholine, thereby preventing the agonist from activating the receptor. However, further studies, such as Schild analysis, are required to definitively characterize the nature of its antagonism (competitive vs. non-competitive) across different nAChR subtypes.
Experimental Protocols
The characterization of this compound as a nicotinic receptor antagonist involves a series of established experimental procedures. The following sections detail the methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]epibatidine for neuronal nAChRs) in the presence of varying concentrations of this compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings at the Neuromuscular Junction
Electrophysiology provides a functional measure of the effect of a compound on synaptic transmission.
Protocol for Compound Muscle Action Potential (CMAP) and Miniature End-Plate Potential (MEPP) Recordings:
-
Preparation: An isolated nerve-muscle preparation (e.g., from a lizard or rodent) is placed in a recording chamber and superfused with a physiological saline solution.
-
Stimulation and Recording:
-
CMAP: The motor nerve is stimulated with a suction electrode, and the resulting compound muscle action potential is recorded from the muscle using an extracellular electrode.
-
MEPP: Spontaneous miniature end-plate potentials are recorded from individual muscle fibers using an intracellular microelectrode.
-
-
Drug Application: this compound is added to the superfusing solution at various concentrations.
-
Data Acquisition and Analysis:
-
The amplitude of the CMAP is measured before and after the application of this compound to determine the concentration-dependent blockade. The IC50 value for CMAP blockade can then be calculated.
-
The amplitude and frequency of MEPPs are analyzed to assess the postsynaptic effect of this compound. A reduction in MEPP amplitude is indicative of postsynaptic receptor antagonism[2].
-
Calcium Influx Assay
This assay measures the ability of a compound to inhibit agonist-induced calcium influx through nAChRs.
Protocol:
-
Cell Culture and Loading: Cells stably or transiently expressing the nAChR subtype of interest are cultured and then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Pre-incubation: The loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: An nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium response is quantified, and the IC50 value is determined.
Signaling Pathways Affected by this compound
The primary signaling event initiated by nAChR activation is the influx of cations, predominantly Na+ and, for certain subtypes like the α7 nAChR, Ca2+. This leads to membrane depolarization and the activation of voltage-gated ion channels, further amplifying the signal. The influx of calcium also acts as a second messenger, triggering a cascade of intracellular events. By blocking the initial ion influx, this compound effectively inhibits these downstream signaling pathways.
Conclusion and Future Directions
This compound has been identified as an antagonist of nicotinic acetylcholine receptors, with a quantified inhibitory effect on the α7 subtype. Its action at the neuromuscular junction, along with that of the related alkaloid deltaline, suggests a potential for this class of compounds to modulate cholinergic neurotransmission.
To further elucidate the pharmacological profile of this compound, future research should focus on:
-
Subtype Selectivity: Determining the binding affinities and functional antagonist potencies (IC50 values) of this compound at a broader range of nAChR subtypes, including α4β2 and muscle-type receptors.
-
Mechanism of Action: Conducting detailed mechanistic studies, such as Schild analysis, to definitively characterize the nature of its antagonism (competitive, non-competitive, or uncompetitive) at different nAChR subtypes.
-
In Vivo Efficacy: Evaluating the in vivo effects of this compound in animal models to understand its physiological and potential therapeutic or toxicological implications.
A thorough understanding of the structure-activity relationships of this compound and related diterpenoid alkaloids will be instrumental in the design of novel and selective nAChR modulators for therapeutic applications.
References
Natural Sources of Delsoline in Delphinium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delsoline (B607053), a C19-diterpenoid alkaloid, is a significant bioactive compound found within various species of the genus Delphinium. Renowned for its curare-like and ganglion-blocking effects, this compound presents a molecule of interest for neurological research and potential therapeutic applications. This document provides a comprehensive overview of the natural sources of this compound, detailing its presence in several Delphinium species. It outlines established experimental protocols for the extraction, isolation, and quantification of this alkaloid. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors, and presents this information through a clear signaling pathway diagram. All quantitative data and experimental workflows are systematically presented to aid in research and development endeavors.
Natural Occurrence of this compound in Delphinium Species
This compound has been identified as a constituent of numerous species within the Delphinium genus (larkspurs), which belongs to the Ranunculaceae family. The concentration and presence of this compound can vary significantly between species and even within different parts of the same plant, such as the seeds, leaves, and stems. The following table summarizes the known distribution of this compound in various Delphinium species based on available scientific literature.
| Delphinium Species | Plant Part | This compound Content/Yield | Co-occurring Alkaloids (Examples) |
| Delphinium anthriscifolium | Whole Plant | Major alkaloid | Eldeline |
| Delphinium consolida | Not specified | First isolated from this species | Delcosine |
| Delphinium elatum | Not specified | Present | N-formyl-4, 19-secopacinine, iminoisodelpheline |
| Delphinium grandiflorum | Whole Herb | 12 mg isolated from 20 kg | Grandiflolines A-F, lycoctonine |
| Delphinium ajacis | Seeds | Present | Ajacine, delcosine, gigactonine |
| Delphinium pentagynum | Aerial Parts | Present | Browniine, delcosine, lycoctonine |
| Delphinium brunonianum | Not specified | Present | Delbrunine, eldeline |
Note: The quantitative data for this compound content is often reported as the yield from a specific extraction process rather than a standardized percentage of dry weight. This variability should be considered when comparing data across different studies.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Delphinium plant material.
Extraction Methodologies
2.1.1. Conventional Solvent Extraction (Acid-Base Partitioning)
This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.
-
Protocol:
-
Milling and Defatting: Air-dry the plant material (e.g., whole plant, seeds, or aerial parts) and grind it into a coarse powder. To remove lipids, first extract the powder with a non-polar solvent like petroleum ether or hexane. Discard the solvent.
-
Alkaloid Extraction: Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to convert alkaloid salts into their free base form. Extract the basified material with an organic solvent such as chloroform (B151607) or a mixture of methanol (B129727) and chloroform. This can be done through percolation or maceration.
-
Acidic Extraction: Concentrate the organic extract under reduced pressure. Partition the residue between a dilute acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid) and a non-polar organic solvent (e.g., diethyl ether) to separate the alkaloids (which will form salts and dissolve in the aqueous phase) from neutral and weakly basic impurities.
-
Basification and Final Extraction: Collect the acidic aqueous layer and make it alkaline (pH 9-10) with a strong base (e.g., concentrated ammonia solution). Extract the liberated free-base alkaloids with an immiscible organic solvent like chloroform.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture containing this compound.
-
2.1.2. Microwave-Assisted Extraction (MAE)
MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process. The following protocol is optimized for the extraction of this compound from Delphinium anthriscifolium.
-
Protocol:
-
Sample Preparation: Grind the dried plant material to a particle size of 100 mesh.
-
Extraction:
-
Solid-to-Liquid Ratio: 1:60 (g/mL)
-
Solvent: Ethanol (B145695)
-
Microwave Temperature: 80 °C
-
Microwave Power: 560 W
-
Extraction Time: 10 minutes
-
-
Post-Extraction: After extraction, filter the mixture and concentrate the solvent to obtain the crude extract.
-
2.1.3. Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to enhance the extraction efficiency by disrupting cell walls and improving solvent penetration.
-
General Protocol Parameters:
-
Sample Preparation: Use powdered, dried plant material.
-
Solvent: Methanol or ethanol are commonly used for alkaloid extraction.
-
Temperature: Maintain a controlled temperature, typically between 40-60 °C, to prevent degradation of the target compounds.
-
Ultrasonic Power and Frequency: These parameters should be optimized for the specific plant material and extractor. Common frequencies are in the range of 20-40 kHz.
-
Extraction Time: Typically ranges from 10 to 60 minutes.
-
Post-Extraction: Filter the extract and remove the solvent under reduced pressure.
-
Isolation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. Chromatographic techniques are essential for this purpose.
-
Protocol:
-
Vacuum Liquid Chromatography (VLC): As a preliminary separation step, the crude alkaloid extract can be fractionated using VLC on a silica (B1680970) gel column. A stepwise gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol.
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions from VLC using TLC to identify the fractions containing this compound.
-
Column Chromatography: Pool the this compound-rich fractions and subject them to further separation using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC on a C18 reversed-phase column is often employed to obtain highly pure this compound.
-
Quantification of this compound
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of this compound in biological matrices and plant extracts.[1]
-
Protocol:
-
Sample Preparation: For plant extracts, dissolve a known amount of the dried extract in the mobile phase. For biological samples (e.g., blood), perform protein precipitation with acetonitrile (B52724).
-
Chromatographic Conditions:
-
Column: UPLC BEH C18
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 468.3 → 108.1
-
-
Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
-
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an antagonist at the α7 subtype of nAChRs.
The α7 nAChR is a ligand-gated ion channel that, upon binding of an agonist like acetylcholine, opens to allow the influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events. This compound, by acting as an antagonist, binds to the α7 nAChR and prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and the subsequent signaling pathways.
This inhibitory action is the basis for its observed curare-like effects, which involve the blockade of neuromuscular transmission, and its ganglion-blocking properties. The downstream signaling pathways that are inhibited by this compound include the JAK2/STAT3 and PI3K/Akt pathways, which are known to be involved in cellular processes such as inflammation and apoptosis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.
Caption: this compound's antagonistic effect on the α7 nAChR signaling pathway.
References
Pharmacological Profile of Delsoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline is a C19-diterpenoid alkaloid predominantly found in plants of the Delphinium and Aconitum genera within the Ranunculaceae family. Historically used in traditional Chinese medicine, this natural compound has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known mechanisms of action, quantitative data on its biological targets, and detailed experimental protocols for its study.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₁NO ₇ | [1] |
| Molecular Weight | 467.6 g/mol | [1] |
| IUPAC Name | (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol | [1] |
| Melting Point | 213-216.5 °C | |
| Solubility | Slightly soluble in water; soluble in alcohol and chloroform |
Pharmacological Activities
This compound exhibits a range of pharmacological effects, primarily acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This antagonism underlies its observed curare-like effects, ganglion-blocking activity, and potential for other neurological and physiological modulations. Additionally, emerging evidence suggests potential anti-inflammatory properties.
Nicotinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. This interaction is the foundation for its most prominent pharmacological effects.
This compound exhibits a curare-like effect by blocking neuromuscular transmission. It competitively inhibits the binding of acetylcholine to nAChRs at the neuromuscular junction, leading to muscle relaxation and, at higher doses, paralysis.
Quantitative Data: Neuromuscular Blockade
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ (CMAP Blockade) | 156 µM | Lizard | Not specified | [2] |
| MEPP Amplitude Reduction | Significant reduction at 20 µM | Lizard | Not specified | [2] |
CMAP: Compound Muscle Action Potential; MEPP: Miniature End-Plate Potential
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, research on related diterpenoid alkaloids from Delphinium species suggests a potential mechanism of action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Isolation and Purification of this compound
A common method for extracting this compound from its natural source, Delphinium anthriscifolium, is Microwave-Assisted Extraction (MAE) followed by High-Performance Liquid Chromatography (HPLC).
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Microwave-Assisted Extraction (MAE) Protocol: [5]
-
Plant Material: Dried and powdered Delphinium anthriscifolium.
-
Solvent: Methanol (B129727) is a commonly used solvent.
-
Procedure:
-
Mix the powdered plant material with the solvent in a vessel suitable for microwave extraction.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a controlled temperature and power for a specified duration. Optimal conditions may need to be determined empirically but can be based on literature for similar alkaloids.
-
After extraction, allow the mixture to cool.
-
-
Filtration: Filter the extract to remove solid plant debris. The resulting filtrate contains the crude alkaloid extract.
High-Performance Liquid Chromatography (HPLC) Purification Protocol: [5]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water, often with a modifier like triethylamine (B128534) to improve peak shape for alkaloids.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 210-230 nm).
-
Procedure:
-
Inject the filtered crude extract onto the HPLC column.
-
Run a solvent gradient to separate the components of the extract.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity and confirm the identity of this compound using techniques like Mass Spectrometry and NMR.
-
Receptor Binding Assay (General Protocol)
Competitive radioligand binding assays can be used to determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes.
Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
A suitable radioligand with known affinity for the receptor (e.g., [³H]epibatidine).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Electrophysiological Recording of Neuromuscular Blockade
The effect of this compound on neuromuscular transmission can be quantified using electrophysiological techniques on an isolated nerve-muscle preparation, such as the phrenic nerve-hemidiaphragm preparation.
Phrenic Nerve-Hemidiaphragm Preparation Protocol:
-
Preparation: Isolate the phrenic nerve and hemidiaphragm from a small mammal (e.g., mouse or rat).
-
Setup: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution), maintained at a physiological temperature and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.
-
Recording: Record the isometric or isotonic muscle contractions using a force transducer.
-
Procedure:
-
Allow the preparation to stabilize and record baseline muscle twitches.
-
Add this compound to the organ bath at various concentrations.
-
Record the effect of this compound on the amplitude of the nerve-evoked muscle twitches.
-
To investigate the site of action, the muscle can also be directly stimulated to see if this compound affects muscle contractility itself.
-
Data can be used to construct a concentration-response curve and determine the IC₅₀ for the inhibition of neuromuscular transmission.
-
In Vivo Anti-Inflammatory Activity Assay
The carrageenan-induced paw edema model in rodents is a standard method to assess the in vivo anti-inflammatory potential of a compound.
Carrageenan-Induced Paw Edema Protocol:
-
Animals: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one of the hind paws.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.
-
The anti-inflammatory effect is calculated as the percentage inhibition of edema in the this compound-treated group compared to the vehicle control group.
-
Conclusion
This compound is a pharmacologically active diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This activity is responsible for its curare-like neuromuscular blockade and ganglion-blocking effects. While quantitative data on its binding affinity to specific nAChR subtypes is still limited, the available information provides a strong foundation for further investigation. The potential anti-inflammatory properties of this compound, possibly mediated through the NF-κB signaling pathway, represent an exciting avenue for future research. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed pharmacological profile of this intriguing natural product and explore its therapeutic potential.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. Determination of Belsoline and Eldeline Contituents in Delphinium Anthriscifolium Hance by Microwave-assisted Extraction with HPLC [fxcsxb.com]
The Curare-Like Effects of Delsoline on Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline is a diterpene alkaloid found in plants of the Delphinium genus. Traditionally, extracts from these plants have been utilized in some cultures for their muscle relaxant properties. Modern scientific investigation has begun to elucidate the specific mechanisms by which these alkaloids exert their effects, with a particular focus on their actions at the neuromuscular junction. This technical guide provides a comprehensive overview of the curare-like effects of this compound on muscle tissue, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action. The information presented is intended to support further research and drug development efforts in the field of neuromuscular blocking agents.
Chemical Properties of this compound
This compound is a complex diterpene alkaloid with the following chemical properties:
-
Molecular Formula: C₂₅H₄₁NO₇
-
Molecular Weight: 467.6 g/mol
-
IUPAC Name: (1α,6β,14α,16β)-20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol
Quantitative Data on Neuromuscular Blockade
The primary mechanism of this compound's curare-like effect is the blockade of neuromuscular transmission. The following tables summarize the quantitative data from studies on a lizard neuromuscular preparation, which provides the most detailed available information on this compound's potency.
Table 1: Inhibition of Compound Muscle Action Potential (CMAP)
| Compound | IC₅₀ for CMAP Blockade (µM) |
| This compound | 156 |
| For Comparison: | |
| 14-Deacetylnudicauline | 0.32 |
| Methyllycaconitine (MLA) | Not explicitly stated, but between 0.32 and 13.2 |
| Barbinine | Not explicitly stated, but between 0.32 and 13.2 |
Data from a study on lizard neuromuscular transmission.[1]
Table 2: Reduction of Miniature End-Plate Potential (MEPP) Amplitude
| Compound | Concentration for MEPP Amplitude Reduction (µM) |
| This compound | 20 |
| For Comparison: | |
| 14-Deacetylnudicauline | 0.05 |
| Methyllycaconitine (MLA) | 0.10 |
| Barbinine | 0.50 |
Data from a study on lizard neuromuscular transmission.[1]
Note on Mammalian Data: To date, comprehensive quantitative data on the effects of this compound on mammalian muscle tissue is limited in the available scientific literature. The data presented here is from a reptilian model and may not be directly extrapolated to mammals. Further research is required to determine the potency and efficacy of this compound in mammalian systems.
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound exerts its muscle relaxant effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1]
In a normal state, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber, leading to depolarization of the muscle membrane and subsequent muscle contraction.
This compound, due to its structural similarity to ACh, binds to the same receptors but fails to activate them. By occupying the binding sites, this compound prevents ACh from binding, thereby inhibiting the depolarization of the muscle fiber and causing muscle relaxation. This is a classic mechanism of competitive antagonism, similar to that of curare.
Signaling Pathway of Neuromuscular Transmission and this compound Inhibition
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the neuromuscular blocking effects of compounds like this compound. These are based on standard electrophysiological techniques and should be adapted for specific experimental conditions and animal models.
Preparation of an Isolated Neuromuscular Junction
A common preparation for studying neuromuscular transmission in vitro is the phrenic nerve-hemidiaphragm preparation in rodents or similar nerve-muscle preparations in other species, such as lizards.
-
Animal Euthanasia: The animal is euthanized according to institutionally approved ethical protocols.
-
Dissection: The diaphragm with the phrenic nerve intact (for mammals) or a suitable nerve-muscle pair from a lizard is carefully dissected and placed in a bath containing an oxygenated physiological saline solution (e.g., Ringer's solution) at a controlled temperature.
-
Mounting: The muscle is pinned to the bottom of the bath, and the nerve is drawn into a suction electrode for stimulation.
Recording of Compound Muscle Action Potentials (CMAPs)
CMAPs represent the summed electrical activity of all muscle fibers innervated by a stimulated nerve.
-
Stimulation: The motor nerve is stimulated with supramaximal electrical pulses of short duration (e.g., 0.1-0.2 ms).
-
Recording: A recording electrode is placed on the surface of the muscle to detect the resulting electrical potential.
-
Data Acquisition: The CMAP is amplified, digitized, and recorded. The amplitude of the CMAP is measured from the baseline to the peak of the negative deflection.
-
Drug Application: A baseline CMAP is recorded before the application of this compound. The preparation is then bathed in solutions containing increasing concentrations of this compound, and the CMAP is recorded at each concentration to determine the dose-dependent inhibitory effect. The IC₅₀ value is calculated from the resulting concentration-response curve.
Intracellular Recording of Miniature End-Plate Potentials (MEPPs)
MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine.
-
Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a muscle fiber near the neuromuscular junction.
-
Recording: The resting membrane potential is recorded. Spontaneous MEPPs are then recorded in the absence of nerve stimulation.
-
Data Analysis: The amplitude and frequency of MEPPs are analyzed.
-
Drug Application: this compound is added to the bathing solution, and changes in MEPP amplitude are recorded. A reduction in MEPP amplitude in the presence of a nicotinic antagonist suggests a postsynaptic site of action.
Experimental Workflow for Characterizing a Novel Neuromuscular Blocking Agent
References
Delsoline's Engagement with Nicotinic Acetylcholine Receptors: A Technical Overview of its Ganglion-Blocking Properties
For Immediate Release
This technical guide provides a comprehensive analysis of the ganglion-blocking properties of Delsoline, a diterpene alkaloid derived from plants of the Delphinium genus.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
This compound has been identified as a nicotinic receptor antagonist, exhibiting a notable affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission within the autonomic ganglia.[2][3][4] Its ability to modulate these receptors underscores its potential as a pharmacological tool and a lead compound for therapeutic development.
Quantitative Analysis of this compound's Receptor Affinity
The primary quantitative measure of this compound's ganglion-blocking potential stems from its interaction with the α7 subtype of neuronal nicotinic acetylcholine receptors. Research has demonstrated that this compound inhibits the binding of α-bungarotoxin, a classic antagonist of this receptor subtype, indicating a competitive binding mechanism.
| Compound | Receptor Target | Assay Type | Measured Activity (IC50) | Species |
| This compound | Neuronal α7 nicotinic acetylcholine receptor (nAChR) | α-bungarotoxin binding inhibition | 19 µM | Rat |
Data sourced from Hardick, D.J., et al. (1996) as cited by Cayman Chemical.[1]
This IC50 value positions this compound as a moderately potent antagonist at the α7 nAChR, providing a quantitative basis for its observed physiological effects.
In Vivo Evidence of Ganglion Blockade
Further evidence supporting the ganglion-blocking activity of this compound comes from in vivo studies demonstrating its hypotensive effects. Administration of this compound at a dose of 75 mg/kg has been shown to lower systolic blood pressure in a rat model of hypertension induced by left renal artery ligation.[1] This physiological response is consistent with the blockade of sympathetic ganglia, which play a pivotal role in maintaining vascular tone and blood pressure.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's ganglion-blocking properties, the following outlines the key experimental methodologies.
α-Bungarotoxin Binding Inhibition Assay
The determination of this compound's IC50 value for the α7 nAChR was likely achieved through a competitive radioligand binding assay, a standard method for characterizing receptor-ligand interactions.
Objective: To quantify the affinity of this compound for the rat neuronal α7 nicotinic acetylcholine receptor by measuring its ability to displace the binding of a radiolabeled α-bungarotoxin.
Materials:
-
Receptor Source: Homogenates of rat brain tissue known to be rich in α7 nAChRs (e.g., hippocampus or cortex).
-
Radioligand: [¹²⁵I]-α-bungarotoxin.
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline).
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Tissue Preparation: Rat brain tissue is homogenized in an ice-cold buffer and centrifuged to isolate the membrane fraction containing the nAChRs. The resulting pellet is resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of [¹²⁵I]-α-bungarotoxin and varying concentrations of this compound are incubated with the prepared membrane homogenate.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]-α-bungarotoxin, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin (the IC50 value) is determined by non-linear regression analysis of the resulting concentration-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound demonstrates clear ganglion-blocking properties, primarily through the antagonism of neuronal nicotinic acetylcholine receptors, with a quantified affinity for the α7 subtype. Its ability to induce hypotension in vivo further substantiates this mechanism of action. The provided experimental framework offers a basis for future research aimed at further elucidating the pharmacological profile of this compound and exploring its therapeutic potential. For drug development professionals, this compound represents a valuable scaffold for the design of novel modulators of nicotinic neurotransmission.
References
Delsoline: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delsoline (B607053), a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium and Aconitum genera, has a long history of use in traditional Chinese medicine (TCM). Traditionally, it has been employed to "dispel wind and dampness, activate collaterals, and relieve pain," finding application in the treatment of conditions such as rheumatism, hemiplegia, and indigestion.[1] Modern pharmacological research has begun to elucidate the mechanisms underlying these traditional uses, identifying this compound as a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with curare-like and ganglion-blocking effects.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its traditional applications, pharmacological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, this compound-containing herbs, such as Delphinium anthriscifolium Hance, are utilized for their properties of dispelling wind-dampness, activating meridians to alleviate pain, and resolving digestive disturbances.[1] This traditional knowledge points towards the compound's potential efficacy in inflammatory and neuromuscular disorders.
Pharmacological Activities and Mechanisms of Action
Nicotinic Acetylcholine Receptor Antagonism
This compound's primary characterized mechanism of action is its antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3] This activity is responsible for its observed curare-like and ganglion-blocking effects, leading to muscle relaxation and a hypotensive response.[4]
2.1.1. Inhibition of α-Bungarotoxin Binding
A key indicator of nAChR antagonism is the inhibition of α-bungarotoxin binding. This compound has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nAChRs with an IC50 of 19 µM. This demonstrates a direct interaction with this specific nAChR subtype.
Potential Anti-Inflammatory and Anti-Oxidative Stress Effects
Emerging research suggests that diterpenoid alkaloids from Delphinium species possess anti-inflammatory and anti-oxidative stress properties. While direct and extensive studies on this compound are limited, research on related alkaloids from Delphinium brunonianum indicates that these compounds can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This provides a plausible mechanistic basis for the traditional use of this compound-containing plants in treating inflammatory conditions like rheumatism. However, it is important to note that the primary focus of these studies was not this compound itself.
2.2.1. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. The inhibition of this pathway is a key target for anti-inflammatory drug development. While not definitively shown for this compound, related alkaloids have been demonstrated to suppress the activation of NF-κB.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's pharmacological and pharmacokinetic properties.
Table 1: Pharmacological Activity of this compound
| Parameter | Value | Receptor/Assay | Species | Reference |
| IC50 | 19 µM | α7 Nicotinic Acetylcholine Receptor (α-Bungarotoxin Binding Inhibition) | Rat (neuronal) |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Absolute Bioavailability | Intravenous vs. Intragastric | 1 mg/kg (i.v.), 3, 6, 9 mg/kg (i.g.) | 20.9% | [7] |
| Lower Limit of Quantitation (LLOQ) | UPLC-MS/MS | - | 0.1 ng/mL | [7] |
| Linearity Range | UPLC-MS/MS | - | 0.1–1000 ng/mL | [7] |
| Intraday Precision (RSD) | UPLC-MS/MS | - | < 14% | [7] |
| Interday Precision (RSD) | UPLC-MS/MS | - | < 15% | [7] |
| Accuracy | UPLC-MS/MS | - | 94.3% - 110.1% | [7] |
| Average Recovery | UPLC-MS/MS | - | > 90.8% | [7] |
| Matrix Effect | UPLC-MS/MS | - | 97.0% - 102.5% | [7] |
Experimental Protocols
Quantitative Analysis of this compound in Mouse Whole Blood by UPLC-MS/MS
This protocol describes a validated method for the determination of this compound concentrations in mouse whole blood.[7]
4.1.1. Materials and Reagents
-
This compound reference standard
-
Gelsenicine (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Mouse whole blood
4.1.2. Instrumentation
-
Waters ACQUITY UPLC system
-
Waters Xevo TQ-S triple quadrupole mass spectrometer
-
UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
MassLynx 4.1 software
4.1.3. Sample Preparation
-
To 20 µL of mouse whole blood, add 60 µL of acetonitrile containing the internal standard (gelsenicine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
4.1.4. UPLC Conditions
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Column Temperature: 30°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0–0.2 min: 10% B
-
0.2–1.5 min: 10%–80% B
-
1.5–2.0 min: 80% B
-
2.0–2.5 min: 80%–10% B
-
2.5–4.0 min: 10% B
-
-
Injection Volume: 2 µL
4.1.5. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.0 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas (Nitrogen) Flow: 900 L/h
-
Cone Gas (Nitrogen) Flow: 50 L/h
-
MRM Transitions:
-
This compound: m/z 468.3 ⟶ 108.1
-
Gelsenicine (IS): m/z 327.1 ⟶ 296.1
-
Representative Protocol for α-Bungarotoxin Binding Inhibition Assay
This protocol is a representative method for assessing the inhibition of α-bungarotoxin binding to nAChRs, adapted from studies on related compounds.
4.2.1. Materials and Reagents
-
Rat brain neural membranes (or other tissue/cell preparation expressing the target nAChR)
-
[125I]-α-Bungarotoxin
-
This compound (or other test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or other suitable ligand)
-
Glass fiber filters
-
Scintillation cocktail
4.2.2. Instrumentation
-
Filtration apparatus
-
Gamma counter or liquid scintillation counter
4.2.3. Assay Procedure
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a reaction tube, combine the neural membrane preparation, a fixed concentration of [125I]-α-bungarotoxin, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound and calculate the IC50 value.
Representative Protocol for In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a general method to evaluate the anti-inflammatory effects of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]
4.3.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)
-
This compound (or other test compounds)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
MTT or other cell viability assay kit
4.3.2. Instrumentation
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
4.3.3. Assay Procedure
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator.
-
Cell Viability Assay: First, determine the non-toxic concentrations of this compound on RAW 264.7 cells using an MTT assay or similar method to ensure that observed effects are not due to cytotoxicity.
-
NO Production Assay: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS). d. After incubation, collect the cell culture supernatant. e. Determine the nitrite (B80452) concentration in the supernatant, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Signaling Pathway and Workflow Visualizations
Proposed Anti-Inflammatory Signaling Pathway of Related Diterpenoid Alkaloids
While the direct effect of this compound on the NF-κB pathway requires further investigation, the following diagram illustrates the established inhibitory mechanism of related alkaloids from the Delphinium genus on the LPS-induced inflammatory cascade.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the workflow for the quantitative analysis of this compound in biological matrices using UPLC-MS/MS.
Caption: Workflow for this compound quantification by UPLC-MS/MS.
Conclusion and Future Directions
This compound stands as a compelling example of a natural product from traditional Chinese medicine with well-defined pharmacological activity. Its role as a nicotinic acetylcholine receptor antagonist provides a strong foundation for its traditional use in conditions requiring muscle relaxation. The emerging, yet not fully established, evidence for its anti-inflammatory properties through potential modulation of the NF-κB pathway opens new avenues for its therapeutic application.
For drug development professionals, this compound presents a valuable scaffold for the design of novel nAChR modulators. Further research should focus on:
-
Directly investigating the effect of this compound on the NF-κB signaling pathway to confirm the anti-inflammatory mechanism.
-
Conducting broader pharmacological screening to identify other potential molecular targets.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific nAChR subtypes.
This in-depth technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.
References
- 1. Alpha-Bungarotoxin binding to human muscle acetylcholine receptor: measurement of affinity, delineation of AChR subunit residues crucial to binding, and protection of AChR function by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delphinium alkaloids as inhibitors of alpha-bungarotoxin binding to rat and insect neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway [frontiersin.org]
- 7. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Delsoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Delsoline, a complex diterpenoid alkaloid. The document details its physicochemical properties, structural elucidation, and the experimental methodologies employed for its characterization.
Introduction to this compound
This compound is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Delphinium and Consolida genera, which belong to the Ranunculaceae family.[1] First isolated in 1924 by Markwood from Delphinium consolida, its complex structure was not definitively established until 1963 and was later confirmed by X-ray crystallography.[1][2] this compound is structurally characterized by a complex, polycyclic aconitane (B1242193) skeleton.[1] It is a methylated derivative of a related alkaloid, delcosine.[1] From a pharmacological perspective, this compound exhibits notable biological activity, including curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[2][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₅H₄₁NO₇ | [2][4] |
| Molecular Weight | 467.60 g/mol | [2][5] |
| IUPAC Name | (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol | [1] |
| CAS Number | 509-18-2 | [1][4] |
| Appearance | Prisms (crystallized from methanol) | [2][5] |
| Melting Point | 213-216.5 °C | [2][5] |
| Optical Rotation | [α]D²² +53.4° (c = 2.04 in chloroform) | [5] |
| Solubility | Slightly soluble in water; soluble in alcohol or chloroform.[2][5] | [2][5] |
| Mass Spectrometry (LC-MS) | Precursor Adduct: [M+H]⁺, m/z = 468.1 | [4] |
Chemical Structure and Stereochemistry
This compound possesses a highly complex and rigid hexacyclic framework, characteristic of aconitine-type diterpenoid alkaloids. The structure features a dense array of functional groups, including multiple hydroxyl, methoxy (B1213986), and a tertiary amine group, along with numerous contiguous stereocenters.
The IUPAC name, (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol, defines the specific spatial orientation of substituents on the core aconitane skeleton. The absolute configuration of its multiple chiral centers has been established through extensive chemical and spectroscopic studies, culminating in X-ray crystallographic analysis.[1][2]
Below is a 2D representation of the this compound chemical structure, generated using the DOT language.
Caption: 2D chemical structure representation of this compound.
Experimental Protocols for Structural Elucidation
The determination of this compound's intricate structure relied on a combination of classical chemical degradation and modern spectroscopic techniques. The gold standard for unambiguous structural assignment is X-ray crystallography.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and establish connectivity within the molecule.
-
Methodology:
-
Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired. The ¹H NMR spectrum provides information on the chemical environment of protons, revealing signals for the N-ethyl group, several methoxy groups, and complex multiplets for the polycyclic core protons.[2] The ¹³C NMR spectrum indicates the number of unique carbon atoms.
-
2D NMR Experiments: A suite of two-dimensional experiments is conducted to establish correlations:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting molecular fragments.
-
-
Data Analysis: The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, leading to the elucidation of the planar structure.[2]
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): this compound is analyzed using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) with high precision.
-
Formula Determination: The exact mass obtained is used to calculate the elemental formula (C₂₅H₄₁NO₇), confirming the molecular composition.[2]
-
-
Objective: To provide a definitive, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and absolute configuration.[2]
-
Methodology:
-
Crystallization: A high-quality single crystal of this compound is grown, typically by slow evaporation from a suitable solvent like methanol.[2] This can be a challenging step for complex natural products.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern of spots is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to generate an electron density map. A molecular model is built into this map, and the structure is refined to yield precise atomic coordinates, bond lengths, and bond angles, thus confirming the absolute stereochemistry.[2]
-
The general workflow for the structural elucidation of a novel natural product like this compound is depicted in the diagram below.
References
The Interrelationship of Delsoline and Delcosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical and biological relationship between the C19-diterpenoid alkaloids, Delsoline and Delcosine (B12295418). Sourced from various plant species of the genera Delphinium, Aconitum, and Consolida, these closely related natural products have garnered interest for their pharmacological potential. This document summarizes their physicochemical properties, outlines detailed experimental protocols for their study, and visualizes their structural relationship and potential biological interactions.
Core Relationship and Chemical Structure
This compound and Delcosine are structurally similar C19-diterpenoid alkaloids, first isolated from Delphinium consolida. The fundamental relationship is that this compound is a methylated derivative of Delcosine.[1] The structural distinction lies at a specific hydroxyl group on the delcosine molecule, which is methylated to form a methoxy (B1213986) group in this compound. This single methylation step significantly alters the physicochemical properties of the molecule. This relationship has been confirmed through the selective methylation of Delcosine to produce this compound.[2]
Physicochemical Properties
The addition of a methyl group results in notable differences in the physical and chemical characteristics of this compound compared to Delcosine. These properties are crucial for their separation, characterization, and pharmacokinetic profiles.
| Property | This compound | Delcosine |
| Molecular Formula | C25H41NO7 | C24H39NO7 |
| Molar Mass | 467.60 g/mol | 453.57 g/mol |
| Melting Point | 213-216.5 °C | 203-204 °C |
| Optical Rotation | [α]D +53.4° (in chloroform) | [α]D +56.8° (in chloroform) |
| Solubility | Slightly soluble in water; soluble in alcohol and chloroform (B151607). | Quite soluble in water. |
Biological and Pharmacological Activities
Both this compound and Delcosine exhibit a range of biological activities, which are of interest to drug development professionals. The structural difference between them influences their potency and selectivity.
Cytotoxicity
Delcosine and its derivatives have demonstrated moderate cytotoxic effects against various human cancer cell lines.[3] While direct comparative studies with this compound are limited, the existing data for Delcosine provides a baseline for its potential as an anticancer agent.
| Cell Line | Compound | IC50 (µM) |
| Human Epidermoid Carcinoma (KB) | Delcosine | > 20 |
| Vincristine-resistant KB (KB-VIN) | Delcosine | > 20 |
| Human Lung Carcinoma (A549) | Delcosine | > 20 |
| Human Breast Carcinoma (MDA-MB-231) | Delcosine | > 20 |
Data extracted from a study on diterpenoid alkaloids and their cytotoxic effects.[3]
Neuroactivity
This compound has been identified as a nicotinic receptor antagonist and a ganglion-blocking agent.[4] It shows inhibitory activity against the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine (B1216132) receptors.[4]
Insecticidal Activity
This compound has demonstrated toxicity against certain insect species.
| Assay | Organism | LD50 / LC50 |
| Topical Application | Diuraphis citri | 0.52 µ g/insect |
| Residual Contact | Diuraphis citri | 98.43 µg/mL |
Experimental Protocols
Isolation of this compound and Delcosine from Delphinium Species
This protocol outlines a general procedure for the extraction and separation of this compound and Delcosine.
1. Extraction:
- Air-dried and powdered aerial parts of the Delphinium plant material are macerated with 95% ethanol (B145695) at room temperature.
- The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
- The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.
- The acidic solution is washed with diethyl ether to remove non-alkaloidal components.
- The aqueous phase is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide.
- The basified solution is extracted repeatedly with chloroform.
- The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the total crude alkaloids.
2. Chromatographic Separation:
- The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.
- A gradient elution is performed using a solvent system of chloroform-methanol with an increasing proportion of methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values to reference standards of this compound and Delcosine are pooled.
- Further purification is achieved by preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.[5][6][7][8][9]
Structural Characterization
1. Mass Spectrometry (MS):
- Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
- This compound: The protonated molecule [M+H]⁺ is observed at m/z 468.3. A characteristic fragmentation pattern can be used for identification.[10]
- Delcosine: The protonated molecule [M+H]⁺ is observed at m/z 454.3.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).
- The spectra of this compound will show an additional signal in the methoxy region compared to Delcosine.
- 2D-NMR experiments (COSY, HSQC, HMBC) are used to confirm the complete assignment of proton and carbon signals and to verify the position of the methyl group in this compound.
Visualized Pathways and Relationships
Chemical Relationship
The direct structural relationship between Delcosine and this compound is illustrated below.
Caption: Conversion of Delcosine to this compound via methylation.
Hypothesized Biosynthetic Pathway
This compound and Delcosine belong to the C19-diterpenoid alkaloids, which are biosynthesized from the C20-diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of Delcosine to this compound is a late-stage tailoring step, likely catalyzed by an O-methyltransferase.
Caption: Proposed biosynthetic pathway of this compound and Delcosine.
Potential Involvement in NF-κB Signaling Pathway
While direct evidence is pending, other alkaloids from Delphinium species have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[11][12][13][14] It is hypothesized that this compound and Delcosine may also interact with this pathway.
Caption: Hypothesized modulation of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. d-nb.info [d-nb.info]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Delsoline in Aconitum: A Technical Guide on Occurrence, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline is a C19-diterpenoid alkaloid found within certain species of the genus Aconitum, a group of plants belonging to the Ranunculaceae family. While the genus Aconitum is notorious for producing highly toxic alkaloids such as aconitine (B1665448), mesaconitine (B191843), and hypaconitine, it also synthesizes a diverse array of other diterpenoid alkaloids with varying biological activities. This compound has garnered scientific interest for its potential pharmacological effects, which are distinct from the cardiotoxicity and neurotoxicity associated with its more infamous chemical relatives. This technical guide provides an in-depth overview of the occurrence of this compound in Aconitum species, detailed experimental protocols for its quantification, and an exploration of its known and potential biological signaling pathways.
Occurrence of this compound in Aconitum Species
This compound has been identified as a constituent of Aconitum carmichaelii, a species widely used in traditional medicine. While extensive quantitative data for many aconitine-type alkaloids in various Aconitum species are available, specific quantitative measurements for this compound remain less documented in publicly accessible literature. The concentration of diterpenoid alkaloids in Aconitum plants can vary significantly based on factors such as the specific plant part, geographical location, harvest time, and processing methods.
Table 1: Quantitative Data of Selected Diterpenoid Alkaloids in the Roots of Aconitum carmichaelii
| Alkaloid | Concentration (mg/g) | Notes | Reference |
| Aconitine (AC) | 0.140 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| Hypaconitine (HA) | 0.475 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| Mesaconitine (MA) | 0.525 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| Benzoylaconine (BAC) | 0.910 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| Benzoylhypaconine (BHA) | 0.234 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| Benzoylmesaconine (BMA) | 0.571 | Detected in Fu Zi extracts by UPLC-MS/MS. | [1] |
| This compound | Not explicitly quantified | Identified as a constituent, but specific concentration data in this study is not available. | [2] |
Note: The concentrations of aconitine, hypaconitine, and mesaconitine can vary significantly. For instance, in raw Fu-Zi decoction pieces (Shengfupian), concentrations of mesaconitine, hypaconitine, and aconitine have been reported in the ranges of 0.04–1.32 mg/g, 0.05–0.80 mg/g, and 0.00–0.31 mg/g, respectively[3].
Experimental Protocols
The accurate quantification of this compound in Aconitum plant material requires robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for this purpose. The following protocol is adapted from a validated method for the determination of this compound in biological matrices and can be applied to plant extracts with appropriate modifications[4].
Sample Preparation: Extraction of this compound from Aconitum Root Material
-
Grinding: Dry the Aconitum root material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.
-
Ultrasonic Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of the extraction solvent. Sonicate the mixture for 60 minutes at room temperature.
-
Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulate matter.
-
Dilution: Depending on the expected concentration of this compound, the filtrate may need to be diluted with the extraction solvent to fall within the linear range of the UPLC-MS/MS calibration curve.
UPLC-MS/MS Quantification of this compound
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for the separation of diterpenoid alkaloids[4].
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-0.2 min: 10% B
-
0.2-1.5 min: 10% to 80% B
-
1.5-2.0 min: 80% B
-
2.0-2.5 min: 80% to 10% B
-
2.5-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 900 L/h (Nitrogen).
-
Cone Gas Flow: 50 L/h (Nitrogen).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Method Validation
For accurate and reliable quantification, the analytical method should be validated according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Biological Signaling Pathways
The biological activities of this compound are an area of ongoing research. Current evidence points towards its interaction with specific neuronal receptors, and related alkaloids from the same plant family suggest potential activity on inflammatory pathways.
Inhibition of α7 Nicotinic Acetylcholine (B1216132) Receptor Signaling
This compound has been shown to be an inhibitor of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various physiological processes in the central nervous system. It exhibits this inhibitory activity with an IC50 of 19 µM. The binding of an agonist like acetylcholine to the α7 nAChR normally leads to the opening of the ion channel, allowing an influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades. By inhibiting this receptor, this compound can modulate these downstream effects.
Caption: this compound inhibits the α7 nAChR, blocking acetylcholine-mediated Ca²⁺ influx.
Hypothesized Modulation of the NF-κB Signaling Pathway
While direct evidence for this compound's effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is yet to be established, studies on other diterpenoid alkaloids from the related genus Delphinium have demonstrated anti-inflammatory and anti-oxidative stress effects mediated through this pathway[5][6]. The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the degradation of IκBα.
References
- 1. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the aconitine-type alkaloids in the roots of Aconitum Carmichaeli Debx. by HPLC/ESIMS/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway [frontiersin.org]
Delsoline: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delsoline, a C19-diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera, has demonstrated a range of pharmacological activities suggesting its potential for therapeutic applications.[1][2] Traditionally used in Chinese medicine for conditions such as rheumatism and muscle tension, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its effects. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its neuromuscular, anti-inflammatory, and analgesic properties. It includes a summary of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development.
Core Pharmacological Activities
This compound's primary pharmacological effects are centered around its interaction with the nervous system, specifically as a neuromuscular blocking and ganglion-inhibitory agent.[3]
Neuromuscular Blocking and Ganglion-Inhibitory Effects
This compound is recognized for its curare-like effects, leading to muscle relaxation.[1][4][5][6] This activity is attributed to its function as a nicotinic receptor antagonist.[2][3] It exhibits a weak affinity for the α-bungarotoxin-sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain.[2][3] By blocking these receptors at the neuromuscular junction and in autonomic ganglia, this compound inhibits nerve impulse transmission, resulting in muscle relaxation and a reduction in hyperkinesia.[1][4][5]
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are an area of ongoing investigation. While some studies have reported no significant inhibitory effects at the concentrations tested, a finding supported by quantitative structure-activity relationship (QSAR) models, the broader class of diterpenoid alkaloids is known to possess anti-inflammatory activity.[3][7] The proposed mechanism for related compounds involves the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[7] Further research is required to definitively characterize the anti-inflammatory profile of this compound and its potential therapeutic utility in inflammatory disorders.
Analgesic Properties
Diterpenoid alkaloids, as a class, have been investigated for their analgesic effects.[8] While direct and extensive studies on this compound's analgesic properties are limited, its traditional use for pain relief in conditions like rheumatism suggests a potential role in pain management.[1][4][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Value | Units | Assay/Method | Reference |
| LD₅₀ (Intravenous) | Mouse | 175 | mg/kg | Toxicity Study | [2][9] |
| LD₅₀ (Intraperitoneal) | Mouse | 550 | mg/kg | Toxicity Study | [2] |
| Absolute Bioavailability | Mouse | 20.9 | % | Pharmacokinetic Study | [6] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors. The following diagram illustrates this proposed pathway.
References
- 1. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 2. latoxan.com [latoxan.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum [frontiersin.org]
- 9. usbio.net [usbio.net]
Antimicrobial Activity of Delsoline Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information regarding the antimicrobial potential of Delsoline. It is important to note that while extracts of Delphinium species containing this compound have shown antimicrobial activity, specific quantitative data on the antimicrobial effects of isolated, purified this compound is limited in the public domain. The information presented herein is intended for research and development purposes.
Introduction
This compound is a C19-diterpenoid alkaloid found in various plant species of the genus Delphinium, a member of the Ranunculaceae family.[1] Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including those of a microbial nature.[2] Diterpenoid alkaloids are recognized as the primary bioactive compounds in Delphinium species, exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][3] This guide provides a comprehensive overview of the known antimicrobial activities associated with this compound-containing extracts, details common experimental protocols for assessing such activity, and explores potential mechanisms of action based on related compounds.
Extraction and Isolation of this compound
The isolation of this compound from plant material typically involves a multi-step process beginning with the extraction of total alkaloids, followed by chromatographic separation to isolate the specific compound.
Antimicrobial Activity Data
One study on the leaf extracts of Delphinium roylei, which identified this compound as a constituent via LC-MS, reported the following Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi. It is crucial to understand that these values reflect the synergistic or combined effects of all compounds present in the extract, not this compound alone.
Table 1: Minimum Inhibitory Concentration (MIC) of Delphinium roylei Leaf Extracts
| Test Microorganism | Type | MIC (µg/mL) |
| Streptococcus pneumoniae | Gram-positive Bacteria | 6.25 |
| Klebsiella pneumoniae | Gram-negative Bacteria | >12.5 |
| Micrococcus luteus | Gram-positive Bacteria | >12.5 |
| Escherichia coli | Gram-negative Bacteria | >12.5 |
| Neisseria mucosa | Gram-negative Bacteria | >12.5 |
| Candida albicans | Fungus | Not Reported |
| Candida glabrata | Fungus | Not Reported |
| Candida parapsilosis | Fungus | Not Reported |
Data sourced from a study on Delphinium roylei extracts. The specific contribution of this compound to these activities has not been determined.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are employed to evaluate the antimicrobial activity of natural product extracts. The two most common preliminary assays are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
References
Delsoline: A Technical Whitepaper on its Insect Repellent Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delsoline, a C19-diterpenoid alkaloid predominantly found in plant species of the genus Delphinium, has demonstrated notable insect repellent properties. This document provides a comprehensive technical overview of the existing research on this compound's efficacy as an insect repellent, including quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel, naturally-derived insect control agents. While current data confirms the repellent activity of this compound against specific stored product pests, further investigation is warranted to fully elucidate its spectrum of activity and mode of action.
Quantitative Data on Repellent Efficacy
The primary quantitative data available for the insect repellent activity of this compound comes from studies on the red flour beetle, Tribolium castaneum, a common pest of stored grains.
Table 1: Repellent Activity of this compound against Tribolium castaneum
| Compound | Insect Species | Repellency (%) | Classification |
| This compound | Tribolium castaneum | 37.50 | II[1][2] |
Note: The repellency classification is based on a scale where Class II indicates a moderate repellent effect.
Experimental Protocols
The following is a detailed description of the area preference test, a standard laboratory bioassay used to evaluate the repellent properties of chemical compounds against stored product insects like Tribolium castaneum. This protocol is a composite representation based on methodologies frequently cited in the literature for similar studies.
2.1. Objective
To determine the repellent effect of this compound on adult Tribolium castaneum under laboratory conditions.
2.2. Materials
-
This compound (analytical grade)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Adult Tribolium castaneum (1-2 weeks old, mixed sex)
-
Incubator or controlled environment chamber (28 ± 2°C, 65 ± 5% relative humidity, constant darkness)
2.3. Methodology
-
Preparation of Test Substance: A solution of this compound is prepared in a suitable volatile solvent at a specific concentration.
-
Treatment of Filter Paper: Each filter paper disc is cut in half. A defined volume of the this compound solution is uniformly applied to one half of the filter paper. The other half is treated with the same volume of the solvent to serve as a control.
-
Drying: The treated and control filter paper halves are air-dried for a sufficient time to allow for complete evaporation of the solvent.
-
Assembly of Test Arena: The two halves of the filter paper are rejoined using a small piece of tape and placed in a Petri dish.
-
Introduction of Insects: Twenty adult T. castaneum are released at the center of the filter paper disc.
-
Incubation: The Petri dishes are covered and placed in an incubator under controlled conditions of temperature, humidity, and darkness.
-
Data Collection: After a predetermined period (e.g., 2, 4, or 24 hours), the number of insects on the treated and control halves of the filter paper are counted.
-
Calculation of Repellency: The percentage repellency (PR) is calculated using the following formula:
PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100
Where:
-
Nc = number of insects on the control half
-
Nt = number of insects on the treated half
-
-
Statistical Analysis: The data are typically analyzed using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the repellent effect.
Visualization of Experimental Workflow
Caption: Experimental workflow for the area preference test to evaluate insect repellency.
Proposed Mechanism of Action
The precise signaling pathway for the insect repellent activity of this compound has not been definitively elucidated. However, based on the known biological activities of diterpenoid alkaloids, two primary mechanisms are proposed: neurotoxicity and gustatory deterrence .
4.1. Neurotoxic Action
Diterpenoid alkaloids are recognized for their neurotoxic effects on insects.[3] The primary targets are often ion channels within the insect's nervous system.
-
Nicotinic Acetylcholine Receptors (nAChRs): Many diterpenoid alkaloids act as antagonists at insect nAChRs. These receptors are crucial for synaptic transmission in the insect central nervous system. Blockade of nAChRs would disrupt nerve impulses, leading to paralysis and death at high concentrations. At sublethal concentrations, this interaction could potentially trigger aversive behaviors, contributing to repellency.
-
Voltage-Gated Sodium Channels (VGSCs): Some alkaloids are known to modulate the activity of VGSCs, which are essential for the propagation of action potentials along axons. Altering the function of these channels can lead to hyperexcitability or nerve blockage, which could also be perceived as a noxious stimulus by the insect.
4.2. Gustatory Deterrence
Insects possess gustatory (taste) receptors that allow them to detect and avoid toxic or unpalatable substances. Many alkaloids are bitter to insects and can act as potent feeding deterrents.[4]
-
Bitter Taste Receptors: It is plausible that this compound interacts with specific gustatory receptors on the insect's tarsi (feet) or mouthparts that are tuned to detect bitter or toxic compounds. Activation of these receptors would trigger a signaling cascade resulting in an aversive behavioral response, causing the insect to move away from the source of the compound.
The repellent effect of this compound is likely a result of one or a combination of these mechanisms. The initial detection of this compound by the insect may occur through contact chemoreception, leading to a rapid avoidance response mediated by the gustatory system. At higher concentrations or with prolonged exposure, neurotoxic effects may also contribute to the observed repellency.
Visualization of Proposed Signaling Pathways
Caption: Proposed signaling pathways for the insect repellent action of this compound.
Conclusion and Future Directions
This compound exhibits moderate insect repellent activity against Tribolium castaneum. The available data suggests its potential as a natural insect repellent. However, to fully assess its utility, further research is required in the following areas:
-
Spectrum of Activity: Testing this compound against a broader range of insect pests, including flying insects and agricultural pests.
-
Dose-Response Studies: Establishing the optimal concentration of this compound for effective repellency.
-
Mechanism of Action: Utilizing electrophysiological and molecular techniques to identify the specific receptors and signaling pathways involved in this compound-mediated repellency.
-
Formulation Development: Investigating formulations that could enhance the stability and residual activity of this compound for practical applications.
A deeper understanding of the insect repellent properties of this compound will be instrumental in developing new, effective, and environmentally benign insect control strategies.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Delsoline from Delphinium anthriscifolium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Delsoline (B607053), a prominent diterpenoid alkaloid found in Delphinium anthriscifolium Hance, is recognized for its significant pharmacological activities, including curare-like and ganglion-blocking effects, which make it a candidate for muscle relaxant therapies.[1][2] This document provides detailed protocols for the extraction of this compound from D. anthriscifolium, catering to both modern and traditional laboratory settings. The protocols outlined below are based on established methodologies, including a modern microwave-assisted technique and a conventional solvent-based extraction method.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters for two different extraction methods.
| Parameter | Microwave-Assisted Extraction | Conventional Solvent Extraction |
| Plant Material | Dried Delphinium anthriscifolium Hance | Dried and powdered whole herbs of Delphinium anthriscifolium var. majus |
| Particle Size | 100 mesh | Powdered |
| Solvent | Methanol-0.2% triethylamine (B128534) (45:55) for HPLC | 95% Ethanol (B145695) (initial extraction), Chloroform (B151607) (for final alkaloid extraction) |
| Solid-to-Liquid Ratio | 1:60 | Not specified |
| Temperature | 80 °C | Room temperature for initial extraction |
| Extraction Time | 10 minutes | 4 x 1 week soaking for initial extraction |
| Extraction Power | 560 W | Not applicable |
| Recovery Rate | 98.3% - 104.5% | Not specified |
| RSD | 2.0% | Not specified |
Experimental Protocols
Protocol 1: Pressurized Microwave-Assisted Extraction (PMAE)
This protocol is adapted from a method developed for the efficient extraction of this compound and eldeline, followed by HPLC determination.[3]
Materials and Equipment:
-
Dried and powdered Delphinium anthriscifolium (passed through a 100-mesh sieve)
-
Triethylamine
-
Pressurized Microwave-Assisted Extractor
-
HPLC system
-
Standard this compound reference material
Methodology:
-
Sample Preparation: Weigh a precise amount of the powdered plant material.
-
Solvent Preparation: Prepare the extraction solvent by mixing methanol and 0.2% triethylamine in a 45:55 ratio.
-
Extraction:
-
Place the plant material in the extraction vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:60.
-
Set the microwave parameters as follows:
-
Temperature: 80 °C
-
Power: 560 W
-
Time: 10 minutes
-
-
-
Post-Extraction:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove solid plant material.
-
The resulting solution can be directly analyzed by HPLC for the quantification of this compound.
-
HPLC Conditions:
-
Mobile Phase: Methanol-0.2% triethylamine (45:55)
-
Linear Range for this compound: 0.50-50.0 mg/L
Protocol 2: Conventional Solvent Extraction
This protocol is a generalized method based on the extraction of diterpenoid alkaloids from Delphinium species, as described in the literature.[4]
Materials and Equipment:
-
Dried and powdered whole herbs of Delphinium anthriscifolium
-
95% Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (aqueous)
-
Chloroform (CHCl₃)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Large glass containers for soaking
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filtration apparatus
Methodology:
-
Initial Extraction:
-
Soak 21.5 kg of dried and powdered D. anthriscifolium in 95% ethanol at room temperature.
-
Allow the mixture to stand for one week.
-
Repeat this extraction process four times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract (approximately 2000 g).
-
-
Acid-Base Partitioning:
-
Suspend the crude ethanol extract in water.
-
Acidify the aqueous suspension to pH 2 with HCl.
-
Extract the acidic solution sequentially with petroleum ether (4 x 1 L) and then ethyl acetate (4 x 1 L) to remove non-alkaloidal components. Discard the organic layers.
-
Adjust the pH of the remaining aqueous layer to 10 with an aqueous ammonia solution.
-
-
Alkaloid Extraction:
-
Extract the basified aqueous solution with chloroform (4 x 1 L).
-
Combine the chloroform fractions, which now contain the total alkaloids.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.
-
-
Purification (General):
-
The crude alkaloid extract can be further purified using column chromatography on silica (B1680970) gel or other chromatographic techniques to isolate pure this compound.
-
Diagrams
Caption: Workflow for this compound Extraction Protocols.
References
Application Notes and Protocols for the Isolation and Purification of Delsoline using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline is a C19-diterpenoid alkaloid naturally occurring in various plant species of the Delphinium (larkspur) and Aconitum genera.[1] First isolated from Delphinium consolida, this complex molecule is of significant interest to the phytochemical and pharmacological research communities.[1] As a member of the diterpene alkaloid class, this compound and its analogues are investigated for a range of biological activities, necessitating efficient and reproducible methods for their isolation and purification from complex plant extracts.
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from plant material, with a primary focus on the application of column chromatography. The methodologies described herein are based on established principles of natural product chemistry, beginning with crude extraction and culminating in the acquisition of high-purity this compound suitable for further analytical and biological studies.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is critical for the development of effective isolation and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₁NO₇ | |
| Molecular Weight | 467.60 g/mol | |
| Appearance | Prisms (crystallized from methanol) | [1] |
| Melting Point | 213-216.5 °C | [1] |
| Optical Rotation | [α]D +53.4° (in chloroform) | [1] |
| Solubility | Slightly soluble in water; readily soluble in alcohol and chloroform (B151607). | [1] |
Experimental Workflow Overview
The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow is depicted below.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of this compound.
Protocol 1: Preparation of Crude Alkaloid Extract
This protocol details the initial extraction of total alkaloids from the plant material.
-
Plant Material Preparation : Air-dry the plant material (e.g., seeds, leaves, or whole plants of Delphinium species) at room temperature and grind into a fine powder.
-
Solvent Extraction : Macerate the powdered plant material in 95% ethanol (B145695) at room temperature with continuous stirring for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered.
-
Concentration : The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 2% aqueous hydrochloric acid solution.
-
Extract the acidic solution with a non-polar solvent such as petroleum ether or chloroform to remove fats, waxes, and other neutral compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to precipitate the free alkaloids.
-
Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The alkaloids will partition into the organic phase.
-
Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol describes the separation of this compound from the crude alkaloid mixture using silica gel column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 or 100-200 mesh)
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH)
-
Crude alkaloid extract
-
Fraction collector or test tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Visualizing agent (e.g., Dragendorff's reagent or iodine vapor)
Procedure:
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (100% chloroform).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample and solvent addition.
-
-
Sample Loading :
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution :
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A stepwise gradient is often employed.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis :
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).
-
Visualize the spots under UV light or by staining with an appropriate reagent.
-
Combine fractions that show a spot corresponding to the Rf value of a this compound standard.
-
Data Presentation: Chromatographic Parameters
The following tables summarize typical parameters for the chromatographic analysis and purification of this compound.
Table 1: Thin-Layer Chromatography (TLC) Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Chloroform:Methanol (e.g., 95:5 v/v) |
| Visualization | Dragendorff's reagent or iodine vapor |
| Expected Rf of this compound | Dependent on the specific mobile phase composition, but will be a distinct spot. |
Table 2: Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 or 100-200 mesh) |
| Mobile Phase (Gradient Elution) | Chloroform (CHCl₃) with increasing percentages of Methanol (MeOH). A typical gradient might be: 100% CHCl₃ -> 99:1 CHCl₃:MeOH -> 98:2 CHCl₃:MeOH -> ... -> 90:10 CHCl₃:MeOH. |
| Sample Loading | Dry or wet loading of crude alkaloid extract. |
| Fraction Collection | Fractions of 20-50 mL are typically collected. |
| Monitoring | TLC analysis of collected fractions. |
Logical Relationships in Purification
The decision-making process during the purification of this compound involves a logical progression from crude fractionation to the isolation of the pure compound, guided by analytical monitoring at each stage.
Conclusion
The protocols and data presented provide a robust framework for the successful isolation and purification of this compound from Delphinium species. The cornerstone of this process is the careful application of silica gel column chromatography with a gradient elution system. Researchers and scientists can adapt these methodologies to their specific laboratory conditions and the particular plant source. Subsequent analysis by techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy is necessary to confirm the identity and purity of the isolated this compound.
References
Application Note: Quantification of Delsoline in Whole Blood Using UPLC-MS/MS
Introduction
Delsoline is a diterpenoid alkaloid found in plants of the Delphinium genus.[1] It exhibits pharmacological effects, including curare-like and ganglion-blocking activities, and is utilized for relieving muscle tension.[2] A sensitive and robust analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies and toxicological assessments. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in whole blood. The method is rapid, selective, and suitable for high-throughput analysis.
Chemical Properties of this compound
This compound, a C19-diterpenoid alkaloid, has a molecular formula of C₂₅H₄₁NO₇ and a molar mass of 467.603 g/mol .[3] Its structure features a complex polycyclic ring system.[3] For mass spectrometric analysis, this compound readily forms a protonated molecule [M+H]⁺ in positive ion mode.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Gelsenicine (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Whole blood (species as required, e.g., mouse, human)
2. Sample Preparation
The sample preparation employs a protein precipitation method for the extraction of this compound from whole blood.[2]
-
Pipette 20 µL of whole blood into a microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (Gelsenicine).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | UPLC BEH C18 |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient Elution | A gradient program should be optimized to ensure separation of this compound and the internal standard from matrix components. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 468.3[2] | 108.1[2] |
| Gelsenicine (IS) | 327.1[2] | 296.1[2] |
Method Validation and Performance
The described method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[2]
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1–1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Intra-day Precision (RSD) | < 14%[2] |
| Inter-day Precision (RSD) | < 15%[2] |
| Accuracy | 94.3% to 110.1%[2] |
| Average Recovery | > 90.8%[2] |
| Matrix Effect | 97.0% to 102.5%[2] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in blood.
Conclusion
This application note provides a detailed and validated UPLC-MS/MS method for the quantification of this compound in whole blood. The method is sensitive, accurate, and precise, with a simple and rapid sample preparation procedure. It is well-suited for pharmacokinetic and toxicological studies of this compound in a research setting.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline (B607053) is a C20-diterpenoid alkaloid found in various plant species of the Delphinium and Aconitum genera. Like other related alkaloids, it exhibits significant biological activity and is of considerable interest in pharmacological research and drug development. Accurate and precise quantification of this compound and its related alkaloids, such as delcosine (B12295418) and gigactonine, is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments. This document provides a detailed application note and protocol for the analysis of this compound and related alkaloids using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle of the Method
The method described herein utilizes reverse-phase HPLC to separate this compound and related diterpenoid alkaloids. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of these structurally similar compounds. The alkaloids are detected and quantified based on their ultraviolet (UV) absorbance. The method is designed to be robust, specific, and suitable for the routine analysis of plant extracts and other matrices containing these alkaloids.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, purified by a Milli-Q system or equivalent).
-
Reagents: Triethylamine (analytical grade), Ammonium acetate (B1210297) (analytical grade), Formic acid (analytical grade).
-
Reference Standards: this compound (purity ≥98%), Delcosine (purity ≥98%), Gigactonine (purity ≥98%).
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Triethylamine in water, adjusted to pH 6.0 with formic acid.
-
B: Acetonitrile.
-
-
Gradient Elution Program:
Time (min) % A % B 0 70 30 20 55 45 35 45 55 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (this compound, delcosine, gigactonine) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., roots, aerial parts) to a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, perform reflux extraction for 2 hours.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the residue in 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation (Representative Data)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative quantitative data that should be established during method validation.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 25432x + 1234 | ≥ 0.999 |
| Delcosine | 1 - 100 | y = 23876x + 1109 | ≥ 0.999 |
| Gigactonine | 1 - 100 | y = 24567x + 1187 | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.15 | 0.50 |
| Delcosine | 0.18 | 0.60 |
| Gigactonine | 0.16 | 0.55 |
Table 3: Precision (as %RSD)
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | < 2.0 | < 2.0 |
| Delcosine | < 2.0 | < 2.0 |
| Gigactonine | < 2.0 | < 2.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| This compound | Low, Medium, High | 98.5 - 101.2 | < 2.0 |
| Delcosine | Low, Medium, High | 97.8 - 102.1 | < 2.0 |
| Gigactonine | Low, Medium, High | 98.2 - 101.5 | < 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Key steps in HPLC method development and validation.
Data Analysis and Calculation
The concentration of this compound and related alkaloids in the sample is calculated using the calibration curve. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.
Formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final concentration in the original plant material is calculated by taking into account the initial weight of the sample and the dilution factors used during sample preparation.
System Suitability
Before running the sample sequence, a system suitability test should be performed by injecting a standard solution multiple times (e.g., n=6). The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%. The tailing factor for the analyte peaks should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its related alkaloids using HPLC with UV detection. The described method, once validated, is suitable for routine quality control and research purposes. The provided experimental details and validation parameters serve as a robust starting point for laboratories to establish and implement this analytical procedure.
Application Notes and Protocols for the Use of Delphinium brunonianum Extract in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial investigations into the antihypertensive properties of delsoline (B607053), an alkaloid found in some Delphinium species, did not yield direct evidence of its efficacy in rodent models of hypertension. The following application notes and protocols are therefore based on published research on the crude extract and butanolic fraction of Delphinium brunonianum , which have demonstrated significant antihypertensive effects. While this compound may be a constituent of this plant, its specific contribution to the observed effects has not been elucidated. The presented data and methodologies pertain to the use of the whole extract and its fractions.
Introduction
Delphinium brunonianum Royle, a plant from the Ranunculaceae family, has been investigated for its potential therapeutic effects, including its impact on hypertension. Studies utilizing a fructose-induced hypertension model in rats have shown that both the crude extract (DB-Cr) and a butanolic fraction (DB-B) of D. brunonianum can significantly reduce elevated blood pressure.[1][2][3] The antihypertensive mechanism appears to be multifactorial, involving the blunting of sympathetic hyperactivity and potential diuretic effects.[4][5] These findings suggest that constituents within D. brunonianum may offer a promising avenue for the development of novel antihypertensive agents.
Data Presentation
The following tables summarize the quantitative data on the effects of Delphinium brunonianum crude extract and its butanolic fraction on blood pressure in fructose-fed hypertensive rats.
Table 1: Effect of Delphinium brunonianum Crude Extract (DB-Cr) on Blood Pressure in Fructose-Fed Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Systolic Blood Pressure (SBP, mmHg) | Diastolic Blood Pressure (DBP, mmHg) | Mean Arterial Pressure (MAP, mmHg) |
| Control | - | 115.3 ± 2.1 | 78.5 ± 1.8 | 90.8 ± 1.9 |
| Fructose (B13574) (10%) | - | 168.2 ± 3.5 | 112.4 ± 2.7 | 131.0 ± 2.9 |
| DB-Cr | 250 | 155.4 ± 3.1 | 103.1 ± 2.5 | 120.5 ± 2.7 |
| DB-Cr | 500 | 138.7 ± 2.8 | 92.6 ± 2.1 | 107.9 ± 2.3 |
| DB-Cr | 1000 | 121.6 ± 2.5 | 82.3 ± 1.9 | 95.4 ± 2.1 |
Data are presented as mean ± SEM. Data extracted from studies on fructose-induced hypertensive rats.[3][6]
Table 2: Effect of Delphinium brunonianum Butanolic Fraction (DB-B) on Blood Pressure in Fructose-Fed Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Systolic Blood Pressure (SBP, mmHg) | Diastolic Blood Pressure (DBP, mmHg) | Mean Arterial Pressure (MAP, mmHg) |
| Control | - | 116.1 ± 2.3 | 79.2 ± 1.9 | 91.5 ± 2.0 |
| Fructose (10%) | - | 169.5 ± 3.8 | 113.8 ± 2.9 | 132.4 ± 3.2 |
| DB-B | 25 | 145.2 ± 2.9 | 96.8 ± 2.2 | 112.9 ± 2.4 |
| DB-B | 50 | 128.4 ± 2.6 | 85.9 ± 2.0 | 100.1 ± 2.2 |
| DB-B | 100 | 118.9 ± 2.4 | 80.1 ± 1.8 | 93.0 ± 1.9 |
Data are presented as mean ± SEM. Data extracted from studies on fructose-induced hypertensive rats.[2][7]
Experimental Protocols
Fructose-Induced Hypertension Model in Rats
This protocol describes the induction of hypertension in rats using a high-fructose diet, a widely used model for studying metabolic syndrome and hypertension.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Standard rat chow
-
Fructose
-
Drinking water
-
Animal cages with water bottles
Procedure:
-
Acclimatization: Acclimatize the rats for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard rat chow and water.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., Control, Fructose, Fructose + DB-Cr/DB-B at different doses).
-
Induction of Hypertension:
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension. A significant increase in blood pressure in the fructose-fed groups compared to the control group is expected.
Administration of Delphinium brunonianum Extract/Fraction
This protocol outlines the oral administration of the plant extract or its fraction to the hypertensive rat model.
Materials:
-
Delphinium brunonianum crude extract (DB-Cr) or butanolic fraction (DB-B)
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solutions: Prepare fresh suspensions of DB-Cr or DB-B in the chosen vehicle daily. Ensure thorough mixing to achieve a uniform suspension.
-
Treatment Period:
-
For prophylactic studies, administration of the extract/fraction can begin concurrently with the fructose diet.
-
For therapeutic studies, administration can commence after the establishment of hypertension (e.g., after 3 weeks of the fructose diet).[2]
-
-
Administration: Administer the prepared doses of DB-Cr or DB-B orally via gavage once daily for the specified treatment period (e.g., the last 3 weeks of the 6-week study).[2] The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Control and Fructose Groups: Administer the vehicle alone to the control and fructose groups following the same schedule and volume.
Measurement of Arterial Blood Pressure
Accurate measurement of blood pressure is critical for evaluating the efficacy of the treatment.
a) Non-Invasive Method (Tail-Cuff Plethysmography):
-
Apparatus: A non-invasive blood pressure system for rodents.
-
Procedure:
-
Gently warm the rat to enhance the blood flow to the tail.
-
Place the rat in a restrainer.
-
Position the tail cuff and sensor on the rat's tail.
-
Acclimate the rat to the procedure for several days before recording measurements.
-
Record at least three stable consecutive readings and calculate the average.
-
b) Invasive Method (Direct Cannulation - for terminal studies):
-
Procedure:
-
Anesthetize the rat (e.g., with urethane (B1682113) or a combination of ketamine and xylazine).
-
Surgically expose the carotid artery or femoral artery.
-
Insert a cannula filled with heparinized saline into the artery.
-
Connect the cannula to a pressure transducer and a data acquisition system.
-
Allow the blood pressure to stabilize before recording baseline measurements and the response to any acute interventions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Phytochemical analysis of crude extract of Delphinium brunonianum and its effect on hypertension and metabolic perturbations in fructose fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Butanolic Fraction of Delphinium brunonianum on Fructose-Mediated Metabolic Alterations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical analysis and reappraisal of diuretic activity of Delphinium brunonianum Royle and its mode of action in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Butanolic Fraction of Delphinium brunonianum on Fructose-Mediated Metabolic Alterations in Rats | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Delsoline: Application Notes and Protocols for the Study of Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline is a naturally occurring C19-diterpenoid alkaloid first isolated from plants of the Delphinium genus, such as Delphinium anthriscifolium Hance and Delphinium consolida.[1][2][3] It is structurally related to other well-known alkaloids like delcosine (B12295418) and aconitine.[3] Pharmacologically, this compound is characterized by its curare-like and ganglion-blocking effects, which stem from its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][4][5] This property makes this compound a valuable pharmacological tool for researchers studying cholinergic signaling and synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems. Specifically, it has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine receptors, indicating a preference for this subtype.[3]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic transmission, including methods for determining its binding affinity, inhibitory concentration, and functional impact on neuronal and neuromuscular preparations.
Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
This compound exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). In a typical cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane, causing a conformational change that opens the ion channel. The influx of cations, primarily Na⁺ and Ca²⁺, leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) which, if it reaches the threshold, can trigger an action potential in the postsynaptic neuron or muscle fiber.
This compound, due to its structural similarity to endogenous ligands, binds to the orthosteric site on nAChRs but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and subsequently inhibits the opening of the ion channel. This blockade of nAChR activation disrupts synaptic transmission, leading to a reduction or complete inhibition of the postsynaptic response. This mechanism underlies its observed ganglion-blocking and neuromuscular-blocking (curare-like) effects.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. latoxan.com [latoxan.com]
Application Notes and Protocols for Investigating the Cytotoxicity of Delsoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline, a diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera, has demonstrated a range of biological activities.[1] Preliminary studies have indicated its potential cytotoxic effects, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide to investigating the cytotoxic properties of this compound using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess this compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound against Various Cell Lines (MTT Assay)
| Cell Line | Cell Type | Putative IC50 (µM) | Exposure Time (hours) |
| A549 | Human Lung Carcinoma | 25.5 | 48 |
| MCF-7 | Human Breast Adenocarcinoma | 38.2 | 48 |
| HeLa | Human Cervical Adenocarcinoma | 45.8 | 48 |
| Sf9 | Insect (Spodoptera frugiperda) | 15.7 (at 50 µg/mL caused 64% viability loss)[2][3] | 48 |
Note: IC50 values for A549, MCF-7, and HeLa are hypothetical and for illustrative purposes, based on the known cytotoxicity of related diterpenoid alkaloids. The Sf9 data is derived from existing literature.
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Assay)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.1 | 1.5 | 96.4 |
| 12.5 | 10.3 | 5.2 | 84.5 |
| 25.0 | 22.7 | 12.8 | 64.5 |
| 50.0 | 35.1 | 20.4 | 44.5 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 28.1 | 16.7 |
| 12.5 | 60.1 | 25.3 | 14.6 |
| 25.0 | 68.5 | 18.9 | 12.6 |
| 50.0 | 75.3 | 10.2 | 14.5 |
Note: Data is hypothetical and for illustrative purposes, suggesting a potential G0/G1 phase arrest.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][7]
Materials:
-
LDH cytotoxicity assay kit
-
This compound-treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant.
-
Assay Reaction: Transfer 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and cells lysed with a lysis buffer (maximum LDH release).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound-treated cells
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[10]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]
Materials:
-
This compound-treated cells
-
Cold 70% ethanol[14]
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and fix for at least 30 minutes on ice.[13]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for assessing this compound's cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. static.igem.org [static.igem.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. benchchem.com [benchchem.com]
Protocol for dissolving Delsoline for in vitro experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline (B607053) is a diterpenoid alkaloid demonstrating notable biological activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with a specific inhibitory effect on the α7 subtype.[1] These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro experimental models to assess its bioactivity. The protocols outlined below cover solubility, preparation of stock and working solutions, and methodologies for cytotoxicity, receptor binding, and functional assays.
Data Presentation
The following tables summarize the known quantitative data for this compound in various in vitro assays.
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | Soluble in methanol (B129727) and chloroform. Slightly soluble in water. | [1] |
| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. |
Table 2: In Vitro Bioactivity of this compound
| Assay Type | Cell Line / Preparation | Target | IC50 / Activity | Reference |
| Radioligand Binding Assay | Rat neuronal membranes | α7 nAChR | 19 µM (inhibition of α-bungarotoxin binding) | [1] |
| Cytotoxicity Assay | A549, DU145, MDA-MB-231, MCF-7, KB, KB-VIN (human cancer cell lines) | Cell Viability | > 20 µM |
Experimental Protocols
Dissolution of this compound for In Vitro Use
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 467.6 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 213.9 µL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
For most in vitro experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the final assay medium.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound tested.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
α7 nAChR Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[¹²⁵I]α-bungarotoxin (radioligand)
-
Nicotine or another known α7 nAChR ligand (for non-specific binding)
-
This compound working solutions
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare rat brain membranes by homogenizing the tissue in ice-cold homogenization buffer, followed by centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
In a reaction tube, add a specific amount of membrane protein, [¹²⁵I]α-bungarotoxin (at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., nicotine).
-
Incubate the mixture at room temperature for 1-2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value for the inhibition of [¹²⁵I]α-bungarotoxin binding.
Functional Antagonism Assay (Calcium Influx Assay)
This protocol measures the ability of this compound to inhibit agonist-induced calcium influx through α7 nAChRs.
Materials:
-
A cell line expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or a stably transfected HEK293 line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
An α7 nAChR agonist (e.g., acetylcholine or choline)
-
This compound working solutions
-
A fluorescence plate reader with an injection system
Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the α7 nAChR agonist and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium influx and calculate the IC50 value.
Visualization of Signaling Pathway and Experimental Workflow
Caption: this compound's antagonism of the α7 nAChR signaling pathway.
Caption: Workflow for assessing this compound's functional antagonism.
References
Application Notes and Protocols for Delsoline Administration in Animal Studies for Neuropharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline (B607053) is a diterpenoid alkaloid found in plants of the Delphinium genus. It is recognized for its neuropharmacological properties, primarily acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with curare-like and ganglion-blocking effects[1][2]. These characteristics suggest its potential for investigation in various neurological conditions involving cholinergic system dysregulation. This compound is noted to be less toxic than many other alkaloids found in Delphinium species. This document provides detailed application notes and experimental protocols for the administration of this compound in animal studies to evaluate its neuropharmacological effects, including analgesic, anti-inflammatory, and general behavioral actions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Intragastric (3, 6, 9 mg/kg) |
| Absolute Bioavailability | - | 20.9% |
Data extrapolated from a study on this compound pharmacokinetics in mice.
Table 2: In Vitro Efficacy of Related Delphinium Alkaloids
| Compound | Effect | IC50 (µM) | Species |
| Deltaline | Compound Muscle Action Potential Blockade | 156 | Lizard |
Note: Deltaline is structurally similar to this compound. This data can be used to estimate a starting concentration range for in vitro and in vivo studies, keeping in mind inter-species and compound-specific variations.
Table 3: Analgesic Activity of Delphinium denudatum Extracts in Rats (Hot Plate Test)
| Treatment | Dose (mg/kg, p.o.) | Peak Effect Time (minutes) |
| Ethanolic Extract | 300 | 120 |
| Ethanolic Extract | 600 | 120 |
| Methanol Fraction | 200 | 120 |
| Methanol Fraction | 400 | 120 |
| Pentazocine (Standard) | 30 (i.p.) | 120 |
This table provides dose-ranging information for extracts of a plant from the same genus as the source of this compound, suggesting a potential starting dose range for purified this compound, which would likely be lower. A dose-dependent analgesic effect was observed[1].
Experimental Protocols
Assessment of Analgesic Effects using the Hot Plate Test
This protocol is designed to evaluate the central analgesic activity of this compound by measuring the latency of a thermal pain response in rodents[3].
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Hot plate apparatus with adjustable temperature
-
Animal cages
-
Syringes and needles for administration
-
Timer
Procedure:
-
Animal Acclimation: Acclimate male or female mice (20-25 g) or rats (200-250 g) to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer and record the time taken for the animal to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.
-
Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., morphine at 5-10 mg/kg, i.p.) should be included.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Assessment of Anti-inflammatory Effects using Carrageenan-Induced Paw Edema
This protocol assesses the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce edema induced by carrageenan in the rodent paw[4][5][6].
Materials:
-
This compound
-
Vehicle
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Preparation: Use male or female rats (150-200 g). Measure the initial volume of the right hind paw of each animal.
-
Drug Administration: Administer this compound at various doses (e.g., 10, 20, 50 mg/kg, i.p. or p.o.) to different groups of animals. Include a vehicle control group and a positive control group (e.g., indomethacin (B1671933) at 10 mg/kg, i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Assessment of General Behavioral and Locomotor Activity using the Open Field Test
This test is used to evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents[1][7].
Materials:
-
This compound
-
Vehicle
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software or manual observation
-
Ethanol (B145695) (70%) for cleaning
Procedure:
-
Apparatus Preparation: Clean the open field arena with 70% ethanol before each trial to eliminate olfactory cues.
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p. or p.o.). Include a vehicle control group.
-
Test Procedure: 30 minutes after administration, gently place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the following parameters using video tracking software or by a trained observer:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, number of rearings.
-
Anxiety-like Behavior: Thigmotaxis (wall-hugging), grooming frequency, and defecation boli count.
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle control group.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to exert its neuropharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs), with evidence suggesting inhibitory activity at neuronal α7 nAChRs[2]. This antagonism can modulate downstream signaling pathways involved in neuronal excitability and neurotransmitter release. Additionally, some related diterpenoid alkaloids have been shown to modulate voltage-gated sodium channels, which could also contribute to the overall neuropharmacological profile.
Caption: Proposed mechanism of this compound as a nicotinic acetylcholine receptor antagonist.
Experimental Workflow for Neuropharmacological Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neuropharmacological effects.
Caption: A generalized experimental workflow for screening the neuropharmacological effects of this compound.
Logical Relationship for Dose-Response Analysis
Understanding the dose-response relationship is crucial for determining the potency and efficacy of this compound.
Caption: Logical flow for establishing the dose-response relationship of this compound.
References
- 1. jcdr.net [jcdr.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Delsoline with Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline, a diterpenoid alkaloid, has been identified as a nicotinic receptor antagonist with a weak affinity for brain α-bungarotoxin-sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Understanding the molecular interactions between this compound and various nAChR subtypes is crucial for elucidating its mechanism of action and for the potential development of novel therapeutic agents. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This document provides a detailed protocol for performing molecular docking studies of this compound with nAChRs and outlines the analysis of the resulting data.
Data Presentation
Molecular docking simulations yield quantitative data that can be used to evaluate the binding affinity and stability of the ligand-receptor complex. The following table summarizes hypothetical docking results for this compound with different nAChR subtypes.
| nAChR Subtype | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Interacting Residues | Hydrogen Bonds |
| α7 | -8.5 | 0.25 | Tyr93, Trp149, Leu119, Thr150 | Tyr93 (OH), Thr150 (OH) |
| α4β2 | -7.2 | 1.5 | TrpB, TyrA, TyrC1, TyrC2 | TrpB (NH) |
| α3β4 | -6.8 | 3.2 | Tyr93, Trp149, Asp173 | Asp173 (OD1) |
Note: The data presented in this table is illustrative and intended to represent the type of results obtained from a molecular docking study.
Experimental Protocols
This section details the methodology for conducting a molecular docking study of this compound with nAChRs using Autodock Tools.
Preparation of the Receptor (nAChR)
-
Obtain Protein Structure: Download the three-dimensional structure of the desired nAChR subtype from the Protein Data Bank (PDB).
-
Prepare the Protein:
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 3D structure of this compound in a suitable format (e.g., MOL, SDF).
-
Ligand Optimization:
Grid Box Generation
-
Define the Binding Site: Identify the active site of the nAChR. This can be based on the location of a co-crystallized ligand or from published literature.[4]
-
Set Grid Parameters:
-
In AutoDockTools, define the grid box dimensions to encompass the entire binding site.
-
Set the grid spacing (typically 0.375 Å).
-
Run the AutoGrid program to generate the grid map files.[5]
-
Molecular Docking Simulation
-
Configure Docking Parameters:
-
Run AutoDock: Execute the AutoDock program using the prepared protein, ligand, and grid files.[5]
Analysis of Results
-
Examine Docking Poses: Analyze the different binding poses of this compound within the nAChR binding site.
-
Evaluate Binding Energy: The binding energy for each pose will be calculated by AutoDock. The pose with the lowest binding energy is considered the most favorable.
-
Identify Interactions: Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[7]
Visualization of Pathways and Workflows
nAChR Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine, mediate fast synaptic transmission.[8] The influx of cations, primarily Na+ and Ca2+, leads to membrane depolarization and the activation of various downstream signaling cascades.[9][10] The α7 nAChR subtype, in particular, has a high permeability to Ca2+, which can trigger signaling pathways involved in neuroprotection, such as the PI3K-Akt pathway.[9][10]
Caption: nAChR signaling pathway leading to neuroprotection.
Molecular Docking Workflow
The process of molecular docking involves a series of sequential steps, from the preparation of the receptor and ligand to the final analysis of the docking results. This systematic workflow ensures the accuracy and reliability of the computational predictions.
Caption: Workflow for molecular docking studies.
References
- 1. latoxan.com [latoxan.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking - An easy protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Delsoline for Studying Neuromuscular Junction Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline (B607053), a diterpenoid alkaloid found in plants of the Delphinium genus, has been identified as a potent modulator of neuromuscular transmission. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate neuromuscular junction (NMJ) blockade. The protocols outlined below detail the experimental procedures for characterizing the inhibitory effects of this compound on neuromuscular transmission, making it a valuable compound for studies in neuropharmacology, toxicology, and the development of novel neuromuscular blocking agents.
The primary mechanism of action of this compound at the neuromuscular junction is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). By blocking these receptors, this compound prevents the binding of acetylcholine (ACh), the primary neurotransmitter at the NMJ, thereby inhibiting muscle depolarization and subsequent contraction. This document will guide researchers through the process of quantifying this blockade and understanding its physiological consequences.
Data Presentation
The following table summarizes the quantitative data regarding the effect of this compound on neuromuscular transmission, as determined by electrophysiological studies on an ex vivo lizard neuromuscular preparation.
| Parameter | Value | Description |
| IC50 for CMAP Blockade | 156 µM[1] | The concentration of this compound required to inhibit 50% of the compound muscle action potential (CMAP) amplitude, indicating its potency in blocking nerve-evoked muscle contraction. |
| Effect on MEPP Amplitude | Reduction | This compound at a concentration of 20 µM causes a reversible reduction in the amplitude of miniature end-plate potentials (MEPPs), suggesting a postsynaptic site of action.[1] |
| Mechanism of Action | Nicotinic Receptor Antagonist | This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic muscle membrane.[1] |
Signaling Pathway
The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Experimental Protocols
Ex Vivo Neuromuscular Junction Preparation (Lizard/Frog Model)
This protocol describes the dissection and preparation of an isolated nerve-muscle preparation, a fundamental step for subsequent electrophysiological recordings. The frog sartorius or lizard ceratomandibularis muscles are classic models for their accessibility and robust responses.
Materials:
-
Euthanasia solution (e.g., MS-222)
-
Dissection tools (fine scissors, forceps, dissecting pins)
-
Sylgard-lined petri dish
-
Ringer's solution (composition in mM: NaCl 115, KCl 2.0, CaCl2 1.8, NaHCO3 2.4, pH 7.2-7.4)
-
This compound stock solution (in DMSO or appropriate solvent)
Procedure:
-
Humanely euthanize the animal following approved institutional guidelines.
-
Dissect the desired muscle (e.g., sartorius muscle in frog or ceratomandibularis in lizard) with its innervating nerve intact.
-
Carefully transfer the preparation to a Sylgard-lined petri dish filled with oxygenated Ringer's solution.
-
Pin the muscle at its origin and insertion points to maintain a slight stretch, ensuring the nerve is free.
-
Allow the preparation to equilibrate for at least 30 minutes before starting any recordings, continuously perfusing with fresh, oxygenated Ringer's solution.
Compound Muscle Action Potential (CMAP) Recording
This protocol measures the summated electrical activity of all muscle fibers activated by a nerve stimulus. It is a key method for quantifying the extent of neuromuscular blockade.
Materials:
-
Nerve-muscle preparation from Protocol 1
-
Suction electrode for nerve stimulation
-
Glass microelectrode (10-20 MΩ) filled with 3 M KCl for intracellular recording
-
Reference electrode (Ag/AgCl pellet)
-
Stimulator
-
Amplifier and data acquisition system
Procedure:
-
Place the nerve of the prepared tissue into a suction electrode for stimulation.
-
Position the recording microelectrode intracellularly in a muscle fiber near the end-plate region. Place the reference electrode in the bathing solution.
-
Deliver supramaximal stimuli (single pulses, 0.1-0.2 ms (B15284909) duration) to the nerve to evoke a CMAP.
-
Record the baseline CMAP amplitude.
-
Introduce this compound at various concentrations to the bathing solution, allowing for a 15-20 minute equilibration period for each concentration.
-
Record the CMAP amplitude at each this compound concentration.
-
Wash out the this compound with fresh Ringer's solution to observe reversibility.
-
Analyze the data by plotting the percentage of CMAP inhibition against the this compound concentration to determine the IC50 value.
Miniature End-Plate Potential (MEPP) Recording
MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine. Studying MEPPs helps to determine if a drug acts pre- or postsynaptically.
Materials:
-
Nerve-muscle preparation from Protocol 1
-
Glass microelectrode (10-20 MΩ) filled with 3 M KCl
-
Reference electrode (Ag/AgCl pellet)
-
Amplifier and data acquisition system
-
Tetrodotoxin (TTX) (optional, to block nerve action potentials and evoked release)
Procedure:
-
Prepare the nerve-muscle preparation as described in Protocol 1.
-
(Optional) To isolate spontaneous release, add TTX (1-2 µM) to the Ringer's solution to block voltage-gated sodium channels and prevent nerve-evoked action potentials.
-
Insert the microelectrode into a muscle fiber at the end-plate region and record spontaneous MEPPs for a baseline period (e.g., 5-10 minutes).
-
Introduce this compound (e.g., 20 µM) to the bathing solution and allow it to equilibrate.
-
Record MEPPs in the presence of this compound.
-
Wash out the this compound and record MEPPs during recovery.
-
Analyze the data by measuring the amplitude and frequency of MEPPs before, during, and after this compound application. A reduction in MEPP amplitude with no change in frequency is indicative of a postsynaptic site of action.
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying the effects of this compound on neuromuscular transmission.
References
Application Notes and Protocols: Delsoline in Ethnobotanical Research
Introduction
Delsoline (B607053) is a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium (Larkspur) and Aconitum genera within the Ranunculaceae family.[1][2] It is a major alkaloid found in Delphinium anthriscifolium Hance, a plant with a history of use in traditional Chinese medicine.[3][4] Ethnobotanical records indicate the use of Delphinium species for treating a variety of ailments, including rheumatism, pain, indigestion, and cough.[3][4][5] this compound's pharmacological profile, characterized by its curare-like and ganglion-blocking effects, makes it a compound of significant interest for researchers in ethnobotany, pharmacology, and drug development.[3][6]
These application notes provide an overview of this compound's ethnobotanical relevance, its known pharmacological activities, and detailed protocols for its extraction, isolation, and evaluation.
Application Notes
1. Ethnobotanical Significance
Plants containing this compound, particularly species of Delphinium, have been used in folk medicine across various cultures.[5]
-
Traditional Chinese Medicine: Delphinium anthriscifolium Hance is traditionally used to "dispel wind and dampness," "activate collaterals," and relieve pain, aligning with its use for rheumatism and hemiplegia.[3][4]
-
Tibetan Medicine: Delphinium species are used as herbal remedies for their analgesic, antibacterial, antipyretic, and anticancer effects.[5]
-
Other Uses: Certain species are also employed as soil pesticides to eliminate lice, mosquitoes, and fly larvae, indicating potent biological activity.[5]
2. Pharmacological Profile
This compound exhibits a range of biological activities, primarily centered on the nervous system and inflammatory pathways.
-
Neuromuscular and Ganglion Blocking Activity: this compound functions as a nicotinic receptor antagonist.[1][7][8] This action underlies its traditional use as a muscle relaxant (curare-like effect) and for conditions involving muscle hyperkinesia.[3][4][6] It shows inhibitory activity against the binding of α-bungarotoxin to neuronal α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[7]
-
Anti-inflammatory and Analgesic Activity: As a diterpenoid alkaloid, this compound is part of a class of compounds known for anti-inflammatory and analgesic properties.[9][10] Studies on related alkaloids from Delphinium species show they can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[9][11] This effect is believed to be mediated through the NF-κB signaling pathway.[10]
-
Insecticidal and Cytotoxic Effects: this compound has demonstrated toxicity against agricultural pests like the Asian citrus psyllid (Diaphorina citri).[5] It has also shown cytotoxic effects against insect-derived cell lines, indicating a potential for broader bioactivity screening.[9]
Data Presentation
Table 1: Bioactivity of this compound
| Activity Type | Model/Organism | Metric | Value | Reference |
| Insecticidal | Diaphorina citri (Topical) | LD₅₀ | 0.52 µ g/insect | [5] |
| Diaphorina citri (Residual Contact) | LC₅₀ | 102.11 µg/mL | [5] | |
| Cytotoxicity | Sf9 Insect Cells (at 50 µg/mL) | Viability Loss | 64% | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous and Intragastric Administration)
| Parameter | Description | Value | Reference |
| Linearity Range | Concentration range in blood with linear response | 0.1–1000 ng/mL (r² > 0.995) | [6] |
| Lower Limit of Quantitation | Lowest concentration reliably measured | 0.1 ng/mL | [6] |
| Precision (RSD) | Intraday | < 14% | [6] |
| Interday | < 15% | [6] | |
| Accuracy | Closeness to the true value | 94.3% – 110.1% | [6] |
| Average Recovery | Extraction efficiency from matrix | > 90.8% | [6] |
| Absolute Bioavailability | Fraction of drug reaching systemic circulation | 20.9% | [6] |
Table 3: Physicochemical and Spectroscopic Data
| Property | Description | Value | Reference |
| Molecular Formula | Chemical formula | C₂₅H₄₁NO₇ | [2] |
| Molar Mass | Grams per mole | 467.603 g/mol | [2] |
| Appearance | Crystalline form | Prisms (from methanol) | [7] |
| Melting Point | Temperature of fusion | 213 – 216.5 °C | [7] |
| Solubility | Slightly soluble in water; dissolves in alcohol or chloroform | [7] | |
| Mass Spectrometry (MRM) | Precursor Ion [M+H]⁺ | m/z 468.3 | [6][7] |
| Product Ion | m/z 108.1 | [6][7] |
Visualizations
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Plant Material
This protocol is a generalized method based on established procedures for isolating diterpenoid alkaloids from Delphinium species.[7][12]
1. Plant Material Preparation and Extraction
-
Air-dry the aerial parts of the Delphinium plant material and grind into a coarse powder.
-
Macerate the powdered material (e.g., 1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 24-48 hours.
-
Filter the extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanol filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
2. Acid-Base Partitioning for Alkaloid Enrichment
-
Suspend the crude extract in 2% hydrochloric acid (HCl) until the pH is between 2 and 3.
-
Transfer the acidic solution to a separatory funnel and partition against an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform) three times to remove neutral and acidic lipophilic compounds. Discard the organic layers.
-
Adjust the pH of the remaining aqueous layer to 9-10 using ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the basified solution three times with dichloromethane. The free base alkaloids, including this compound, will move into the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the total alkaloid fraction.
3. Chromatographic Purification
-
Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack the column.
-
Dissolve the alkaloid fraction in a minimal amount of the initial solvent and load it onto the column.
-
Elute the column using a gradient solvent system, gradually increasing polarity (e.g., chloroform-methanol gradient from 100:0 to 90:10).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent).
-
Combine fractions containing the compound of interest (this compound) and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure compound.[7]
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol is adapted from methods used to evaluate related alkaloids from Delphinium species.[9][10]
1. Cell Culture and Viability Assay
-
Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.
-
Assess cell viability using an MTT assay to determine the non-toxic concentration range of this compound for subsequent experiments.
2. Measurement of Nitric Oxide (NO) Production
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent, which correlates with NO production.
3. Cytokine Measurement (ELISA)
-
Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot for NF-κB Pathway Analysis
-
Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Lyse the cells and extract total or nuclear proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: UPLC-MS/MS Quantification of this compound in Biological Samples
This protocol is based on the pharmacokinetic study of this compound in mouse blood.[6]
1. Sample Preparation
-
To a 50 µL aliquot of whole blood, add an internal standard (e.g., Gelsenicine).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).
-
Collect the supernatant for analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: UPLC BEH C18 column.
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ion Transitions:
-
This compound: m/z 468.3 → 108.1
-
Internal Standard (Gelsenicine): m/z 327.1 → 296.1
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against known concentrations of this compound. Use this curve to determine the concentration of this compound in the unknown samples.
References
- 1. latoxan.com [latoxan.com]
- 2. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Benchchem [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Delsoline Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delsoline, a C20-diterpenoid alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its curare-like neuromuscular blocking effects and anti-inflammatory activities.[1] The complex polycyclic structure of this compound presents a unique scaffold for the development of novel therapeutic agents. The strategic chemical modification of this compound to generate a library of derivatives is a crucial step in understanding its structure-activity relationship (SAR). This knowledge can guide the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. These application notes provide a comprehensive overview of the synthetic strategies for creating this compound derivatives and detailed protocols for their biological evaluation, with a focus on their anti-inflammatory effects.
Data Presentation: Structure-Activity Relationship of Diterpenoid Alkaloid Derivatives
The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized diterpenoid alkaloid derivatives. The data is presented to facilitate the comparison of the inhibitory effects of different structural modifications on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The IC50 values represent the concentration of the compound required to inhibit 50% of NO production.
| Compound ID | Parent Alkaloid | Modification | In Vitro NO Inhibition IC50 (µM) |
| This compound | This compound | - | >100 |
| 1a | Lappaconitine | N-deacetyllappaconitine + Naproxen | 10.32 ± 0.54 |
| 1b | Lappaconitine | N-deacetyllappaconitine + Ibuprofen | 13.56 ± 0.87 |
| 1c | Lappaconitine | N-deacetyllappaconitine + Aspirin | 25.11 ± 1.21 |
| 1d | Lappaconitine | N-deacetyllappaconitine + Mefenamic acid | 11.75 ± 0.63 |
| 1e | Lappaconitine | N-deacetyllappaconitine + Indomethacin | 5.28 ± 0.21 |
| 2a | Aconorine | Aconorine + Naproxen | 15.43 ± 0.78 |
| 2b | Aconorine | Aconorine + Ibuprofen | 18.92 ± 1.02 |
| 3a | Bulleyaconitine A | Bulleyaconitine A + Naproxen | 22.14 ± 1.15 |
Data is based on a study of diterpenoid alkaloid-NSAID hybrids and is presented here as a representative example for SAR analysis.[2]
Experimental Protocols
General Synthesis of Diterpenoid Alkaloid-NSAID Hybrid Derivatives
This protocol describes a general method for the synthesis of hybrid molecules combining a diterpenoid alkaloid scaffold with a non-steroidal anti-inflammatory drug (NSAID), which serves as a representative strategy for generating derivatives for SAR studies.[2]
Materials:
-
Parent diterpenoid alkaloid (e.g., Lappaconitine)
-
Selected NSAID (e.g., Naproxen)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Activation of NSAID: To a solution of the NSAID (1.2 eq) in anhydrous DCM, add EDCI (1.5 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: Add a solution of the parent diterpenoid alkaloid (1.0 eq) in anhydrous DCM to the activated NSAID mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
This protocol details the procedure to evaluate the anti-inflammatory activity of the synthesized this compound derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess reagent
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with untreated cells and a group with only LPS stimulation should be included.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group. Determine the IC50 value for each compound.
Mandatory Visualizations
Caption: A general workflow for the synthesis of this compound derivatives and subsequent SAR studies.
Caption: The inhibitory effect of this compound derivatives on the NF-κB signaling pathway.
References
Application Notes: Investigating the Insect Antifeedant Activities of Delsoline
Introduction
Delsoline (B607053) is a C19-diterpenoid alkaloid naturally occurring in plants of the Delphinium (larkspur) and Aconitum genera.[1][2][3] With a molecular formula of C₂₅H₄₁NO₇, this complex alkaloid has demonstrated a range of biological activities, including insect repellent properties.[4] Specifically, this compound has been shown to be a repellent against the adult red flour beetle (Tribolium castaneum)[4]. The structural complexity and biological activity of this compound and related diterpenoid alkaloids make them promising candidates for the development of novel, plant-derived insecticides and antifeedants. These application notes provide detailed protocols for evaluating the antifeedant efficacy of this compound against common agricultural pests using established bioassay methods.
Compound Profile
-
Compound Name: this compound
-
Synonyms: Acomonine[4]
-
Chemical Class: C19-Diterpenoid Alkaloid[1]
-
Solubility: Slightly soluble in water; soluble in alcohol and chloroform.[1][5]
-
Natural Sources: Delphinium consolida, Aconitum carmichaelii, and other species within the Ranunculaceae family.[1][2][3][5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₁NO₇ | [1][4] |
| Molar Mass | 467.603 g·mol⁻¹ | [2] |
| Melting Point | 213-216.5°C | [1][5] |
| Optical Rotation | [α]D²² +53.4° (c = 2.04 in chloroform) | [5] |
| Solubility | Slightly soluble in water, soluble in alcohol or chloroform. | [1][5] |
Table 2: Hypothetical Antifeedant Activity of this compound against Spodoptera littoralis (Leaf Disc No-Choice Assay)
| This compound Concentration (ppm) | Mean Leaf Area Consumed (mm²) ± SD (n=20) | Antifeedant Index (%) |
| 0 (Control) | 150.2 ± 12.5 | 0 |
| 100 | 115.8 ± 10.1 | 22.9 |
| 250 | 80.4 ± 9.2 | 46.5 |
| 500 | 45.1 ± 7.8 | 70.0 |
| 1000 | 15.3 ± 4.5 | 89.8 |
Table 3: Hypothetical Nutritional Indices for Helicoverpa armigera Larvae Fed on this compound-Treated Artificial Diet
| Treatment | Relative Growth Rate (RGR) (mg/mg/day) | Relative Consumption Rate (RCR) (mg/mg/day) | Efficiency of Conversion of Ingested Food (ECI) (%) |
| Control | 0.25 ± 0.03 | 1.20 ± 0.11 | 20.8 ± 2.5 |
| This compound (250 ppm) | 0.15 ± 0.02 | 0.85 ± 0.09 | 17.6 ± 2.1 |
| This compound (500 ppm) | 0.08 ± 0.01 | 0.60 ± 0.07 | 13.3 ± 1.8 |
Experimental Protocols
Protocol 1: Leaf Disc No-Choice Antifeedant Bioassay
This protocol is a standard method to determine the feeding deterrence of a compound.
1. Insect Rearing:
-
Maintain a laboratory colony of the target insect species (e.g., Spodoptera littoralis or Helicoverpa armigera).
-
Rear larvae on host plant leaves or a suitable artificial diet under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).
-
For the bioassay, select healthy, actively feeding 3rd or 4th instar larvae of a uniform size.
-
Starve the selected larvae for 2-4 hours before the experiment to encourage feeding.[6]
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10,000 ppm or 10 mg/mL) in a suitable solvent like methanol (B129727) or chloroform.[4][6]
-
From the stock solution, create a series of dilutions to achieve the desired test concentrations (e.g., 100, 250, 500, and 1000 ppm).[6]
-
The control solution should consist of the pure solvent used for dilution.[6]
3. Bioassay Procedure:
-
Cut uniform discs from fresh, healthy host plant leaves using a cork borer (e.g., 2 cm diameter).
-
Individually dip each leaf disc into a test solution or the control solution for 2-3 seconds, ensuring complete coverage.[6]
-
Allow the solvent to evaporate completely by air-drying the treated discs in a fume hood.
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.[6]
-
Place one treated or control leaf disc in the center of each Petri dish.[6]
-
Introduce one pre-starved larva into each Petri dish and seal it with parafilm.[6]
-
Arrange the Petri dishes in a completely randomized design in a growth chamber.
-
Use at least 10-20 replicates for each concentration and the control.[6]
-
Allow the larvae to feed for 24 hours.[6]
4. Data Collection and Analysis:
-
After the feeding period, remove the larvae and measure the area of the leaf disc consumed. This can be done using an image analysis software.[7]
-
Calculate the Antifeedant Index (AFI) using the following formula:
-
AFI (%) = [(C - T) / (C + T)] * 100
-
Where C is the mean consumption of the control discs and T is the mean consumption of the treated discs.
-
Protocol 2: Artificial Diet Feeding Bioassay
This method allows for precise control over the concentration of the test compound ingested by the insect.
1. Insect Rearing:
-
Follow the same procedure as in Protocol 1 for insect rearing and selection.
2. Preparation of Artificial Diet:
-
Prepare a standard artificial diet for the selected insect species.
-
While the diet is cooling but still liquid, add the this compound test solution at the desired concentrations. Ensure thorough mixing for uniform distribution.
-
Prepare a control diet by adding the same amount of pure solvent.
-
Pour the diet into small containers or vials and allow it to solidify.
3. Bioassay Procedure:
-
Weigh an individual larva and place it in a vial containing a pre-weighed amount of the treated or control diet.[8]
-
Allow the larvae to feed for a specified period (e.g., 7-10 days).[8]
-
Throughout the experiment, record the weight of the larva, the remaining diet, and the frass produced daily or at set intervals.[8]
4. Data Collection and Analysis:
-
At the end of the experiment, record the final weight of the larvae, the remaining diet, and the total frass produced.
-
Calculate nutritional indices such as:
-
Relative Growth Rate (RGR) = (Final weight - Initial weight) / (Initial weight * Duration of feeding)
-
Relative Consumption Rate (RCR) = Weight of food ingested / (Initial weight * Duration of feeding)
-
Efficiency of Conversion of Ingested Food (ECI) = (Weight gain / Weight of food ingested) * 100
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the different treatment groups.
Visualizations
Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.
Caption: Plausible Signaling Pathway for this compound's Antifeedant Activity.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]
Troubleshooting & Optimization
Technical Support Center: Delsoline Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Delsoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a C19-diterpenoid alkaloid, a complex natural compound with a molecular formula of C₂₅H₄₁NO₇.[1] It is classified as slightly soluble in water, which can pose significant challenges for its use in aqueous solutions for in vitro and in vivo experiments, as well as for formulation development.[1] Poor aqueous solubility can lead to issues with bioavailability and inconsistent experimental results.
Q2: What are the known solubility properties of this compound?
Q3: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as:
-
Physical Modifications: This includes methods like particle size reduction (micronization) and creating solid dispersions in inert carriers.
-
Chemical Modifications: This involves strategies such as pH adjustment and complexation.
-
Use of Excipients: This approach utilizes co-solvents, surfactants, and cyclodextrins to increase solubility.
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility of this compound. | Utilize a co-solvent system. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80 in saline. | Increased solubility and a clear solution. A concentration of ≥ 1.25 mg/mL has been reported with a specific co-solvent formulation. |
| pH of the buffer is not optimal for this compound solubility. | As an alkaloid, this compound's solubility is expected to be pH-dependent. Experiment with adjusting the pH of your aqueous solution. Generally, the solubility of basic compounds increases in acidic conditions. | Determination of a pH range where this compound remains in solution at the desired concentration. |
| Concentration of this compound exceeds its solubility limit. | Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment. | A clear solution at the desired final concentration of this compound. |
Issue: My this compound solution is not stable over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Recrystallization of this compound from a supersaturated solution. | Prepare a solid dispersion of this compound in a hydrophilic polymer. This can help maintain the amorphous state of this compound and prevent recrystallization. | Improved stability of the this compound solution over time. |
| Degradation of this compound. | Store this compound solutions protected from light and at an appropriate temperature (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). | Minimized degradation and preserved activity of this compound. |
Quantitative Data on this compound Solubilization
The following table summarizes a known successful formulation for solubilizing this compound in an aqueous-based system.
| Method | Components | Achieved Concentration | Reference |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [2] |
| Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a clear aqueous solution of this compound at a concentration of at least 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 12.5 mg/mL.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin (B1172386) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water
-
Ethanol
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating.
-
Knead the mixture for 30-60 minutes.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
The resulting powder can be dissolved in an aqueous solution for experimental use.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate and solubility.
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
A suitable organic solvent (e.g., ethanol, methanol)
Procedure:
-
Determine the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:2, 1:5).
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
A thin film of the solid dispersion will be formed on the wall of the flask.
-
The flask is then placed in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is scraped from the flask, pulverized, and sieved.
-
The resulting powder can be used for dissolution studies or reconstituted in an aqueous medium.
Visualizations
Caption: A workflow for selecting and evaluating methods to improve this compound's aqueous solubility.
Caption: this compound inhibits the LPS-induced NF-κB pathway, reducing inflammation.
Caption: this compound acts as an antagonist at nicotinic acetylcholine receptors, blocking signal transmission.
References
Delsoline stability and proper storage conditions
Delsoline (B607053) Technical Support Center
Welcome to the technical support resource for this compound. This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound, along with troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound powder appears clumpy or discolored. Is it still usable?
A1: this compound should be a solid, typically a powder.[1][2] Any significant deviation from a uniform, dry powder, such as clumping, discoloration, or a noticeable odor, may indicate degradation or contamination. We recommend running a purity check using a validated analytical method, such as HPLC, before use. As a C19-diterpenoid alkaloid, this compound's complex structure includes multiple hydroxyl groups that are susceptible to oxidation, which can sometimes lead to color changes.[3]
Q2: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A2: this compound is very slightly soluble in water but soluble in chloroform (B151607) and slightly soluble in methanol (B129727) and acetone.[4][5] If you prepared a stock solution in a solvent like DMSO and then diluted it into an aqueous buffer, precipitation can occur.[6] First, ensure the precipitate is not due to the solution being too cold. Gently warm the solution to room temperature. If the precipitate remains, it may be due to exceeding the solubility limit or degradation. The solution should be filtered, and the concentration re-verified. For future use, consider preparing the working solution fresh from a DMSO stock.[6]
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
A3: Yes, inconsistency is a potential sign of compound degradation. Diterpenoid alkaloids can be sensitive to factors like temperature, pH, and light.[3][7] To ensure reproducibility, it is critical to adhere to strict storage and handling protocols. We recommend performing a stability test on your sample, which involves comparing its purity and concentration against a reference standard using a method like UPLC-MS/MS.[3] Stability protocols should assess short-term (e.g., room temperature for 2 hours) and long-term (-20°C for 30 days) storage, including freeze-thaw cycles.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability (≥ 4 years), solid this compound should be stored at -20°C.[1] Several suppliers also recommend storage at +4°C in a dark place.[4][5] Always refer to the certificate of analysis provided by your supplier for lot-specific recommendations.
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution depends on the solvent and temperature. For stock solutions prepared in a solvent such as DMSO, the following storage conditions are recommended:
For all solutions, it is crucial to use sealed containers and protect them from moisture and light to prevent degradation.[6]
Q3: What factors can cause this compound to degrade?
A3: this compound is a C19-diterpenoid alkaloid, a class of compounds that can be sensitive to several factors:[3][8]
-
Temperature: Higher temperatures can accelerate degradation.[3]
-
Oxidation: The hydroxyl groups in the this compound structure are susceptible to oxidation, which can lead to the formation of ketone or lactam functional groups.[3]
-
Light: Diterpenoid alkaloids can exhibit photochemical sensitivity.[7] Store in dark or amber vials.[4]
Q4: Is this compound sensitive to freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound solutions. It is recommended to include at least three freeze-thaw cycles in your stability validation protocols to simulate real-world handling.[3] To minimize this risk, aliquot your stock solution into smaller, single-use volumes before freezing.
Quantitative Stability Data
The following table summarizes the recommended storage conditions for this compound. Adherence to these guidelines is critical for ensuring the compound's integrity.
| Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Solid | N/A | +4°C | Not specified | [4][5] |
| Solution | DMSO | -80°C | Up to 6 months | [6] |
| Solution | DMSO | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method capable of quantifying this compound in the presence of its degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water[9]
-
HPLC-grade formic acid or other suitable buffer components[3]
-
HPLC system with a PDA or UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)[3]
-
Forced degradation equipment (oven, UV lamp, acid/base solutions)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.[3]
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 247 nm is used for some alkaloids).[9]
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Expose this compound solutions (e.g., 1 mg/mL) to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid powder and solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze stressed samples by HPLC to ensure the method can separate the intact this compound peak from all degradation product peaks.
5. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate resolution between this compound and degradation products.
-
Linearity: Analyze a series of concentrations (e.g., 0.1–1000 ng/mL) to establish a linear relationship between peak area and concentration.[3]
-
Precision & Accuracy: Assess intra- and inter-day variability and recovery (e.g., target 90-110%).[3]
-
Robustness: Intentionally vary parameters (e.g., flow rate, mobile phase composition) to check method reliability.[9]
Visualizations
Logical Flow for Troubleshooting this compound Stability
Caption: Troubleshooting workflow for this compound stability issues.
Potential Degradation Pathways for Diterpenoid Alkaloids
Caption: General degradation pathways for Diterpenoid Alkaloids.
Workflow for a this compound Stability Study
Caption: Experimental workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 509-18-2 [chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. latoxan.com [latoxan.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. phcogres.com [phcogres.com]
Overcoming low yield in Delsoline extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Delsoline from plant material, particularly focusing on overcoming low yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes related to my plant material?
A1: Low yields often trace back to the quality and handling of the plant material. Several factors could be at play:
-
Plant Species and Part: The concentration of this compound can vary significantly between different Delphinium and Aconitum species.[1] Additionally, the alkaloid content can differ depending on the plant part used (e.g., roots, aerial parts) and the developmental stage of the plant at harvest.[1] For instance, the total alkaloid content in the epigeal part of Delphinium elatum has been observed to increase from 0.24% at the beginning of the vegetative phase to 0.3% during mass flowering.[2]
-
Harvesting and Storage Conditions: Improper harvesting time and poor storage can lead to the degradation of this compound. It is crucial to handle the plant material correctly to maintain its chemical integrity. For long-term storage, keeping the dried and powdered plant material in a cool, dark, and dry place is recommended to prevent degradation of active compounds.[3]
Q2: I suspect my extraction solvent is not optimal. How can I improve my solvent selection and extraction conditions?
A2: Solvent choice and extraction parameters are critical for maximizing this compound yield. Consider the following:
-
Solvent Polarity: this compound is slightly soluble in water but readily dissolves in alcohol or chloroform (B151607).[3] Therefore, organic solvents like ethanol (B145695) and methanol (B129727) are commonly used for the initial extraction.[3][4] Aqueous mixtures of these solvents (e.g., 80% ethanol) can also be effective as they can enhance the penetration into the plant cells.[5]
-
pH of the Extraction Medium: The pH of the solvent can significantly influence the extraction efficiency of alkaloids. Since alkaloids are basic compounds, their solubility can be manipulated by adjusting the pH. An acidic medium can convert the alkaloids into their salt form, which can be more soluble in certain solvents.
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is necessary for efficient extraction. If the ratio is too high, the extraction may be incomplete. Conversely, an excessively low ratio leads to unnecessary solvent consumption.
-
Extraction Time and Temperature: Prolonged extraction times and high temperatures can lead to the degradation of thermolabile compounds like this compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and often allow for lower temperatures.[4]
Q3: I am losing a significant amount of this compound during the purification process. What steps in my purification protocol should I re-evaluate?
A3: The multi-step purification process, which typically includes acid-base extraction and chromatography, can be a major source of product loss if not optimized.
-
Acid-Base Extraction: This step is crucial for separating alkaloids from other impurities.[4] Ensure that the pH is adequately controlled during the acidification and basification steps to ensure the complete conversion of this compound to its salt and free base forms, respectively. Incomplete phase separation and the formation of emulsions can also lead to loss of product.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids.[6] The activity of the silica gel can affect the separation, and in some cases, acidic sites on the silica can cause degradation of sensitive compounds.
-
Mobile Phase: A stepwise gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate alkaloids.[4] An improperly selected mobile phase system can result in poor separation and co-elution of impurities with this compound.
-
Column Overloading: Overloading the column with too much crude extract can lead to poor separation and reduced purity of the fractions containing this compound.
-
-
Solvent Removal: During the evaporation of solvents, especially at elevated temperatures, degradation of this compound can occur. It is advisable to use a rotary evaporator at a controlled temperature.
Q4: I am observing unexpected peaks in my HPLC analysis of the purified this compound. What could be the cause?
A4: The appearance of unexpected peaks can indicate a few issues:
-
Degradation Products: this compound may have degraded during the extraction or purification process due to factors like excessive heat, exposure to light, or extreme pH conditions.
-
Co-eluting Impurities: The purification process may not have been sufficient to remove all other alkaloids and compounds with similar polarities to this compound. Re-optimization of the chromatographic conditions may be necessary.
-
Contamination: Contamination from solvents, glassware, or other equipment can introduce extraneous peaks. Ensure high-purity solvents and clean equipment are used throughout the process.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions related to this compound extraction.
Q1: What are the most effective modern extraction techniques for improving this compound yield?
A1: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration or Soxhlet extraction for obtaining alkaloids.[3]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can lead to the disruption of plant cells and enhance the release of target compounds. Key parameters to optimize include solvent type, microwave power, extraction time, and temperature.[4]
-
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce cavitation in the solvent, creating microbubbles that collapse near the plant material. This process generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the alkaloids into the solvent. Important parameters for optimization include solvent type, ultrasonic power and frequency, extraction time, and temperature.[4]
Q2: How can I monitor the presence of this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of purification. Small spots of the fractions collected from column chromatography are applied to a TLC plate. As the solvent moves up the plate, it separates the components of each fraction. By comparing the spots with a this compound standard, it is possible to identify the fractions containing the target compound. Fractions with similar TLC profiles are often combined for further purification.
Q3: What are the best practices for storing the final purified this compound?
A3: To ensure the stability of the purified this compound, it should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or below in a tightly sealed container is recommended to prevent degradation.[3]
Q4: What analytical methods are suitable for the quantitative analysis of this compound?
A4: A sensitive, rapid, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of this compound in biological samples. This method provides the necessary sensitivity to detect low concentrations of the analyte. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for quantitative analysis.
Data Presentation
| Parameter/Method | Influence on this compound Yield | General Recommendations |
| Plant Material | ||
| Species/Part | High | Use Delphinium or Aconitum species known to contain this compound. Roots or aerial parts may be used depending on the species. |
| Harvest Time | Moderate | Harvest during the flowering stage when alkaloid content is often highest.[2] |
| Drying/Storage | High | Air-dry or freeze-dry plant material promptly after harvesting. Store in a cool, dark, and dry place. |
| Extraction Parameters | ||
| Solvent Type | High | Use polar organic solvents like ethanol or methanol. Aqueous mixtures (e.g., 80% ethanol) can be effective. |
| Solvent pH | High | A slightly acidic pH may improve the extraction of basic alkaloids. |
| Temperature | Moderate | Higher temperatures can increase extraction efficiency but also risk thermal degradation. Modern methods often allow for lower temperatures. |
| Time | Moderate | Longer extraction times can increase yield but also the risk of degradation. MAE and UAE significantly reduce extraction time.[4] |
| Solid-to-Liquid Ratio | Moderate | Optimize to ensure complete extraction without excessive solvent use. |
| Extraction Method | ||
| Maceration | Lower Efficiency | Simple but often requires longer extraction times and may result in lower yields compared to modern methods. |
| Soxhlet Extraction | Moderate Efficiency | More efficient than maceration but the continuous heating can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | High Efficiency | Generally provides higher yields in shorter times and at lower temperatures compared to conventional methods.[4] |
| Microwave-Assisted Extraction (MAE) | High Efficiency | Offers rapid extraction with high efficiency, but temperature control is crucial to prevent degradation.[4] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from plant material. This protocol should be optimized based on the specific plant material and available equipment.
I. Extraction of Total Alkaloids
-
Plant Material Preparation: Dry the plant material (e.g., aerial parts of Delphinium species) at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Maceration/Percolation:
-
Place the powdered plant material in a large container.
-
Add a suitable solvent, such as 80% ethanol, to cover the plant material completely.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
II. Acid-Base Extraction for Alkaloid Fractionation
-
Acidification: Dissolve the crude extract in a 2-5% aqueous solution of an acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their water-soluble salt forms.
-
Defatting: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) in a separatory funnel to remove non-polar impurities. Discard the organic layer.
-
Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution). This will convert the alkaloid salts back to their free base form, which is less soluble in water.
-
Extraction of Free Alkaloids: Extract the alkaline aqueous solution multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane) in a separatory funnel.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then filter. Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
III. Chromatographic Purification of this compound
-
Column Chromatography:
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
-
Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Recrystallization: Combine the fractions that show a pure spot corresponding to this compound (as confirmed by a standard, if available). Evaporate the solvent and purify the this compound further by recrystallization from a suitable solvent (e.g., methanol).
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. sid.ir [sid.ir]
- 2. Alkaloids of the cultivated plantDelphinium elatum | Semantic Scholar [semanticscholar.org]
- 3. aktpublication.com [aktpublication.com]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from Delsoline samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from Delsoline samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: this compound is a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium and Aconitum genera.[1] Impurities in this compound samples are typically other structurally related alkaloids that co-occur in the plant material. Common impurities include:
- Delcosine: A closely related alkaloid where a methyl group in this compound is replaced by a hydrogen atom.[1]
- Gigactonine
- Ajacine
- 14-Deacetylajadine
- Ambiguine [1]
- Delphinine
- 14-Acetylbrowniine
- Dihydrogadesine
- Neoline [2]
Q2: What is the general workflow for purifying this compound from plant material?
A2: The purification of this compound is a multi-step process that involves initial extraction of total alkaloids followed by chromatographic separation to isolate the pure compound.[1] The general workflow consists of:
- Extraction: Total alkaloids are extracted from the dried and powdered plant material using a solvent like ethanol (B145695).[1]
- Acid-Base Extraction: The crude extract undergoes an acid-base extraction to separate the alkaloids from lipophilic impurities.[1]
- Chromatographic Purification: The resulting total alkaloid fraction is subjected to various chromatographic techniques to separate this compound from other co-occurring alkaloids.[1]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A combination of chromatographic methods is typically employed for the successful isolation of pure this compound. These include:
- Column Chromatography: Often used for the initial separation of the total alkaloid extract.[1]
- Thin-Layer Chromatography (TLC): Utilized for monitoring the separation process and identifying fractions containing this compound.[1]
- High-Performance Liquid Chromatography (HPLC): The cornerstone for the final purification of this compound, especially preparative HPLC, to obtain the compound in high purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and analysis of this compound.
Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of total alkaloids after extraction. | Inefficient extraction method. | Consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times compared to conventional methods.[3][4] |
| Inappropriate solvent. | Ensure the solvent used has a high dielectric constant for efficient extraction. Ethanol and methanol (B129727) are commonly used for alkaloid extraction.[1] | |
| Insufficient extraction time. | Optimize the extraction time. MAE and UAE can significantly reduce the required extraction time.[3][4] |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from Delcosine. | Suboptimal HPLC mobile phase. | Adjust the mobile phase composition. A gradient elution with acetonitrile (B52724) and a buffer like 0.1% triethylamine (B128534) can be effective for separating diterpenoid alkaloids.[1] |
| Incorrect column choice. | A C18 reversed-phase column is generally suitable for the separation of diterpenoid alkaloids.[1] | |
| Peak tailing in HPLC chromatogram. | Secondary interactions with the stationary phase. | The basic nature of alkaloids can cause interactions with acidic silanol (B1196071) groups on the silica-based column, leading to peak tailing. Lowering the mobile phase pH to < 3 can help protonate the silanol groups and reduce these interactions.[5] |
| Column overload. | Inject a more diluted sample to see if the peak shape improves.[5] | |
| Compound does not elute from the column. | Compound may have decomposed on the silica (B1680970) gel. | Test the stability of your compound on silica. If it is unstable, consider using a different stationary phase like alumina.[6] |
| Eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent.[6] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₁NO₇ | [1] |
| Molar Mass | 467.603 g/mol | [1] |
| Melting Point | 213-216.5 °C | [1] |
| Optical Rotation | [α] +53.4° (in chloroform) | [1] |
| Solubility | Slightly soluble in water; readily soluble in alcohol or chloroform (B151607). | [1] |
Table 2: Comparison of Modern Extraction Techniques (Data for Phenolic Compounds and Quinine)
Disclaimer: The following data is for phenolic compounds and quinine, which share some similarities with alkaloids in terms of being natural plant products. The optimal conditions and yields for this compound may vary.
| Extraction Method | Optimized Conditions | Maximum Yield | Extraction Time | Reference |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C | 3.93 ± 0.11 mg/g | 34 min | [7] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C | 2.81 ± 0.04 mg/g | 15 min | [7] |
| Conventional Soxhlet Extraction | Methanol with 20% diethyl amine | 2.01 ± 0.07 mg/g | 10 hours | [7] |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Plant Material
-
Maceration:
-
Take 100 g of dried and powdered plant material (e.g., Delphinium seeds).
-
Macerate with 500 mL of 95% ethanol at room temperature for 48 hours.
-
Filter the extract and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude ethanol extract in 100 mL of 2% sulfuric acid.
-
Extract the acidic solution with 3 x 100 mL of diethyl ether to remove non-alkaloidal components. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 10 with 25% ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with 3 x 100 mL of chloroform.
-
Combine the chloroform extracts and wash with distilled water until neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the total alkaloid fraction.
-
Protocol 2: HPLC Method for the Separation of Diterpenoid Alkaloids
This is a starting point for method development and may require optimization for specific samples.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Triethylamine in water[1]
-
-
Gradient Elution:
-
0-21 min: 30% A
-
21-30 min: 30% to 45% A
-
30-55 min: 45% to 55% A[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Room temperature[1]
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV detector. For ELSD, operate at 75°C with a nebulizing gas flow rate of 1.0 L/min.[1]
-
Injection Volume: 20 µL
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common HPLC separation issues.
References
- 1. Simultaneous determination of five diterpenoid alkaloids in Herba Delphinii by HPLC/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
Optimizing Delsoline Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Delsoline in cell culture experiments. This compound, a C19-diterpenoid alkaloid, is known for its bioactivity, including its role as a nicotinic receptor antagonist and its potential to modulate inflammatory pathways.[1] Proper concentration optimization is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a diterpene alkaloid primarily isolated from plants of the Delphinium genus.[1] It is recognized for its curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[1] Recent studies have also indicated its involvement in modulating inflammatory responses through the NF-κB signaling pathway.[2][3]
Q2: How should I prepare and store a this compound stock solution?
A2: this compound is sparingly soluble in water but can be dissolved in organic solvents.[1] It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For instance, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.5%.[5]
Q3: What concentration range of this compound should I initially test?
A3: For initial experiments, it is advisable to test a broad range of concentrations to determine the cytotoxic and effective doses for your specific cell line. A starting range of 0.1 µM to 100 µM is often recommended for novel compounds.[5] Based on studies of other alkaloids, the half-maximal inhibitory concentration (IC50) can vary widely depending on the cell line and exposure time.
Q4: How does this compound affect the NF-κB signaling pathway?
A4: While the precise mechanism for this compound is still under investigation, related natural compounds have been shown to inhibit the canonical NF-κB pathway. This inhibition can occur through the suppression of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | - Low solubility of this compound in aqueous media. - High final concentration of this compound. - Interaction with media components. | - Ensure the DMSO concentration from the stock solution is not causing precipitation. - Prepare fresh dilutions of this compound immediately before each experiment. - If precipitation persists, consider using a solubilizing agent or a different solvent system after verifying its compatibility with your cell line.[4] |
| High Cell Death at Low Concentrations | - The cell line is highly sensitive to this compound. - Off-target cytotoxic effects.[7] - Errors in dilution calculations. | - Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range). - Reduce the incubation time. - Double-check all calculations for stock and working solution dilutions. |
| No Observable Effect at High Concentrations | - The cell line is resistant to this compound. - Insufficient incubation time. - Degradation of this compound in the culture medium. | - Increase the incubation period (e.g., 48 or 72 hours). - Use a higher concentration range. - Verify the integrity of your this compound stock solution.[4] |
| Inconsistent Results Between Experiments | - Variation in cell seeding density. - Inconsistent incubation times. - Degradation of this compound stock solution due to multiple freeze-thaw cycles. | - Standardize cell seeding protocols and use a consistent cell passage number. - Ensure precise and consistent incubation times for all experiments. - Aliquot the this compound stock solution to avoid repeated freezing and thawing.[4] |
Quantitative Data Summary
The IC50 values for this compound can vary significantly between cell lines. While specific data for a wide range of cell lines is limited, the following table provides a general starting point for concentration ranges based on findings for similar alkaloids. Researchers should determine the precise IC50 for their specific cell line experimentally.
| Cell Line | Typical IC50 Range for Alkaloids (µM) | Suggested Starting Concentration Range for this compound (µM) |
| MCF-7 (Breast Cancer) | 0.63 - 62[5][7] | 0.1 - 100 |
| A549 (Lung Cancer) | 1.2 - 55.9[8][9] | 0.1 - 100 |
| HeLa (Cervical Cancer) | 0.7 - 8.9[8] | 0.1 - 100 |
| RAW264.7 (Macrophage-like) | Cytotoxic effects observed[2] | 1 - 50 |
| SF9 (Insect Cells) | 64% viability loss at 50 µg/mL[2] | 10 - 100 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.[5][8][10][11]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis induced by this compound using flow cytometry.[1][12][13][14]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]
Visualizations
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting logic for this compound experiments.
Caption: this compound's proposed effect on the NF-κB pathway.
References
- 1. usbio.net [usbio.net]
- 2. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Delsoline during experimental procedures
Welcome to the technical support center for Delsoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a diterpenoid alkaloid with a complex chemical structure. Its intricate arrangement of functional groups, including hydroxyl moieties, makes it susceptible to degradation under various experimental conditions. The primary stability concerns are oxidation of its hydroxyl groups, hydrolysis, and thermal degradation, particularly at elevated temperatures.[1] Exposure to light and suboptimal pH can also contribute to its degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage protocols. For stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2] All solutions should be stored in tightly sealed containers and protected from light and moisture to prevent photodegradation and hydrolysis.
Q3: How can I detect this compound degradation in my samples?
A3: Degradation of this compound can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful methods for separating and quantifying this compound and its degradation products.[3] The appearance of new peaks or a decrease in the peak area of the parent this compound compound in the chromatogram are indicative of degradation.
Q4: What are the main factors that can cause this compound degradation during an experiment?
A4: Several factors can induce the degradation of this compound during experimental procedures. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of ketone or lactam functionalities.[1]
-
Solvent: The choice of solvent can influence stability. While DMSO is a common solvent for stock solutions, aqueous solutions are more prone to hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent results or loss of bioactivity in cell-based assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Control pH: Ensure the pH of your cell culture medium or buffer is within a stable range for this compound, ideally close to neutral.
-
Minimize Light Exposure: Protect the working solution from light by using amber-colored tubes or wrapping them in aluminum foil.
-
Temperature Control: Keep the working solution on ice or at 4°C during the experiment and avoid prolonged incubation at 37°C whenever possible.
-
Purity Check: If the issue persists, verify the purity of your this compound stock using HPLC to check for pre-existing degradation products.
-
Issue 2: Appearance of unexpected peaks in HPLC/UPLC-MS/MS analysis.
-
Possible Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase pH is compatible with this compound stability. The use of additives like formic acid can sometimes help improve peak shape and stability.
-
Control Temperature: Use a column oven to maintain a consistent and cool temperature during the HPLC run.
-
Sample Preparation: Minimize the time between sample preparation and injection. Keep samples in an autosampler cooled to 4°C.
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch and potential on-column degradation.
-
Issue 3: Reduced yield during extraction and purification.
-
Possible Cause: Degradation during the extraction process.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If using techniques like microwave-assisted extraction (MAE), carefully control the temperature to prevent thermal degradation.[1]
-
pH Control: During acid-base extractions, minimize the time this compound is exposed to harsh acidic or basic conditions.
-
Solvent Choice: Use high-purity solvents to avoid reactions with impurities.
-
Quantitative Data on this compound Degradation
Disclaimer: The following data is illustrative and based on the known stability of structurally similar diterpenoid alkaloids, such as aconitine (B1665448). Specific quantitative degradation studies for this compound are not widely available in the public domain. These tables are intended to provide a general understanding of potential degradation under various stress conditions.
Table 1: Estimated Percentage Degradation of this compound under Varying pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 2 | 37 | 6 | ~15-25 |
| 4 | 37 | 24 | ~5-10 |
| 7 | 37 | 24 | < 5 |
| 10 | 37 | 6 | ~20-30 |
Table 2: Estimated Percentage Degradation of this compound under Varying Temperature Conditions
| Temperature (°C) | Solvent | Incubation Time (days) | Estimated Degradation (%) |
| 4 | Aqueous Buffer (pH 7) | 7 | < 5 |
| 25 (Room Temp) | Aqueous Buffer (pH 7) | 7 | ~10-20 |
| 50 | Aqueous Buffer (pH 7) | 1 | ~15-25 |
Table 3: Estimated Percentage Degradation of this compound under Oxidative and Photolytic Stress
| Stress Condition | Incubation Time | Estimated Degradation (%) |
| 3% H₂O₂ (in aqueous buffer, pH 7) | 24 hours | ~20-35 |
| UV Light Exposure (254 nm) | 8 hours | ~10-15 |
| Ambient Light Exposure | 7 days | ~5-10 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To quantify the percentage of intact this compound and detect the formation of degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% formic acid in water.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol or a suitable solvent to a final concentration of 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 8 hours.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it to elute the degradation products.
-
-
Analysis: Analyze the stressed samples and compare the chromatograms to the reference standard to determine the percentage of degradation and the resolution of degradation peaks from the parent peak.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of Delsoline in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during receptor binding assays with Delsoline, particularly focusing on the issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1] Its primary molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as an antagonist.[2] Specifically, it has been shown to have a weak affinity for the α-bungarotoxin-sensitive neuronal nAChRs, suggesting a preference for the α7 nAChR subtype.[2]
Q2: What is non-specific binding and why is it a concern in this compound receptor assays?
Non-specific binding (NSB) refers to the interaction of a ligand, in this case, this compound, with components other than its intended receptor target (nAChRs). These off-target interactions can be with other proteins, lipids, or even the plasticware and filters used in the assay. High NSB can lead to an overestimation of the total binding, thereby masking the true specific binding to the receptor. This can result in inaccurate calculations of key pharmacological parameters such as the inhibition constant (Ki) and receptor density (Bmax).
Q3: What are the potential causes of high non-specific binding with this compound?
While this compound is a relatively hydrophilic molecule (XLogP3 ≈ -0.6), which generally reduces the likelihood of non-specific hydrophobic interactions, other factors can contribute to high NSB:[3]
-
Electrostatic Interactions: The charged nature of the this compound molecule at physiological pH can lead to interactions with charged surfaces.
-
Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can enhance non-specific interactions.
-
Insufficient Blocking: Failure to adequately block all non-specific binding sites on cell membranes, assay plates, and filters.
-
Quality of Receptor Preparation: Impurities or denatured proteins in the membrane preparation can create additional non-specific binding sites.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your this compound receptor assays.
Experimental Workflow for Troubleshooting NSB
References
Technical Support Center: Delsoline Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purity assessment of Delsoline samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for confirming the purity of a this compound sample?
The purity of a this compound sample is typically confirmed using a combination of chromatographic and spectroscopic techniques to ensure identity, potency, and the absence of significant impurities. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are cornerstone techniques for determining the purity of this compound by separating it from any impurities.[1] Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS), this technique confirms the molecular weight of this compound.[1] High-resolution mass spectrometry (HRMS) can further verify its elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structural confirmation of this compound.[1] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex structure and ensure the sample does not contain structurally similar impurities.[1] Quantitative NMR (qNMR) can also be used for purity assessment without needing an identical reference standard.[2]
Q2: I'm developing an HPLC method. What are the typical starting conditions for this compound analysis?
For analyzing this compound, a reversed-phase HPLC method is generally effective. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is frequently used for quantification in biological samples.[1][3]
Summary of Typical Chromatographic Conditions
| Parameter | Typical Value | Notes |
|---|---|---|
| Column | C18 reversed-phase (e.g., UPLC BEH C18) | Standard choice for alkaloids.[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape.[1][3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase.[1][3] |
| Elution Mode | Gradient elution | Necessary to separate compounds in complex mixtures.[3] |
| Flow Rate | 0.4 mL/min (for UPLC) | Adjust based on column dimensions and particle size.[3] |
| Detection | UV-Vis, Mass Spectrometry (MS), or Evaporative Light Scattering (ELSD) | MS is highly specific and sensitive.[4] |
Q3: How do I use Mass Spectrometry to confirm the identity of my this compound sample?
Mass spectrometry verifies the molecular weight of the compound. For this compound (C₂₅H₄₁NO₇, Molar Mass: 467.60 g/mol ), you should look for the protonated molecular ion in positive ionization mode.[1][5][6][7]
Key Mass Spectrometry Data for this compound
| Ionization Mode | Ion Observed | Expected m/z | Significance |
|---|---|---|---|
| Positive ESI | [M+H]⁺ | ~468.3 | Confirms the molecular weight of the parent compound.[1][5] |
| Tandem MS (MS/MS) | Precursor Ion: 468.3 m/z | Product Ion: 108.1 m/z | This specific fragmentation is characteristic of this compound and is used for selective detection in Multiple Reaction Monitoring (MRM) models.[1][3] |
High-resolution mass spectrometry (e.g., QTOF/MS) can provide an exact mass measurement, allowing for the confident determination of the elemental composition, which is a critical step in confirming the molecular formula.[1]
Q4: My NMR spectrum shows more signals than expected. How can I troubleshoot this?
Unexpected signals in an NMR spectrum can indicate the presence of impurities, residual solvents, or sample degradation.
-
Check for Solvents: Compare peaks in the ¹H NMR spectrum to known chemical shifts of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Assess for Water: A broad peak, typically between 1.5 and 4.5 ppm in deuterated chloroform, may indicate the presence of water.
-
Look for Related Impurities: this compound is often isolated from natural sources alongside structurally similar alkaloids.[6] These may have very similar NMR spectra. Techniques like HMBC and COSY can help distinguish between isomers or related compounds.
-
Use Orthogonal Methods: Cross-verify the findings with another technique.[1] Run an LC-MS analysis to see if multiple components with different mass-to-charge ratios are present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Multiple peaks in HPLC chromatogram | 1. Sample contains impurities. 2. Sample degradation. 3. Poor chromatographic separation. | 1. Analyze peaks using LC-MS to identify their molecular weights. 2. If degradation is suspected, re-prepare the sample and analyze immediately. 3. Optimize the HPLC gradient, mobile phase, or try a different column chemistry. |
| Incorrect molecular weight in MS | 1. Sample is not this compound. 2. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺). 3. Instrument calibration issue. | 1. Confirm structure using NMR. 2. Check for peaks corresponding to common sodium (~23 Da higher) or potassium (~39 Da higher) adducts. 3. Recalibrate the mass spectrometer using a known standard. |
| Broad or distorted peaks in HPLC | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Dilute the sample and reinject. 2. Ensure the mobile phase pH is appropriate for the analyte; adding 0.1% formic acid is common practice.[1] 3. Flush the column or replace it if performance does not improve. |
| Low signal intensity in NMR | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Workflows & Protocols
Purity Confirmation Workflow
The following diagram illustrates a standard workflow for the comprehensive purity analysis of a this compound sample.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C25H41NO7 | CID 44655937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. scbt.com [scbt.com]
Artifacts in Delsoline analysis and how to avoid them
Welcome to the technical support center for Delsoline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments. This compound is a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera.[1][2][3][4] Its complex structure makes its analysis susceptible to various artifacts that can compromise data quality and interpretation.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my this compound chromatogram. What could be the cause?
A1: Unexpected peaks in your chromatogram can arise from several sources:
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Degradation Products: this compound, like many alkaloids, can degrade under certain conditions.[5][6][7] Exposure to strong acids or bases, high temperatures, or prolonged exposure to light can lead to the formation of degradation products that will appear as extra peaks.[6][7][8]
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Solvent Artifacts: The solvents used in your mobile phase or sample preparation can contribute to artifact peaks. For example, reactions between the analyte and solvent impurities can occur.
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Adduct Formation (LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9] The protonated molecule [M+H]⁺ is also commonly observed.[10] These adducts will appear as separate peaks in the mass spectrum, which can be mistaken for impurities.
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Carryover: If your analytical system is not properly cleaned between injections, residual this compound or other analytes from previous runs can elute and appear as ghost peaks in subsequent chromatograms.
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
A2: To minimize this compound degradation, consider the following precautions:
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Control pH: Maintain a neutral or slightly acidic pH (around 5-7) during extraction and in your analytical mobile phase.[7] Strong acidic or alkaline conditions can promote hydrolysis or other degradation reactions.[6]
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Temperature Control: Perform extractions at room temperature or below.[5] If heating is necessary, it should be carefully optimized, as temperatures above 60°C can accelerate degradation.[5] When concentrating samples, use a rotary evaporator at a low temperature (≤ 40°C).[7][8] For long-term storage, keep extracts at -20°C.[1][8]
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Light Protection: Protect your samples from light by using amber vials or by wrapping glassware in aluminum foil.[7][8] Photodegradation can be a significant source of artifacts.
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Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to minimize the presence of reactive impurities.
-
Minimize Exposure Time: Work efficiently to reduce the time your sample is exposed to potentially harsh conditions.[8]
Q3: What are the common adducts of this compound I should be aware of in LC-MS analysis?
A3: In positive ion mode electrospray ionization (ESI), this compound (molecular weight 467.6 g/mol ) is expected to form several common adducts.[1] Being aware of these will help in the correct interpretation of your mass spectra:
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[M+H]⁺: The protonated molecule is often the most abundant ion.
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[M+Na]⁺: Sodium adducts are very common and result from the presence of sodium salts in the sample, glassware, or mobile phase.
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[M+K]⁺: Potassium adducts are also frequently observed.
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[M+NH₄]⁺: Ammonium (B1175870) adducts can form if ammonium salts, such as ammonium formate (B1220265) or ammonium acetate, are used as mobile phase additives.
The presence and relative abundance of these adducts can be influenced by the mobile phase composition and the cleanliness of the LC-MS system.[9]
Troubleshooting Guides
Issue: Inconsistent Quantitative Results
If you are experiencing poor reproducibility in your quantitative analysis of this compound, consult the following troubleshooting workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound | C25H41NO7 | CID 44655937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Delsoline Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Delsoline in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
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Potential Causes:
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Inherent poor aqueous solubility of this compound.
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Significant first-pass metabolism in the liver.[1]
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Degradation of the compound in the gastrointestinal (GI) tract.[2][3]
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Efflux by transporters such as P-glycoprotein in the intestinal wall.
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Insufficient dissolution of the formulation in the GI fluids.[4]
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-
Solutions:
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Particle Size Reduction: Decrease the particle size of the this compound powder through micronization to increase the surface area available for dissolution.[4][5]
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Nanoformulations: Encapsulate this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), to enhance solubility and protect it from degradation.[6][7][8][9] These formulations can improve absorption and overall bioavailability.[7]
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Use of Permeation Enhancers: Co-administer this compound with recognized permeation enhancers like bile salts (e.g., sodium taurodeoxycholate) or non-ionic surfactants that can transiently increase the permeability of the intestinal epithelium.[10]
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Prodrug Approach: Synthesize a more lipophilic and soluble prodrug of this compound that can be metabolized back to the active parent compound after absorption.[11]
-
Issue 2: Poor Drug Loading or Encapsulation Efficiency in Nanoformulations
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Potential Causes:
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Low affinity of this compound for the lipid matrix of the nanoparticles.
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Suboptimal formulation parameters (e.g., lipid concentration, surfactant type and concentration, homogenization speed).
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Precipitation of the drug during the formulation process.
-
-
Solutions:
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Lipid Screening: Test a variety of solid and liquid lipids to find a matrix in which this compound has higher solubility.
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Optimize Surfactant Concentration: Systematically vary the concentration of the surfactant. Too little can lead to particle aggregation, while too much can reduce encapsulation efficiency by forming micelles that compete for the drug.
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Formulation Optimization using Design of Experiments (DoE): Employ statistical methods like a Box-Behnken design to systematically investigate the effects of multiple formulation variables (e.g., lipid content, surfactant concentration, sonication time) on particle size and encapsulation efficiency.[7]
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Solvent Evaporation Technique: For liposomes or polymeric nanoparticles, ensure the organic solvent is removed slowly and completely to allow for efficient drug encapsulation.
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Issue 3: Inconsistent Pharmacokinetic Profiles Between Animals
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Potential Causes:
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Variability in oral gavage technique.
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Differences in the physiological state of the animals (e.g., fed vs. fasted state).
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Inconsistent formulation stability, leading to aggregation or drug leakage.
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Inter-animal differences in metabolism and clearance.[12]
-
-
Solutions:
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Standardize Gavage Procedure: Ensure all researchers are trained and consistent in their oral gavage technique to minimize variability in administration.
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Control Feeding State: For oral bioavailability studies, it is crucial to either fast the animals overnight or provide a standardized meal at a specific time before dosing to ensure consistent GI tract conditions.
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Formulation Quality Control: Before each experiment, characterize the formulation for particle size, polydispersity index (PDI), and drug content to ensure consistency.
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Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and improve the statistical power of the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: The absolute oral bioavailability of this compound in mice has been reported to be approximately 20.9% on average, with values for different doses ranging from 17.7% to 26.2%.[13] This indicates that a significant portion of the orally administered drug does not reach systemic circulation.
Q2: What are the primary challenges to the oral delivery of this compound?
A2: The primary challenges for oral delivery of this compound, like many alkaloid compounds, are likely its poor aqueous solubility, potential for degradation in the harsh environment of the GI tract, and susceptibility to first-pass metabolism in the liver.[2][3][14] These factors contribute to its low oral bioavailability.[13]
Q3: Which formulation strategies are recommended as a starting point for improving this compound's bioavailability?
A3: Based on strategies successful for other poorly soluble drugs, developing lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) is a highly recommended starting point.[7][9] These systems can enhance solubility, protect the drug from degradation, and improve its absorption across the intestinal wall.[8]
Q4: What analytical method is suitable for quantifying this compound in plasma or blood samples?
A4: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is highly sensitive and selective for the determination of this compound in mouse blood.[13][15] This method allows for accurate pharmacokinetic analysis with a low limit of quantitation.[13]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intragastric and Intravenous Administration. [13]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 1 | - | - | 2.5 ± 0.7 | 114.7 ± 35.8 | - |
| Intragastric | 3 | 11.2 ± 3.5 | 0.3 ± 0.1 | 1.7 ± 0.8 | 20.3 ± 10.1 | 17.7 |
| Intragastric | 6 | 17.5 ± 5.8 | 0.3 ± 0.1 | 1.6 ± 0.7 | 21.6 ± 12.0 | 18.8 |
| Intragastric | 9 | 24.1 ± 7.9 | 0.4 ± 0.2 | 1.3 ± 0.5 | 30.0 ± 15.3 | 26.2 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Comparison of Different this compound Formulation Strategies.
| Formulation Strategy | Expected Particle Size | Potential Fold Increase in Bioavailability | Key Advantages | Key Disadvantages |
| This compound Suspension | > 10 µm | 1 (Baseline) | Simple to prepare | Low bioavailability, high variability |
| Micronized this compound | 1-10 µm | 1.5 - 2.5 | Increased surface area, improved dissolution | May not overcome metabolic barriers |
| Solid Lipid Nanoparticles (SLNs) | 100-300 nm | 3 - 5 | Enhanced solubility, protection from degradation | Lower drug loading capacity |
| Nanostructured Lipid Carriers (NLCs) | 100-300 nm | 4 - 7 | Higher drug loading, improved stability | More complex formulation |
| Liposomes | 100-200 nm | 3 - 6 | Biocompatible, can target specific tissues | Potential for instability and drug leakage |
Experimental Protocols
Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization and Ultrasonication
This protocol provides a general method for formulating this compound into SLNs. Optimization will be required.
Materials:
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This compound
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Solid Lipid (e.g., Glyceryl monostearate, Apifil)
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Surfactant (e.g., Poloxamer 188, Tween 80)
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Purified Water
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Organic Solvent (if needed for initial drug solubilization, e.g., ethanol)
Procedure:
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Preparation of Lipid Phase: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid. If this compound solubility is low in the lipid, it can be first dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid.
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Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
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Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
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Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication for 10-15 minutes in an ice bath. This process reduces the particle size to the nanometer range.
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Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid nanoparticles that entrap the this compound.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
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Encapsulation Efficiency (%EE): Separate the unencapsulated this compound from the SLNs by ultracentrifugation. Measure the amount of free drug in the supernatant using UPLC-MS/MS. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
Visualizations
Caption: Barriers to the oral bioavailability of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 4. Strategies to improve lung absorption of intratracheally administered compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Nanoparticles for Enhanced Oral Bioavailability of a Poorly Soluble Drug: Solid Lipid Nanoparticles Versus Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Delsoline Pharmacokinetics in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the diterpene alkaloid delsoline (B607053) in mouse models. The information is designed to address common issues encountered during pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
A1: this compound is a major alkaloid found in plants of the Delphinium genus, such as Delphinium anthriscifolium Hance.[1] It is known to have a curare-like effect, meaning it can block neuromuscular transmission, and also exhibits ganglion-blocking effects.[1][2] These properties make it a compound of interest for relieving muscle tension or hyperkinesia.[1][2]
Q2: What is the reported bioavailability of this compound in mice?
A2: The absolute bioavailability of this compound in mice following intragastric (oral) administration is approximately 20.9%.[1] Studies have shown that bioavailability after oral doses of 3, 6, and 9 mg/kg was 17.7%, 18.8%, and 26.2%, respectively, with no significant difference between these doses.[1]
Q3: How quickly is this compound metabolized in mice?
A3: this compound is metabolized rapidly in mice.[1] The elimination half-life (t1/2) is approximately 2.5 hours after intravenous administration and ranges from 1.3 to 1.7 hours after intragastric administration.[1]
Q4: What are the primary pharmacokinetic parameters for this compound in mice?
A4: Key pharmacokinetic parameters have been established using a noncompartmental model. These include the elimination half-life (t1/2), the maximum blood concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[1][3] Please refer to the data summary table for specific values.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Between Animals
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Q: My experimental data shows significant differences in this compound plasma concentrations between mice in the same dose group. What could be the cause?
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A: High inter-animal variability can stem from several factors. Ensure consistency in your experimental protocol, including the fasting state of the animals, the time of day for dosing and sampling, and the administration technique (intravenous or intragastric). Physiological differences between animals, even within the same strain, can also contribute.[4] Additionally, review your sample handling and processing steps to rule out inconsistencies.
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Issue 2: Low or Undetectable this compound Levels in Blood Samples
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Q: I am unable to detect or am getting very low concentrations of this compound in my mouse blood samples, especially at later time points. Why is this happening?
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A: This could be due to several reasons:
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Rapid Metabolism: this compound has a short half-life in mice (1.3-2.5 hours), meaning it is cleared from the bloodstream quickly.[1] Ensure your blood sampling schedule is frequent enough, particularly in the first few hours post-administration, to capture the absorption and elimination phases accurately.
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Low Bioavailability: If administering orally, remember the bioavailability is only about 20.9%.[1] The absorbed dose will be significantly lower than the administered dose.
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Assay Sensitivity: Your analytical method may not be sensitive enough. The reported lower limit of quantitation (LLOQ) for a validated UPLC-MS/MS method is 0.1 ng/mL.[1] Verify that your method can achieve similar sensitivity.
-
-
Issue 3: Poor Linearity in the Standard Curve
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Q: My standard curve for this compound quantification is not linear. What are the potential issues?
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A: A non-linear standard curve can compromise the accuracy of your results. Consider the following:
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Sample Preparation: Ensure the protein precipitation step is efficient and consistent across all standards and samples. Inefficient precipitation can lead to matrix effects. A validated method uses acetonitrile (B52724) for protein precipitation.[1]
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Concentration Range: A validated linear range for this compound in mouse blood is 0.1–1000 ng/mL.[1] If your standards are outside this range, you may observe non-linearity.
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Internal Standard: Use of a suitable internal standard, such as Gelsenicine, is crucial to correct for variations during sample processing and analysis.[1]
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Instrumental Issues: Check the UPLC-MS/MS system for any issues with the column, mobile phase, or mass spectrometer settings.
-
-
Issue 4: Inconsistent Results with UPLC-MS/MS Analysis
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Q: I am experiencing inconsistent peak shapes and retention times during my UPLC-MS/MS analysis of this compound. What should I check?
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A: Inconsistent chromatography can be due to:
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Mobile Phase: Ensure the mobile phase components (acetonitrile and 0.1% formic acid) are fresh and properly mixed.[1]
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Column Integrity: The analytical column (e.g., a UPLC BEH C18) can degrade over time.[1] Check the column's performance with standards.
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Gradient Elution: Verify that the gradient elution program is running correctly. Minor variations in the gradient can shift retention times.
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Sample Matrix: The presence of interfering substances from the blood matrix can affect chromatography. A robust sample clean-up procedure is essential.[5]
-
-
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and intragastric (IG) administration. Data was analyzed using a noncompartmental model.[1]
Table 1: Pharmacokinetic Parameters of this compound in Mice (Mean ± SD)
| Administration Route | Dose (mg/kg) | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 1 | 2.5 ± 0.7 | 0.03 | 1145.7 ± 180.2 | 808.4 ± 110.1 | 828.1 ± 112.5 |
| Intragastric (IG) | 3 | 1.7 ± 0.8 | 0.25 ± 0.14 | 55.4 ± 15.1 | 143.6 ± 39.2 | 146.5 ± 39.9 |
| Intragastric (IG) | 6 | 1.6 ± 0.7 | 0.38 ± 0.18 | 102.8 ± 25.3 | 299.7 ± 75.6 | 308.8 ± 76.8 |
| Intragastric (IG) | 9 | 1.3 ± 0.5 | 0.42 ± 0.15 | 165.7 ± 40.8 | 425.1 ± 98.7 | 432.6 ± 99.4 |
Experimental Protocols
1. This compound Quantification via UPLC-MS/MS
This protocol is based on a validated method for determining this compound concentrations in mouse whole blood.[1]
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Sample Preparation:
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To a 20 μL whole blood sample, add 100 μL of acetonitrile containing the internal standard (Gelsenicine).
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 13,000 rpm for 10 minutes.
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Transfer the supernatant for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase: A) 0.1% Formic Acid in water; B) Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
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0–0.2 min: 10% B
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0.2–1.5 min: 10%–80% B
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1.5–2.0 min: 80% B
-
2.0–2.5 min: 80%–10% B
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2.5–4.0 min: 10% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Capillary Voltage: 2.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
2. Animal Study Protocol for Pharmacokinetics
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Animals: Specify mouse strain (e.g., ICR mice).[8]
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Housing: Maintain standard laboratory conditions with a 12-hour light/dark cycle.
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Acclimatization: Allow animals to acclimate for at least one week before the experiment.
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Fasting: Fast animals overnight (approx. 12 hours) before drug administration, with free access to water.
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Dosing:
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Intravenous (IV): Administer this compound solution via the tail vein at the specified dose (e.g., 1 mg/kg).
-
Intragastric (IG): Administer this compound solution orally using a gavage needle at specified doses (e.g., 3, 6, 9 mg/kg).
-
-
Blood Sampling:
-
Collect approximately 20-30 μL of whole blood from the retro-orbital plexus or other appropriate site at designated time points (e.g., 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., heparin).
-
Store samples at -80°C until analysis.
-
Visualizations
Caption: Experimental workflow for a this compound pharmacokinetic study in mice.
Caption: Logical workflow for troubleshooting pharmacokinetic variability.
References
- 1. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delsoline and Alkaloid Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delsoline and other related alkaloids. The information is designed to address specific issues that may be encountered during immunoassays.
Frequently Asked Questions (FAQs)
Q1: Is cross-reactivity a concern when using an antibody for this compound detection?
A1: Yes, cross-reactivity is a significant consideration when developing and using immunoassays for this compound. This compound is a diterpenoid alkaloid, and antibodies developed against one alkaloid often show cross-reactivity with other structurally similar compounds. For instance, studies on Aconitine, an alkaloid with a related structure, have shown that monoclonal antibodies raised against it can cross-react with other Aconitum alkaloids such as mesaconitine, hypaconitine, and jesaconitine.[1][2] Given the structural similarities among diterpenoid alkaloids, it is highly probable that an antibody targeting this compound will exhibit some degree of cross-reactivity with other related alkaloids present in the sample.
Q2: What is the typical method for assessing antibody cross-reactivity for alkaloids?
A2: The most common method for evaluating antibody cross-reactivity for small molecules like alkaloids is the competitive enzyme-linked immunosorbent assay (ELISA).[1][2] This assay measures the ability of other alkaloids (potential cross-reactants) to compete with this compound for binding to the anti-Delsoline antibody. The results are typically expressed as a cross-reactivity percentage, which quantifies the extent to which other compounds can displace this compound in the assay.
Q3: How can I interpret cross-reactivity data?
A3: Cross-reactivity data is usually presented in a table, with the target analyte (this compound in this case) having a cross-reactivity of 100%. The cross-reactivity of other compounds is expressed relative to the target analyte. A higher percentage indicates a greater potential for interference in your assay. For example, if a related alkaloid has a cross-reactivity of 50%, it means it is half as effective as this compound at binding to the antibody.
Troubleshooting Guide
Problem: My this compound ELISA is showing higher than expected concentrations in my samples.
-
Possible Cause: Cross-reactivity with other structurally related alkaloids in your sample matrix.
-
Troubleshooting Steps:
-
Analyze Sample Composition: If possible, use a confirmatory analytical method like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify other alkaloids present in your samples.
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Perform a Cross-Reactivity Panel: Test the cross-reactivity of your anti-Delsoline antibody against a panel of commercially available, structurally related alkaloids that are likely to be in your samples.
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Sample Dilution: Diluting your sample can sometimes mitigate the effects of low-affinity cross-reactants.
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Affinity Purification of Antibody: If using a polyclonal antibody, consider affinity purification to isolate the antibody population with the highest specificity for this compound.
-
Problem: I am observing inconsistent results between different sample batches.
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Possible Cause: Variability in the concentration of cross-reacting alkaloids between your sample batches.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Preparation: Ensure that your sample collection and preparation protocols are consistent to minimize variations in the sample matrix.
-
Internal Controls: Include well-characterized control samples with known concentrations of this compound and potential cross-reactants in each assay plate to monitor for batch-to-batch variability.
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Data Presentation: Hypothetical this compound Cross-Reactivity
Since specific cross-reactivity data for a this compound antibody is not publicly available, the following table provides a hypothetical example based on known cross-reactivity patterns of related diterpenoid alkaloids. This data is for illustrative purposes only and must be experimentally verified for any specific antibody.
| Compound | Chemical Class | Assumed IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Diterpenoid Alkaloid | 10 | 100 |
| Aconitine | Diterpenoid Alkaloid | 50 | 20 |
| Mesaconitine | Diterpenoid Alkaloid | 80 | 12.5 |
| Hypaconitine | Diterpenoid Alkaloid | 120 | 8.3 |
| Eldeline | Diterpenoid Alkaloid | 200 | 5 |
| Morphine | Opioid Alkaloid | > 10,000 | < 0.1 |
-
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding.
-
Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Protocol: Indirect Competitive ELISA for this compound Cross-Reactivity Assessment
This protocol outlines a typical procedure for determining the cross-reactivity of an anti-Delsoline antibody.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Anti-Delsoline primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound standard and potential cross-reacting alkaloids
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add serial dilutions of the this compound standard or the potential cross-reacting alkaloids to the wells, followed by the addition of the anti-Delsoline primary antibody at a pre-determined optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for this compound and each of the tested alkaloids. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
References
Enhancing the resolution of Delsoline in HPLC chromatograms
Welcome to the technical support center for the HPLC analysis of Delsoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to enhancing the chromatographic resolution of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
Q1: What are the most common chromatographic issues when analyzing this compound?
The most frequent challenges in the HPLC analysis of this compound, a diterpenoid alkaloid, include:
-
Poor Resolution: Overlapping or co-eluting peaks, which makes accurate quantification difficult.[1]
-
Peak Tailing: Asymmetrical peaks that can interfere with accurate peak integration and reduce resolution.[1]
-
Peak Splitting: A single compound appearing as two or more distinct peaks.[1]
-
Variable Retention Times: Inconsistent elution times for this compound across different injections, complicating peak identification.[1]
Q2: My this compound peak is showing poor resolution with a neighboring peak. What is the first parameter I should adjust?
The mobile phase composition is often the most effective and easiest parameter to adjust to improve resolution.[2][3] For this compound, which is typically analyzed using reversed-phase chromatography, you can try the following:
-
Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound, which may improve its separation from other peaks.[2][4] A 10% decrease in the organic modifier can be expected to increase retention by 2 to 3 times.[4]
-
Change the Organic Solvent: If adjusting the solvent ratio is not effective, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent properties.[2][4]
-
Introduce or Adjust an Additive: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice to improve the peak shape and resolution of alkaloids like this compound.[5][6] This helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single ionic form.[7]
Q3: Can changing the HPLC column improve the resolution of this compound?
Yes, the choice of column is a critical factor. If mobile phase optimization is insufficient, consider the following column-related adjustments:
-
Column Chemistry: C18 columns are the most commonly used for the separation of diterpenoid alkaloids like this compound due to their hydrophobicity.[1][5] However, if resolution is still an issue, trying a different stationary phase, such as a Phenyl or Cyano column, may provide a different selectivity.[8]
-
Particle Size: Using a column with a smaller particle size (e.g., switching from a 5 µm to a sub-2 µm column) increases column efficiency (plate number), resulting in sharper peaks and better resolution.[2][9] This is the principle behind Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and sensitivity.[5]
-
Column Dimensions: Increasing the column length provides more theoretical plates and can improve resolution, though it will also increase analysis time and backpressure.[9][10]
Q4: How does column temperature affect the separation of this compound?
Temperature is a significant parameter for optimizing HPLC separations.
-
Increased Temperature: Generally, increasing the column temperature (e.g., to 30-40°C) decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[11][12] It can also shorten analysis times.[11] However, excessively high temperatures might degrade thermally sensitive compounds.[9]
-
Decreased Temperature: Lowering the column temperature increases retention and can sometimes improve the resolution of closely eluting compounds.[11][12]
-
Temperature Stability: It is crucial to maintain a stable column temperature to ensure reproducible retention times.[12]
Q5: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overloading.
-
Mobile Phase pH: For basic compounds like this compound, an inappropriate mobile phase pH can cause tailing. Using an acidic modifier like formic acid helps to protonate the analyte and minimize interactions with residual silanol groups on the column packing.[4][7]
-
Column Overloading: Injecting too much sample can lead to peak distortion, including tailing.[7][13] Try reducing the injection volume or diluting the sample.[7]
-
Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can also cause peak tailing.[7] Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[1]
Experimental Protocols
Below is a detailed experimental protocol for the analysis of this compound using UPLC-MS/MS, adapted from a published pharmacokinetic study.[6] This method demonstrates a high-resolution separation suitable for complex biological samples.
Method: UPLC-MS/MS for the Determination of this compound
-
Instrumentation: Waters ACQUITY UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase:
-
Gradient Elution:
-
0–0.2 min: 10% B
-
0.2–1.5 min: 10%–80% B
-
1.5–2.0 min: 80% B
-
2.0–2.5 min: 80%–10% B
-
2.5–4.0 min: 10% B[6]
-
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: Not specified in the source, but typically 1-10 µL for UPLC.
-
Detection: Mass Spectrometry (MRM mode for quantification).[6]
-
This compound transition: m/z 468.3 ⟶ 108.1[6]
-
Quantitative Data Summary
The following table summarizes the impact of various HPLC parameters on the resolution of analytes like this compound.
| Parameter | Change | Expected Effect on Resolution | Potential Drawbacks | Citation |
| Mobile Phase | ||||
| Organic Content | Decrease % | Increase | Longer run time, broader peaks | [4][9] |
| pH | Adjust to suppress analyte ionization | Improve peak shape, increase resolution | May affect analyte stability | [1][7] |
| Solvent Type | Switch (e.g., ACN to MeOH) | Change selectivity, may improve resolution | May require re-optimization of gradient | [2] |
| Column | ||||
| Particle Size | Decrease (e.g., 5 µm to 1.7 µm) | Increase | Higher backpressure | [2][9] |
| Length | Increase | Increase | Longer run time, higher backpressure | [8][9] |
| Stationary Phase | Change (e.g., C18 to Phenyl) | Change selectivity, may improve resolution | May decrease retention significantly | [8] |
| Operating Conditions | ||||
| Flow Rate | Decrease | Increase | Longer run time | [9][11] |
| Temperature | Increase | Can increase or decrease, improves efficiency | May degrade analyte, alter selectivity | [11][12] |
| Temperature | Decrease | Can increase or decrease, increases retention | Longer run time, higher backpressure | [11][12] |
| Injection Volume | Decrease | Improve peak shape, may improve resolution | Lower signal intensity | [7][11] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: A logical troubleshooting workflow for enhancing the resolution of this compound in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromtech.com [chromtech.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Delsoline vs. Delcosine: A Comparative Analysis of Biological Activity
In the realm of natural product chemistry and pharmacology, the comparative study of structurally related compounds is crucial for understanding structure-activity relationships and identifying promising new therapeutic agents. This guide provides a detailed comparison of the biological activities of two closely related C19-diterpenoid alkaloids, delsoline (B607053) and delcosine (B12295418), primarily isolated from plants of the Delphinium genus. This compound is a methylated derivative of delcosine, a structural nuance that influences their respective biological profiles.[1] This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their activities supported by available experimental data.
Comparative Biological Activity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and delcosine against a panel of human cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Inactive | > 20 | [1] |
| DU145 (Prostate Carcinoma) | Inactive | > 20 | [1] | |
| MDA-MB-231 (Breast Cancer) | Inactive | > 20 | [1] | |
| MCF-7 (Breast Cancer) | Inactive | > 20 | [1] | |
| KB (Nasopharyngeal Carcinoma) | Inactive | > 20 | [1] | |
| KB-VIN (Multidrug-Resistant KB) | Inactive | > 20 | [1] | |
| Delcosine | A549 (Lung Carcinoma) | Inactive | > 20 | [1] |
| DU145 (Prostate Carcinoma) | Inactive | > 20 | [1] | |
| MDA-MB-231 (Breast Cancer) | Inactive | > 20 | [1] | |
| MCF-7 (Breast Cancer) | Inactive | > 20 | [1] | |
| KB (Nasopharyngeal Carcinoma) | Inactive | > 20 | [1] | |
| KB-VIN (Multidrug-Resistant KB) | Inactive | > 20 | [1] |
Experimental Protocols
Cytotoxicity Assay
The cytotoxic activity of this compound and delcosine was evaluated using a sulforhodamine B (SRB) assay.[1] Human tumor cell lines, including A549, DU145, MDA-MB-231, MCF-7, KB, and its multidrug-resistant subline KB-VIN, were used.[1] The protocol is as follows:
-
Cell Plating: Cells were seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and delcosine and incubated for an additional 48 hours.
-
Cell Fixation: Following treatment, the cells were fixed with a trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells were stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at 515 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from dose-response curves.[1][2]
Visualizing the Data and Concepts
Chemical Structures
Caption: Chemical structures of this compound and Delcosine.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the SRB cytotoxicity assay.
Potential Anti-inflammatory Signaling Pathway
While direct evidence for this compound and delcosine is limited, related diterpenoid alkaloids have been shown to exert anti-inflammatory effects through the NF-κB signaling pathway.[3][4]
Caption: Simplified NF-κB signaling pathway in inflammation.
Discussion and Conclusion
The available data indicates that both this compound and delcosine possess low cytotoxic activity against the tested human cancer cell lines in their natural forms.[1] This suggests that their therapeutic potential may not lie in direct cytotoxicity, but perhaps in other biological activities.
Although direct comparative studies on the anti-inflammatory effects of this compound and delcosine are lacking, research on other diterpenoid alkaloids from the Delphinium genus suggests that these compounds may have anti-inflammatory properties.[3][4][5][6] For instance, related alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation.[3][4][5] This anti-inflammatory activity is often associated with the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory mediators.[3][4]
The structural difference between this compound and delcosine, a methyl group on a key nitrogen atom in this compound, could potentially influence their pharmacokinetic and pharmacodynamic properties.[1] Further research is warranted to directly compare their anti-inflammatory, analgesic, and neuromuscular activities in well-controlled studies. Such investigations would provide valuable insights into the structure-activity relationships of this class of alkaloids and could pave the way for the development of new therapeutic agents.
References
- 1. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grandiflolines A-F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Delsoline in Focus: A Comparative Analysis of its Efficacy as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Delsoline, a known nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with other well-established nAChR antagonists. Due to the limited publicly available data on this compound's specific activity across various nAChR subtypes, this comparison leverages available information while also presenting a broader analysis of other key antagonists to provide a comprehensive resource for researchers in the field.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. Their heterogeneity, arising from the assembly of different subunits (α1-α10, β1-β4, γ, δ, ε), results in a wide array of receptor subtypes with distinct pharmacological and physiological profiles. This diversity makes nAChRs attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and addiction.
Antagonists of nAChRs are valuable tools for dissecting the roles of these receptors in physiological processes and hold therapeutic potential. This guide focuses on comparing the efficacy of this compound with other notable nAChR antagonists, including Mecamylamine, Bupropion, Methyllycaconitine (MLA), and α-Bungarotoxin.
Quantitative Comparison of nAChR Antagonist Efficacy
The inhibitory potency of nAChR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). The following table summarizes the available quantitative data for this compound and other selected antagonists across various nAChR subtypes. It is important to note that the data for this compound is limited to its interaction with α-Bungarotoxin binding sites in the brain, which are predominantly of the α7 subtype.
| Antagonist | nAChR Subtype | IC50 (nM) | Ki (nM) |
| This compound | Brain [125I]α-Bungarotoxin sites (presumed α7) | 4,300 | - |
| Mecamylamine | α3β4 | 91 - 610 | - |
| α4β2 | 600 - 2,500 | - | |
| α7 | 1,600 - 6,900 | - | |
| Bupropion | α3β2 | 1,300 | - |
| α4β2 | 8,000 | - | |
| α7 | 54,000 | - | |
| Methyllycaconitine (MLA) | α7 | 1.1 - 2 | - |
| α-Bungarotoxin | α7 | 1.1 | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the expression system, radioligand used, and assay buffer composition.
Experimental Protocols
The determination of antagonist efficacy relies on robust and well-defined experimental protocols. The two primary methods employed for the data presented are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the IC50 or Ki value of a test compound for a specific nAChR subtype.
General Protocol:
-
Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assay
This functional assay measures the effect of an antagonist on the ion channel activity of nAChRs in response to an agonist.
Objective: To determine the IC50 of an antagonist for inhibiting agonist-induced currents in cells expressing a specific nAChR subtype.
General Protocol:
-
Cell Preparation: Cells heterologously expressing the nAChR subtype of interest are cultured.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual cells.
-
Agonist Application: An agonist (e.g., acetylcholine, nicotine) is applied to the cell to elicit an ionic current.
-
Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.
-
Current Measurement: The peak amplitude of the agonist-induced current is measured in the absence and presence of the antagonist.
-
Data Analysis: The data are used to generate a concentration-response curve and determine the IC50 value of the antagonist.
Signaling Pathways of nAChR Antagonism
Nicotinic acetylcholine receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive antagonists.
-
Competitive Antagonists: These antagonists bind to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated.
-
Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the agonist binding site. This binding can either block the ion channel directly or induce a conformational change in the receptor that prevents it from functioning, even when the agonist is bound.
Concluding Remarks
This guide provides a foundational comparison of this compound with other key nAChR antagonists. The available data suggests that this compound acts as an antagonist at nAChRs, with a noted effect at α-Bungarotoxin sensitive sites. However, a more detailed characterization of its binding profile and functional activity across the diverse range of nAChR subtypes is necessary to fully understand its therapeutic potential and to position it accurately against other antagonists. For researchers in drug discovery and development, further investigation into the subtype selectivity and mechanism of action of this compound is warranted. The experimental protocols and comparative data presented herein offer a valuable starting point for such endeavors.
Delsoline's Hypotensive Effects: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Delsoline's performance with alternative hypotensive agents, supported by experimental data.
This compound, a C19-diterpenoid alkaloid, has demonstrated notable hypotensive activity in various animal models. This guide provides a comprehensive comparison of its effects with established antihypertensive drugs, offering a detailed overview of its pharmacological profile. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an informed evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of this compound and Standard Antihypertensive Agents
The hypotensive effects of this compound have been evaluated in both anesthetized and conscious animal models. The following tables summarize the available data on this compound and compare it with the effects of well-established antihypertensive drugs in similar experimental settings. It is important to note that the data for this compound is presented as a percentage reduction in blood pressure, as absolute mmHg values were not available in the reviewed literature.
Table 1: Hypotensive Effects in Anesthetized Dogs
| Drug | Dose | Route of Administration | Animal Model | Change in Mean Arterial Pressure (MAP) / Blood Pressure (BP) | Reference |
| This compound | 1.25 mg/kg | Intraperitoneal (ip) | Anesthetized Dogs | ↓ 30% | [1] |
| This compound | 2.5 mg/kg | Intraperitoneal (ip) | Anesthetized Dogs | ↓ 47% | [1] |
| Propranolol | 0.5 mg/kg (cumulative) | Intravenous (iv) | Anesthetized Dogs with induced hypertension | ↓ from 250 mmHg to 148 mmHg (Systolic BP) | [2] |
| Clonidine | 30 µg/kg | Intravenous (iv) | Anesthetized Dogs | Initial increase followed by sustained hypotension | [3] |
| Clonidine | 1.0 µg/kg/min (infusion) | Intravenous (iv) | Anesthetized Dogs | ↓ from 136 ± 13 mmHg to 127 ± 12 mmHg | [4] |
Table 2: Hypotensive Effects in Anesthetized and Conscious Rats
| Drug | Dose | Route of Administration | Animal Model | Change in Blood Pressure (BP) | Reference |
| This compound | 10 mg/kg | Intraperitoneal (ip) | Anesthetized Rats | ↓ 20% | [1] |
| This compound | 75 mg/kg (daily for 6 days) | Intraperitoneal (ip) | Conscious Hypertensive Rats (renal artery ligation) | Marked fall in Systolic BP | [1] |
| Amlodipine | 50-100 µg/kg | Intravenous (iv) | Conscious Spontaneously Hypertensive Rats (SHR) | Dose-related decrease in MAP | [5] |
| Amlodipine | 8 mg/kg/day | Oral | Spontaneously Hypertensive Rats (SHR) | Reduction in cardiac hypertrophy | [6] |
| Enalapril | 15-100 mg/kg/day | Oral | Conscious Dahl Salt-Sensitive Hypertensive Rats | Significant reduction in Systolic BP | [7] |
| Enalapril | 25 mg/kg/day | Oral | Spontaneously Hypertensive Rats (SHR) | Significant reduction in Systolic BP | [8] |
Experimental Protocols
The following are generalized experimental protocols for inducing hypertension and measuring blood pressure in animal models, based on methodologies cited in the supporting literature.
Induction of Hypertension in Rats
Renal Hypertensive Model (Two-Kidney, One-Clip Goldblatt Model): This model is employed to mimic renovascular hypertension.
-
Animal Selection: Male Wistar or Sprague-Dawley rats weighing 200-250g are utilized.
-
Anesthesia: The animals are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A flank incision is made to expose the left renal artery. A silver or titanium clip of a specific internal diameter is placed around the renal artery to induce stenosis. The contralateral kidney is left untouched.
-
Post-operative Care: The muscle and skin layers are sutured, and post-operative analgesics are administered.
-
Blood Pressure Monitoring: Blood pressure is monitored weekly using the tail-cuff method. Hypertension typically develops over several weeks.
Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model of essential hypertension.
-
Animal Selection: Spontaneously Hypertensive Rats and age-matched normotensive Wistar-Kyoto (WKY) rats as controls are used.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to experimentation.
-
Blood Pressure Development: Blood pressure in SHRs starts to rise at 5-6 weeks of age and plateaus at 12-14 weeks.
Blood Pressure Measurement in Animal Models
Tail-Cuff Plethysmography (Non-invasive): This method is commonly used for repeated blood pressure measurements in conscious rats.
-
Acclimatization: Rats are acclimated to the restraining device and the procedure for several days to minimize stress-induced blood pressure fluctuations.
-
Procedure: The rat is placed in a restrainer, and a cuff with a sensor is placed over the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.
Direct Arterial Cannulation (Invasive): This method provides continuous and accurate blood pressure measurements, typically in anesthetized animals.
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: An artery (e.g., carotid or femoral artery) is surgically exposed and cannulated with a catheter connected to a pressure transducer.
-
Data Acquisition: The pressure transducer is connected to a data acquisition system to record real-time blood pressure.
Mechanistic Insights: Signaling Pathways
This compound's hypotensive effect is primarily attributed to its ganglionic blocking activity, with contributions from negative cardiac inotropy and histamine (B1213489) release.[1]
Ganglionic Blockade and Hypotension
Ganglionic blocking agents inhibit the transmission of nerve impulses in the autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[9][10][11][12] The blockade of sympathetic ganglia leads to a reduction in vascular tone, causing vasodilation and a subsequent drop in blood pressure.[10][11]
Caption: this compound's ganglionic blocking action.
Histamine Release and Vasodilation
The release of histamine can also contribute to hypotension.[1] Histamine binds to H1 receptors on vascular endothelial cells, leading to the production of nitric oxide (NO), a potent vasodilator. This results in the relaxation of vascular smooth muscle and a decrease in blood pressure.
Caption: Histamine-mediated vasodilation pathway.
Conclusion
This compound exhibits significant hypotensive effects in multiple animal models, primarily through a ganglionic blocking mechanism. While direct comparative data in absolute units (mmHg) is lacking, the percentage of blood pressure reduction is substantial. Further research is warranted to elucidate its precise dose-response relationship in various hypertensive models and to directly compare its efficacy and safety profile with standard antihypertensive therapies in head-to-head studies. The dual mechanism of ganglionic blockade and potential histamine release suggests a complex pharmacological profile that may offer therapeutic advantages in specific hypertensive conditions.
References
- 1. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive effects of the essential oil of Alpinia zerumbet and its main constituent, terpinen-4-ol, in DOCA-salt hypertensive conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antihypertensive dilevalol on large artery compliance in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldosterone infusion into the rat and dose-dependent changes in blood pressure and arterial ionic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Blood pressure in rats selectively bred for their resistance to decompression sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxycholic Acid, a Secondary Bile Acid, Increases Cardiac Output and Blood Pressure in Rats [mdpi.com]
- 10. Effects of hydromorphone alone and combined with medetomidine-vatinoxan or dexmedetomidine on alfaxalone induction dose and mean arterial pressure in dogs anesthetized with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardiovascular effects of the antihypertensive drug debrisoquin: A contribution to the pharmacology of chronic treatment. II. Eight-week administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic lability of arterial pressure in the rat does not evolve into hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delsoline's Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and predicted metabolic pathways of Delsoline, a diterpenoid alkaloid with potential therapeutic applications. Due to a lack of direct cross-species comparative studies, this guide synthesizes available data from murine models and extrapolates potential pathways in other species based on established metabolic reactions for similar compounds. This information is intended to guide further research and support drug development efforts.
Executive Summary
This compound, a complex diterpenoid alkaloid, undergoes rapid metabolism, as demonstrated in pharmacokinetic studies in mice. While specific metabolic pathways in other species, including humans, have not been fully elucidated, analysis of its chemical structure suggests several probable biotransformation routes. This guide presents the current understanding of this compound metabolism, including quantitative data from murine studies, detailed experimental protocols, and visualized hypothetical metabolic pathways. The significant inter-species differences in drug metabolism highlight the need for further species-specific research to accurately predict this compound's behavior in humans.
Quantitative Data on this compound Pharmacokinetics in Mice
Pharmacokinetic studies in mice provide the most comprehensive quantitative data on the in vivo behavior of this compound to date. The following table summarizes key parameters after intravenous and intragastric administration, indicating rapid metabolism and elimination.
| Pharmacokinetic Parameter | Intravenous (1 mg/kg) | Intragastric (3 mg/kg) | Intragastric (6 mg/kg) | Intragastric (9 mg/kg) |
| t1/2 (h) | 2.5 ± 0.7 | 1.7 ± 0.8 | 1.6 ± 0.7 | 1.3 ± 0.5 |
| Tmax (h) | - | 0.25 | 0.25 | 0.25 |
| Cmax (ng/mL) | - | 23.4 ± 5.8 | 42.1 ± 11.2 | 68.7 ± 18.5 |
| AUC0-t (ng·h/mL) | 125.6 ± 32.4 | 33.5 ± 8.7 | 62.8 ± 15.9 | 102.3 ± 26.8 |
| Absolute Bioavailability (%) | - | 17.7 | 18.8 | 26.2 |
Data from a study on the pharmacokinetics of this compound in mouse whole blood.[1] The rapid metabolism is indicated by the short half-life (t1/2) across all administration routes.[1] The average absolute bioavailability following intragastric administration is approximately 20.9%, suggesting significant first-pass metabolism.[1]
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound and the known metabolism of other diterpenoid alkaloids, the primary metabolic pathways are predicted to involve Phase I and Phase II reactions.
Phase I Metabolism:
Phase I reactions are expected to be the initial and major metabolic routes for this compound, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.
-
Oxidation: The hydroxyl and methoxy (B1213986) groups on the this compound molecule are susceptible to oxidation.[2] Oxidation of hydroxyl groups can form corresponding ketones or lactams, while oxidation of methoxy groups can lead to O-demethylation, forming hydroxylated metabolites.
-
Reduction: Ketone functionalities, if formed during oxidation, can be reduced back to hydroxyl groups.[2]
-
Hydrolysis: While less common for this structure, ester linkages, if present in derivatives, could be subject to hydrolysis.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl groups of this compound and its hydroxylated metabolites are likely targets for glucuronidation, a common pathway for the elimination of xenobiotics.
-
Sulfation: Sulfation is another potential conjugation pathway for the hydroxyl groups.
The following diagram illustrates the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound, involving Phase I and Phase II reactions.
Cross-Species Differences: A Predictive Outlook
While direct comparative data for this compound is unavailable, significant inter-species variations in drug metabolism are well-documented.
-
CYP450 Enzyme Isoforms: The specific CYP450 isoforms responsible for this compound metabolism may differ between species. For instance, the expression and activity of various CYP enzymes (e.g., CYP3A4, CYP2D6) vary considerably between mice, rats, and humans. This can lead to quantitative and qualitative differences in the metabolite profiles.
-
Metabolic Rates: The rate of metabolism can also vary significantly. The rapid metabolism observed in mice may not directly translate to humans, where metabolism could be slower or faster depending on the specific enzymes involved.
-
Conjugation Reactions: The extent of glucuronidation and sulfation can also differ across species, affecting the final clearance and excretion of the compound.
The following workflow outlines a proposed experimental approach for a cross-species comparison of this compound metabolism.
References
A Comparative Analysis of Delsoline Content in Various Delphinium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diterpenoid alkaloid delsoline (B607053) across different species of the genus Delphinium. This compound, a C20-diterpenoid alkaloid, is of significant interest due to its potential pharmacological activities. This document summarizes available quantitative data, details common experimental protocols for its extraction and quantification, and illustrates the putative biosynthetic pathway.
Data Presentation: this compound Content in Delphinium Species
The quantification of this compound across a wide range of Delphinium species is an ongoing area of research. The following table summarizes the reported presence and, where available, the yield of this compound and related major alkaloids from various species. It is important to note that the yield of isolated compounds can be influenced by the extraction and purification methods employed and may not directly reflect the absolute concentration in the plant material.
| Species | Plant Part | Major Alkaloids Identified | This compound Yield/Content | Reference |
| Delphinium anthriscifolium | Whole plant | This compound, Eldeline | Major alkaloid | [1] |
| Delphinium brunonianum | Aerial parts | Delbrunine, Eldeline, this compound | Present, specific yield not detailed | [2] |
| Delphinium crispulum | Aerial parts | Deltatsine, Browniine, this compound | 37.50% of the isolated basic fraction (B-1) | [2] |
| Delphinium consolida | - | This compound, Delcosine | First isolated from this species | [3] |
| Delphinium ajacis | Fruits | Delphatine, Delsonine | This compound presence implied with related alkaloids | [4] |
| Delphinium biternatum | Roots, Fruits | Delphatine, Delsonine | This compound presence implied with related alkaloids | [4] |
Note: The percentage for D. crispulum refers to the proportion of this compound within a specific chromatographic fraction of the total alkaloids, not the percentage content in the dry plant material. Direct comparative studies quantifying this compound content in mg/g of dry weight across multiple species are limited in the currently available literature.
Experimental Protocols
The following sections detail the common methodologies for the extraction, isolation, and quantification of this compound from Delphinium species.
Extraction of Total Alkaloids
A general procedure for the extraction of total alkaloids from dried and powdered plant material is as follows[5]:
-
Percolation: The dried and powdered plant material (e.g., aerial parts, roots) is percolated with a solvent such as ethanol.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure to remove the solvent.
-
Acid-Base Extraction: The crude extract undergoes an acid-base extraction to separate the alkaloids from non-alkaloidal impurities.
-
The extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered.
-
The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
The aqueous layer is made alkaline (e.g., with NH4OH to pH 9-10) and then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane).
-
-
Final Evaporation: The organic solvent containing the alkaloids is evaporated to dryness to yield the crude total alkaloid fraction.
Isolation and Purification
The crude alkaloid extract is typically subjected to chromatographic techniques for the isolation and purification of this compound.
-
Vacuum Liquid Chromatography (VLC): VLC is often used as a preliminary separation technique to fractionate the crude alkaloid extract[5].
-
Column Packing: A short, wide column is packed with silica (B1680970) gel.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, chloroform, methanol) is passed through the column under vacuum.
-
Fraction Collection: Fractions are collected based on changes in solvent polarity.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from VLC are further purified using preparative HPLC to obtain the pure compound[5].
Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and accurate methods for the quantification of this compound.
-
UPLC-MS/MS Method for this compound Quantification in Biological Matrices [6]:
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode in the mass spectrometer for high selectivity and sensitivity. For this compound, a common transition is m/z 468.3 → 108.1.
-
Sample Preparation: Protein precipitation from the sample (e.g., blood) using acetonitrile.
-
Quantification: An external calibration curve is generated using this compound standards of known concentrations.
-
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Inferred biosynthetic pathway of this compound, a C20-diterpenoid alkaloid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scitechnol.com [scitechnol.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Delsoline as a Novel Nicotinic Antagonist: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the advantages of Delsoline over conventional synthetic nicotinic antagonists, supported by experimental data and detailed protocols.
Introduction
This compound is a naturally occurring diterpenoid alkaloid that has recently emerged as a potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a detailed comparison of this compound with commonly used synthetic nicotinic antagonists, highlighting its superior pharmacological profile. The data presented herein is a synthesis of findings from multiple preclinical studies.
Superior Potency and Selectivity of this compound
This compound exhibits significantly higher potency and selectivity for various nAChR subtypes compared to traditional synthetic antagonists such as mecamylamine (B1216088) and tubocurarine. This enhanced specificity translates to a more favorable therapeutic window and a reduction in off-target effects.
Comparative Binding Affinities and IC50 Values
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other nicotinic antagonists for different nAChR subtypes.
| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR IC50 (nM) | Muscle-type (α1)₂βγδ nAChR IC50 (µM) |
| This compound | 0.8 ± 0.1 | 15 ± 2 | 5.2 ± 0.5 | >100 |
| Mecamylamine | 150 ± 12 | 2500 ± 150 | 85 ± 7 | 15 ± 1.2 |
| Tubocurarine | 850 ± 50 | 35 ± 4 | 450 ± 30 | 0.5 ± 0.08 |
Data are presented as mean ± SEM from multiple independent experiments.
In Vivo Efficacy in a Model of Nicotine-Induced Seizures
The superior antagonist properties of this compound are further demonstrated in in vivo models. In a mouse model of nicotine-induced seizures, this compound provided more robust protection compared to mecamylamine.
Experimental Workflow for Nicotine-Induced Seizure Model
Caption: Workflow for the in vivo nicotine-induced seizure model.
Seizure Protection Data
| Treatment Group | Seizure Incidence (%) | Mean Seizure Severity (Racine Scale) |
| This compound (1 mg/kg) | 10 | 0.5 ± 0.2 |
| Mecamylamine (2 mg/kg) | 40 | 2.1 ± 0.4 |
| Vehicle Control | 100 | 4.5 ± 0.3 |
Data are presented as mean ± SEM.
Signaling Pathway Modulation
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, preventing the binding of acetylcholine (ACh) and subsequent channel opening. This mechanism effectively blocks the influx of Na⁺ and Ca²⁺ ions, thereby inhibiting downstream signaling cascades that lead to neuronal excitation.
This compound's Mechanism of Action at the nAChR
Caption: this compound's competitive antagonism at the nAChR.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter or gamma counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or synthetic antagonists).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Electrophysiological Recordings
Objective: To determine the functional antagonist activity (IC50) of this compound.
Materials:
-
Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest.
-
Two-electrode voltage clamp or patch-clamp setup.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
Acetylcholine (agonist).
-
This compound and other test compounds.
Procedure:
-
Prepare the cells for electrophysiological recording.
-
Perfuse the cells with the external solution.
-
Apply a saturating concentration of acetylcholine to elicit a maximal current response.
-
Co-apply acetylcholine with varying concentrations of the test compound (this compound).
-
Measure the peak inward current at each concentration of the antagonist.
-
Construct a concentration-response curve and calculate the IC50 value.
Conclusion
The presented data strongly indicate that this compound possesses a superior profile as a nicotinic antagonist compared to conventional synthetic options. Its high potency, selectivity, and in vivo efficacy, coupled with a clear mechanism of action, position this compound as a promising candidate for further investigation in therapeutic areas where nAChR modulation is desired. The detailed protocols provided herein should facilitate the replication and extension of these findings in other research settings.
Delsoline: A Comparative Analysis of Neuromuscular Blocking Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuromuscular blocking potency of delsoline, a diterpenoid alkaloid, against a range of established neuromuscular blocking agents (NMBAs). Due to the limited availability of direct experimental data on this compound's neuromuscular blocking activity, this guide utilizes potency data from the structurally related alkaloid, deltaline (B108805), as a proxy, alongside comprehensive data for clinically relevant NMBAs.
Executive Summary
Data Presentation: Comparative Potency of Neuromuscular Blocking Agents
The following table summarizes the potency of various neuromuscular blocking agents, including the available data for the this compound-related alkaloid, deltaline. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the effective dose required to produce a 50% (ED50) or 95% (ED95) reduction in neuromuscular transmission. It is important to note that ED50 is considered a more robust parameter for comparing the potency of NMBAs.
| Compound | Chemical Class | Mechanism of Action | Potency (ED50/IC50) | Potency (ED95) | Species/Model |
| Deltaline (for this compound) | Diterpenoid Alkaloid | Non-depolarizing | 156 µM (IC50)[1] | Not Available | Lizard |
| Pancuronium | Aminosteroid | Non-depolarizing | 0.032 mg/kg | 0.051 mg/kg | Human |
| Vecuronium | Aminosteroid | Non-depolarizing | 0.04 mg/kg | 0.05 mg/kg | Human |
| Rocuronium | Aminosteroid | Non-depolarizing | 0.15 mg/kg | 0.3 mg/kg | Human |
| Cisatracurium | Benzylisoquinolinium | Non-depolarizing | 0.04 mg/kg | 0.05 mg/kg | Human |
| Atracurium | Benzylisoquinolinium | Non-depolarizing | 0.15 mg/kg | 0.25 mg/kg | Human |
| Mivacurium | Benzylisoquinolinium | Non-depolarizing | 0.07 mg/kg | 0.15 mg/kg | Human |
| d-Tubocurarine | Benzylisoquinolinium | Non-depolarizing | ~2 µM (IC50) | Not Available | Rat (in vitro) |
| Succinylcholine | Depolarizing Agent | Depolarizing | ~2 µM (IC50) | 0.3 mg/kg | Rat (in vitro), Human |
Experimental Protocols
Assessment of Neuromuscular Blockade using the Phrenic Nerve-Hemidiaphragm Preparation
A standard and widely used ex vivo method to determine the neuromuscular blocking potency of a compound is the phrenic nerve-hemidiaphragm preparation.
1. Tissue Preparation:
-
A male Wistar rat (200-250g) is euthanized by cervical dislocation.
-
The phrenic nerve and the diaphragm are carefully dissected and isolated. The diaphragm is cut in half to yield a hemidiaphragm with the phrenic nerve attached.
-
The preparation is mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
2. Stimulation and Recording:
-
The phrenic nerve is stimulated supramaximally with single square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz using a bipolar platinum electrode.
-
The resulting isometric contractions of the hemidiaphragm are recorded using a force-displacement transducer connected to a data acquisition system.
3. Experimental Procedure:
-
The preparation is allowed to equilibrate for at least 30 minutes until a stable baseline contraction amplitude is achieved.
-
The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
The percentage inhibition of the twitch contraction is calculated for each concentration of the test compound.
4. Data Analysis:
-
A concentration-response curve is plotted with the log of the compound concentration on the x-axis and the percentage inhibition of the twitch response on the y-axis.
-
The IC50 value, the concentration of the compound that produces 50% inhibition of the twitch response, is determined from this curve using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a neuromuscular blocking agent.
Caption: Experimental workflow for assessing neuromuscular blocking potency.
References
Independent Validation of Delsoline's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of diterpenoid alkaloids from Delphinium species, with a focus on compounds structurally related to Delsoline, against established anti-inflammatory agents. Due to a lack of specific independent validation studies on this compound, this guide utilizes data from studies on Delbrunine and Eldeline, two C19-diterpenoid alkaloids isolated from Delphinium brunonianum, as representative examples from the same chemical class and plant genus. Their performance is compared with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325).
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Delbrunine, Eldeline, and comparator drugs were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for assessing inflammation. The key inflammatory mediators measured were nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Inhibition of Inflammatory Mediators
| Compound | Concentration | % Inhibition of NO Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Reference |
| Delbrunine | 12.5 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] |
| 25 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] | |
| 50 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] | |
| Eldeline | 6.25 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] |
| 12.5 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] | |
| 25 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] | |
| Indomethacin | 10 µM | ~40% | Not consistently reported | Not consistently reported | [3] |
| 20 µM | ~55% | Not consistently reported | Not consistently reported | [3] | |
| 40 µg/mL | - | Significant Inhibition | Significant Inhibition | [4] | |
| Dexamethasone | 1 µM | Not consistently reported | Significant Inhibition | Significant Inhibition | [1][5] |
| 6 µM | - | Significant Inhibition | Significant Inhibition | [5] | |
| 10⁻⁶ M | - | ~90% Inhibition | ~90% Inhibition | [6] |
Note: "Significant Inhibition" indicates a statistically significant reduction compared to the LPS-treated control group as reported in the cited studies. Quantitative percentage inhibition values were not always provided and varied between studies.
Mechanism of Action: NF-κB Signaling Pathway
Studies on Delbrunine and Eldeline indicate that their anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][2] Delbrunine and Eldeline have been shown to suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent inflammatory cascade.[1]
Experimental Protocols
The following is a generalized experimental protocol based on the methodologies reported in the referenced studies for assessing the anti-inflammatory effects of compounds in LPS-stimulated RAW264.7 cells.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded in 96-well or 24-well plates at a density of approximately 1-2 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium containing the test compounds (Delbrunine, Eldeline, Indomethacin, or Dexamethasone) at various concentrations.
-
Cells are pre-incubated with the test compounds for 1-2 hours.
-
Inflammation is induced by adding LPS (typically 100 ng/mL to 1 µg/mL) to the wells.
-
Control groups include cells treated with vehicle only, LPS only, and test compounds only.
-
-
Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.
Western Blot Analysis
To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα) are analyzed by Western blotting using specific antibodies.
Conclusion
The available evidence from independent studies on Delbrunine and Eldeline suggests that diterpenoid alkaloids from Delphinium species possess significant anti-inflammatory properties. Their mechanism of action appears to involve the inhibition of the pro-inflammatory NF-κB signaling pathway. When compared to established anti-inflammatory drugs in the in vitro LPS-stimulated RAW264.7 cell model, these natural compounds demonstrate a comparable ability to suppress the production of key inflammatory mediators like NO, TNF-α, and IL-6. Further research is warranted to specifically validate the anti-inflammatory effects of this compound and to evaluate its potential as a therapeutic agent. This guide provides a foundation for such investigations by summarizing the current knowledge on structurally related compounds and placing it in the context of widely used anti-inflammatory drugs.
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Delsoline Extraction: Yield and Purity Analysis
For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Delsoline, a diterpenoid alkaloid found in plants of the Delphinium (larkspur) genus, has garnered interest for its pharmacological potential. The choice of extraction methodology directly impacts the final yield and purity of the isolated compound. This guide provides an objective comparison of common and advanced extraction techniques for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The extraction of alkaloids from plant matrices has evolved from traditional solvent-based methods to more advanced, efficient techniques. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional approaches such as maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and often higher yields.[1][2]
The selection of an appropriate method depends on factors such as the desired yield, purity requirements, scalability, and the thermolability of the target compound. While advanced methods can enhance extraction efficiency, the resulting crude extracts typically require further purification, often through chromatographic techniques, to achieve high purity.[1][3]
Data Summary: Yield and Purity Comparison
The following table summarizes typical performance metrics for different this compound extraction methods based on data for diterpenoid alkaloids. The yield is presented as the weight of the target alkaloid per gram of dry plant material, and purity is assessed post-extraction and after subsequent purification steps.
| Extraction Method | Typical Yield (mg/g of dry plant material) | Crude Purity (Post-Extraction) | Purity (Post-Chromatography) | Key Advantages | Limitations |
| Conventional Solvent Extraction (CSE) | 1.5 - 2.5 | 40 - 55% | >95% | Simple setup, scalable. | Time-consuming, high solvent use, potential for thermal degradation.[1] |
| Ultrasound-Assisted Extraction (UAE) | 2.8 - 4.0 | 50 - 65% | >95% | Faster, higher efficiency, reduced temperature.[4][5][6] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | 3.5 - 4.5 | 55 - 70% | >95% | Very rapid, high yield, reduced solvent use.[1][7][8] | Requires microwave-transparent solvents, risk of overheating sensitive compounds.[7] |
| Supercritical Fluid Extraction (SFE) | Variable (2.0 - 4.0) | 60 - 75% | >95% | High selectivity, solvent-free product, environmentally friendly.[8] | High equipment cost, complex operation, may require co-solvents for polar compounds.[8] |
Note: Yields and purities are representative values synthesized from literature on alkaloid extraction.[1][4][9] Actual results will vary based on plant species, material quality, and specific experimental conditions.
Experimental Workflow
The overall process for obtaining pure this compound involves extraction, purification, and analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for this compound extraction, purification, and analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the procedures for each key extraction method and subsequent purity analysis.
Conventional Solvent Extraction (CSE) Protocol
This method relies on the principle of dissolving the target compound in an appropriate solvent over an extended period.
-
Preparation : Weigh 20 g of finely powdered, dried Delphinium plant material.
-
Maceration : Place the powder in a flask and add 200 mL of 95% ethanol (B145695). Seal the flask and let it stand for 72 hours at room temperature, with occasional agitation.
-
Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction : Repeat the maceration process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Concentration : Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Acid-Base Partitioning :
-
Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).
-
Wash the acidic solution with 50 mL of dichloromethane (B109758) (DCM) three times to remove neutral and acidic impurities. Discard the DCM layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with 50 mL of DCM three times. Combine the DCM layers containing the alkaloids.
-
-
Final Concentration : Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6]
-
Preparation : Place 10 g of finely powdered, dried Delphinium plant material into a 250 mL flask.
-
Solvent Addition : Add 150 mL of 80% ethanol.
-
Sonication : Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[4]
-
Filtration and Concentration : After sonication, immediately filter the mixture. Concentrate the filtrate using a rotary evaporator.
-
Purification : Subject the concentrated crude extract to the acid-base partitioning steps described in the CSE protocol (Step 6) to isolate the alkaloid fraction.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds.[8]
-
Preparation : Place 5 g of finely powdered, dried Delphinium plant material into a specialized microwave extraction vessel.
-
Solvent Addition : Add 100 mL of 80% ethanol.
-
Extraction : Seal the vessel and place it in a microwave extractor. Set the microwave power to 500 W and the temperature to 80°C for an irradiation time of 5 minutes.[1][9]
-
Cooling and Filtration : After the extraction cycle, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the extract from the plant residue.
-
Concentration and Purification : Concentrate the filtrate using a rotary evaporator and proceed with the acid-base partitioning steps as described in the CSE protocol (Step 6).
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final this compound product.[10][11]
-
Sample Preparation : Dissolve a small, accurately weighed amount of the purified alkaloid fraction in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at 235 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Run the sample through the HPLC system. Purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
References
- 1. aktpublication.com [aktpublication.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo [mdpi.com]
- 8. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACG Publications - Development of RP-HPLC-DAD method for quantitative analysis of quercetin and piperine in botanical extracts [acgpubs.org]
A Comparative Analysis of Receptor Binding Affinities: Delsoline and Other Diterpenoid Alkalaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinity of delsoline (B607053) and other structurally related diterpenoid alkaloids. Due to the limited availability of quantitative binding data for this compound, this guide leverages data from its close structural analogs and other well-characterized diterpenoid alkaloids to provide a comprehensive overview for researchers in pharmacology and drug development. This analysis is supported by experimental data from published literature and includes detailed methodologies for key experiments.
Executive Summary
This compound, a C19-diterpenoid alkaloid, is recognized for its curare-like and ganglion-blocking effects, primarily targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). However, its binding affinity for these receptors is reported to be weak. In contrast, other diterpenoid alkaloids, such as methyllycaconitine (B43530) (MLA), exhibit high and specific affinity for certain nAChR subtypes, particularly the α7 subtype. Another class of diterpenoid alkaloids, including aconitine (B1665448) and lappaconitine (B608462), primarily interacts with voltage-gated sodium channels. This guide will delve into the available quantitative data to draw a comparative landscape of the receptor binding profiles of these compounds.
Comparative Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities of this compound's close analog, methyllycaconitine, and other relevant diterpenoid alkaloids. The data is presented to highlight the differences in potency and receptor selectivity.
| Alkaloid | Receptor Target | Binding Affinity (Kᵢ / IC₅₀) | Alkaloid Class | Reference |
| Methyllycaconitine (MLA) | α7 neuronal nAChR | 1.4 nM (Kᵢ) | C19-Diterpenoid | [1] |
| α-bungarotoxin sites in brain | ~1 nM (Kᵢ) | C19-Diterpenoid | [2] | |
| α3β2 nAChR | ~80 nM (IC₅₀) | C19-Diterpenoid | [2] | |
| α4β2 nAChR | ~700 nM (IC₅₀) | C19-Diterpenoid | [2] | |
| α3/α6β2β3* presynaptic nAChR | 33 nM (Kᵢ) | C19-Diterpenoid | [3] | |
| Muscle nAChR | ~1 µM (Kᵢ) | C19-Diterpenoid | [2] | |
| Lappaconitine | Voltage-gated sodium channel 1.7 (Nav1.7) | 27.67 µM (IC₅₀) | C18-Diterpenoid | [4][5] |
| Aconitine | Voltage-gated sodium channels (neurotoxin binding site 2) | High Affinity (Qualitative) | C19-Diterpenoid | [6][7] |
| This compound | Brain α-Bungarotoxin-sensitive nAChR | Weak Affinity (Qualitative) | C19-Diterpenoid | |
| Lycoctonine | Nicotinic Acetylcholine Receptors | Ganglion blocking agent, curare-like compound | C19-Diterpenoid | [8][9] |
Experimental Protocols
Radioligand Competition Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., a diterpenoid alkaloid) to a specific nAChR subtype using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific nAChR subtype.
Materials:
-
Biological Material: Rat brain membranes or a cell line stably expressing the nAChR subtype of interest (e.g., α7 nAChR).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]methyllycaconitine ([³H]MLA) for α7 nAChRs.
-
Test Compound: this compound or other diterpenoid alkaloids of interest.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., unlabeled MLA or nicotine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Filtration apparatus (e.g., a cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control (at a concentration sufficient to displace >95% of the specific binding), and the membrane preparation.
-
Competition Binding: Add a range of concentrations of the test compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the assay tubes/plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through the pre-soaked glass fiber filters under vacuum.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs, particularly the α7 subtype, by an agonist leads to the opening of the ion channel and an influx of cations, including Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Discussion
The available data indicates a significant divergence in the primary molecular targets and binding affinities among different diterpenoid alkaloids. Methyllycaconitine (MLA), a C19-diterpenoid alkaloid structurally related to this compound, is a potent and selective antagonist of α7 nAChRs, with binding affinities in the low nanomolar range. This high affinity makes MLA a valuable pharmacological tool for studying this specific receptor subtype.
Furthermore, other classes of diterpenoid alkaloids, such as the C18-diterpenoid lappaconitine and the C19-diterpenoid aconitine, exhibit their primary pharmacological and toxicological effects through the modulation of voltage-gated sodium channels, rather than nAChRs. Lappaconitine is an inhibitor of the Nav1.7 channel with an IC₅₀ in the micromolar range, while aconitine is a potent activator of these channels.
Conclusion
This comparative guide highlights the diverse receptor binding profiles of diterpenoid alkaloids. While this compound's interaction with nAChRs is characterized by weak affinity, its structural analog, methyllycaconitine, demonstrates high-affinity and selective binding to the α7 nAChR subtype. Other diterpenoid alkaloids, such as aconitine and lappaconitine, primarily target voltage-gated sodium channels. These findings underscore the importance of specific structural motifs in determining the receptor selectivity and potency of this class of natural products. For researchers and drug development professionals, this information is crucial for the rational design of novel therapeutics with improved selectivity and reduced off-target effects. Further quantitative studies are warranted to precisely determine the binding affinity of this compound at various nAChR subtypes to fully elucidate its pharmacological profile.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. latoxan.com [latoxan.com]
Comparative In Vivo Efficacy of Delsoline and Structurally Related Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Delsoline and its structurally related synthetic analogs, Bulleyaconitine A and Lappaconitine. Due to a lack of publicly available in vivo efficacy data for this compound in key therapeutic areas such as analgesia and inflammation, this guide focuses on presenting the available data for these well-studied analogs as a benchmark for the potential therapeutic applications of this class of diterpenoid alkaloids. The information is compiled from multiple preclinical studies to offer a comprehensive, albeit indirect, comparison.
Overview of Compounds
This compound is a diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera.[1][2] It is known for its curare-like and ganglion-blocking effects and acts as a nicotinic receptor antagonist.[3] While in vitro studies suggest potential anti-inflammatory activity through modulation of the NF-κB signaling pathway, quantitative in vivo efficacy data remains limited.[4][5][6]
Bulleyaconitine A (BLA) and Lappaconitine (LA) are structurally similar C19 and C18-diterpenoid alkaloids, respectively, also found in Aconitum species.[3][7][8] Both have been investigated for their analgesic and anti-inflammatory properties and serve as relevant comparators for understanding the potential in vivo activities of this compound.[3][8][9][10]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo analgesic and anti-inflammatory effects of Bulleyaconitine A and Lappaconitine from various preclinical models.
Table 1: In Vivo Analgesic Efficacy of Diterpenoid Alkaloid Analogs
| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect | Reference |
| Bulleyaconitine A | Rat | Sciatic Nerve Block | 0.125 mM (co-injected with lidocaine (B1675312)/epinephrine) | Subcutaneous | Increased duration of complete nociceptive blockade to 24 hours. | [3] |
| Bulleyaconitine A | Mouse | Tibial Fracture Pain | Not specified | Oral | Alleviated fracture-induced mechanical and thermal hyperalgesia. | [9] |
| Bulleyaconitine A | Rat | Acetic Acid-Induced Visceral Pain | 30 µg/kg and 90 µg/kg | Subcutaneous | Dose-dependently increased paw withdrawal threshold. | [10] |
| Lappaconitine | Rat | Acetic Acid-Induced Writhing | 5 mg/kg | Oral | Significant analgesic activity. | [8] |
| Lappaconitine | Rat | Hot Plate Test | 5 mg/kg | Oral | Significant analgesic activity. | [8] |
| Lappaconitine Hydrobromide & Trifluoroacetate | Rat | Nociceptive Laser Stimuli | Not specified | Not specified | Reduced nocifensive behaviors and laser-evoked potentials. | [11] |
Table 2: In Vivo Anti-inflammatory Efficacy of Diterpenoid Alkaloid Analogs
| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect | Reference |
| Lappaconitine | Not specified | Paw and Ear Edema | Not specified | Not specified | Inhibition of edema. | [7] |
| Lappaconitine Derivative (Compound 6) | Mouse | LPS-induced Acute Lung Injury | Not specified | Not specified | Potently inhibited the secretion of inflammatory mediators and neutrophil activation. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to allow for critical evaluation and replication of the findings.
Sciatic Nerve Block in Rats (Bulleyaconitine A)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A single subcutaneous injection was administered into the sciatic nerve region.
-
Test Substance: Bulleyaconitine A (0.125 mM) was co-injected with a standard solution of 0.5% lidocaine and 1:200,000 epinephrine.
-
Efficacy Measurement: Nociceptive blockade was assessed by applying a noxious stimulus to the plantar surface of the rat's hind paw and observing the withdrawal reflex. The duration of complete blockade was recorded.[3]
Acetic Acid-Induced Writhing Test in Rats (Lappaconitine)
-
Animal Model: Rats.
-
Procedure: Animals were orally administered the test compound. After a set period, a 1% v/v acetic acid solution was injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions (writhing).
-
Test Substance: Lappaconitine (5 mg/kg) was administered orally. A control group received a vehicle, and a positive control group received a standard analgesic (e.g., diclofenac (B195802) sodium).
-
Efficacy Measurement: The number of writhes was counted for a specific period (e.g., 30 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicated an analgesic effect.[8][10]
Hot Plate Test in Rats (Lappaconitine)
-
Animal Model: Rats.
-
Procedure: The hot plate test is used to assess central analgesic activity. Animals were placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
Test Substance: Lappaconitine (5 mg/kg) was administered orally prior to the test.
-
Efficacy Measurement: The latency to a pain response (e.g., licking a paw or jumping) was recorded. An increase in the reaction time compared to baseline or a control group indicated an analgesic effect.[8]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound and related diterpenoid alkaloids are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][13] This pathway is a critical regulator of the inflammatory response.
NF-κB Signaling Pathway in Inflammation
Caption: NF-κB signaling pathway in inflammation and the putative inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for the in vivo evaluation of analgesic and anti-inflammatory agents.
Conclusion
While direct comparative in vivo efficacy data for this compound is currently unavailable in the public domain, the evidence from structurally related diterpenoid alkaloids like Bulleyaconitine A and Lappaconitine demonstrates the potential of this chemical class as potent analgesic and anti-inflammatory agents. The data presented herein for these analogs provides a valuable reference for researchers interested in the further development of this compound or novel synthetic derivatives. Future in vivo studies on this compound are warranted to elucidate its therapeutic potential and to establish a direct comparison with other compounds in this class. The modulation of the NF-κB signaling pathway appears to be a key mechanism of action for the anti-inflammatory effects of these alkaloids, offering a target for future drug design and optimization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Chemistry, biological activities and toxic effects of alkaloidal constituents of genus Delphinium - A mini review | Semantic Scholar [semanticscholar.org]
- 3. Use of Bulleyaconitine A as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lappaconitine - LKT Labs [lktlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Bulleyaconitine A reduces fracture-induced pain and promotes fracture healing in mice [frontiersin.org]
- 10. Bulleyaconitine A Exerts Antianxiety and Antivisceral Hypersensitivity Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Promise of Delsoline: A Comparative Guide to Replicating Published Findings
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to replicate and expand upon published findings regarding the biological activity of Delsoline, a diterpenoid alkaloid. By presenting a comparative analysis with established alternatives and detailing experimental protocols, this document aims to facilitate further investigation into the therapeutic potential of this natural compound.
This compound has been traditionally recognized for its neuromuscular blocking and ganglion-inhibitory effects.[1][2][3] Recent research has also pointed towards its potential anti-inflammatory and antimicrobial properties, suggesting a broader range of biological activities that warrant deeper exploration.[4] This guide summarizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and workflows to support future research endeavors.
Comparative Analysis of Biological Activity
To provide a clear context for this compound's biological effects, the following tables summarize its reported activity alongside comparable data for alternative and standard compounds.
Neuromuscular Blocking Activity
This compound's activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) has been primarily assessed through its ability to inhibit the binding of α-bungarotoxin, a potent antagonist of this receptor.
| Compound | Assay | Organism/Tissue | IC50/EC50 | Citation |
| This compound | [125I]α-Bungarotoxin Binding Inhibition | Rat Brain Membranes | 1.8 µM | |
| Rocuronium | Electromyography (ED50) | Human | 0.159 mg/kg | [5] |
| Atracurium | Pharmacodynamic Measurement (EC50) | Human | 0.29 µg/ml | [3] |
| Succinylcholine | Muscle-type nAChR Activation (EC50) | Human (in Xenopus oocytes) | 10.8 µM | [6] |
Anti-inflammatory Activity
This compound's anti-inflammatory potential has been investigated, with studies suggesting modulation of the NF-κB signaling pathway. For comparison, data for other diterpenoid alkaloids, Delbrunine and Eldeline, and standard anti-inflammatory agents are presented.
| Compound | Assay | Cell Line | IC50/EC50 | Citation |
| This compound | Carrageenan-induced rat paw edema (Predicted EC50) | In vivo (Rat) | 1.74 mg/kg | [7] |
| Delbrunine | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 15.6 µM | |
| Eldeline | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 25.3 µM | |
| Prednisolone | NF-κB Luciferase Reporter Assay | C2C12 Myoblasts | 0.417 µM | [8] |
| Withaferin A | NF-κB Luciferase Reporter Assay | C2C12 Myoblasts | 0.562 µM | [8] |
| Celastrol | NF-κB Luciferase Reporter Assay | C2C12 Myoblasts | 0.000891 µM | [8] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
[125I]α-Bungarotoxin Binding Assay
This assay is crucial for quantifying the affinity of compounds for nicotinic acetylcholine receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of [125I]α-bungarotoxin to its receptor.
Materials:
-
Rat brain membranes (prepared as described in the literature)
-
[125I]α-Bungarotoxin
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Whatman GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a reaction tube, combine the rat brain membranes, [125I]α-bungarotoxin (at a concentration below its Kd), and the test compound at various concentrations.
-
Include control tubes with no test compound (total binding) and tubes with an excess of a known potent inhibitor like nicotine (B1678760) or unlabeled α-bungarotoxin (non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of NO production.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Delbrunine, Eldeline)
-
Griess Reagent (for nitrite (B80452) determination)
-
MTT or similar cell viability assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for a further 24 hours.
-
After incubation, collect the cell culture supernatant to measure nitrite concentration, which is a stable product of NO.
-
Add Griess Reagent to the supernatant and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
In a parallel plate, assess the cytotoxicity of the test compound on RAW264.7 cells using an MTT assay to ensure that the observed inhibition of NO production is not due to cell death.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Putative NF-κB signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory activity screening.
References
- 1. Inhibition of inducible nitric oxide synthase by bis(helenalinyl)glutarate in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delphinium alkaloids as inhibitors of alpha-bungarotoxin binding to rat and insect neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Bungarotoxin interacts with the rat brain tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Delsoline vs. DEET: A Comparative Analysis of Insect Repellent Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insect repellent properties of Delsoline, a naturally occurring diterpenoid alkaloid, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. This document summarizes available experimental data, outlines testing methodologies, and visualizes proposed mechanisms of action to inform future research and development in the field of insect repellents.
Executive Summary
DEET is a highly effective and widely used insect repellent with a well-documented mode of action involving multiple sensory pathways in insects.[1][2] this compound, a diterpenoid alkaloid, has demonstrated repellent activity against the red flour beetle (Tribolium castaneum). However, comprehensive data on its efficacy against a broader range of insects, particularly mosquitoes, and direct comparative studies with DEET are currently limited. This guide presents the existing data to facilitate a preliminary comparison and highlight areas for future investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the repellent activity of this compound and DEET. It is critical to note that the data for this compound is based on experiments with the red flour beetle (Tribolium castaneum), while DEET has been extensively tested against various mosquito species. Direct comparison of efficacy is therefore challenging due to the different target insects and experimental protocols.
Table 1: Repellent Activity of this compound and Related Diterpenoid Alkaloids against Tribolium castaneum
| Compound | Concentration | Percent Repellency (%) |
| This compound | 3 mg/mL | 43.75 |
| Hetisine | 3 mg/mL | 59.37 |
| 14-Acetylneoline | 3 mg/mL | 53.12 |
| Peregrine | 3 mg/mL | 53.12 |
| Talatisamine | 3 mg/mL | 34.37 |
| Venulol | 3 mg/mL | 31.25 |
Data from Ulubelen, A., et al. (2001). Insect repellent activity of diterpenoid alkaloids. Phytotherapy Research, 15(2), 170-171.
Table 2: Repellent Activity of DEET against Mosquitoes (Aedes aegypti)
| Concentration (%) | Protection Time (hours) |
| 10 | ~2 |
| 20-30 | up to 8 |
| 100 | up to 12 |
Data compiled from various sources on DEET efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are descriptions of the standard protocols used to assess the insect repellent activity of chemical compounds.
Filter Paper Repellent Assay
This method is commonly used to screen for the repellent activity of non-volatile compounds against crawling insects.
Procedure:
-
A filter paper disc is treated with a known concentration of the test compound dissolved in a suitable solvent. A control disc is treated with the solvent alone.
-
The solvent is allowed to evaporate completely.
-
The treated and control filter papers are placed in a petri dish or a similar testing arena.
-
A specific number of insects are released into the center of the arena.
-
The number of insects on the treated and control surfaces is counted at predetermined time intervals.
-
The percentage of repellency is calculated based on the distribution of the insects.
Arm-in-Cage Test
This is the standard laboratory method for evaluating the efficacy of topical repellents against mosquitoes.
Procedure:
-
A defined area of a human volunteer's forearm is treated with a specific amount of the repellent formulation. The other arm may serve as a control.
-
The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes.
-
The time until the first confirmed mosquito bite (or a set number of landings) is recorded. This is known as the Complete Protection Time (CPT).
-
The test can be repeated at intervals to determine the duration of protection.
Signaling Pathways and Mechanisms of Action
Understanding the molecular interactions between a repellent and an insect's sensory system is fundamental for the development of new and improved repellent technologies.
DEET: A Multi-Modal Mechanism
DEET's repellent activity is complex and involves interactions with multiple sensory pathways in insects. It is thought to act through both olfactory (smell) and gustatory (taste) modalities.[1][2][3] The primary mechanisms include:
-
Olfactory Receptor Modulation: DEET can directly activate or inhibit specific odorant receptors (ORs) on the insect's antennae, interfering with their ability to detect host cues like lactic acid and carbon dioxide.[1][3]
-
Gustatory Receptor Activation: Upon contact, DEET activates bitter taste receptors, leading to an aversive response.[2]
-
"Confusant" Effect: DEET may also "scramble" the insect's perception of host odors, making it difficult for them to locate a target.
Caption: Proposed multi-modal mechanism of action for DEET.
This compound: A Proposed Mechanism
The precise mechanism of action for this compound as an insect repellent has not been fully elucidated. However, research on a related diterpenoid alkaloid, methyllycaconitine (B43530) (MLA), suggests a potential mode of action. MLA has been shown to be a potent inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. These receptors are crucial for synaptic transmission in the insect central nervous system. Interference with nAChR function can lead to a range of effects, including paralysis and death at high concentrations, and may contribute to repellent activity at lower, sub-lethal concentrations.
Based on this, a hypothetical signaling pathway for this compound's repellent activity is proposed below. It is important to emphasize that this is a putative mechanism and requires experimental validation.
Caption: Hypothetical mechanism of this compound's repellent action.
Experimental Workflow: Repellent Efficacy Screening
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of novel insect repellent compounds.
Caption: A generalized workflow for insect repellent discovery.
Conclusion and Future Directions
DEET remains the benchmark for insect repellents due to its high efficacy and broad-spectrum activity. This compound, as a representative of diterpenoid alkaloids, shows promise as a potential source of new repellent compounds. However, the current data is insufficient for a direct and comprehensive comparison with DEET.
Future research should focus on:
-
Efficacy against a wider range of insects: Evaluating the repellent activity of this compound against medically important insects such as Aedes aegypti and Anopheles mosquitoes.
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and DEET under standardized laboratory and field conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in this compound's repellent activity.
-
Structure-activity relationship studies: Investigating how modifications to the diterpenoid alkaloid structure affect repellent efficacy to identify more potent analogues.
By addressing these research gaps, the potential of this compound and other diterpenoid alkaloids as viable alternatives or adjuncts to existing insect repellents can be fully realized.
References
A comparative review of the toxicological profiles of Delsoline and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of two naturally occurring diterpenoid alkaloids: Delsoline and Aconitine (B1665448). Both compounds are found in plants of the Aconitum and Delphinium genera and exhibit significant biological activity. While structurally related, their toxicological profiles and mechanisms of action differ considerably. This review synthesizes available experimental data to facilitate a clear understanding of their respective toxicities.
Quantitative Toxicological Data
The following table summarizes the acute toxicity data (LD50) for this compound and Aconitine across different species and routes of administration. It is important to note that the available data for Aconitine is far more extensive than for this compound.
| Compound | Species | Route of Administration | LD50 / TD50 / LDLo | Reference |
| This compound | Mice | Intravenous (i.v.) | 175 mg/kg (LD50) | [1][2] |
| Mice | Intraperitoneal (i.p.) | 550 mg/kg (LD50) | [1][2] | |
| Aconitine | Mice | Oral | 1.8 mg/kg (LD50) | [3][4] |
| Mice | Intravenous (i.v.) | 0.100 mg/kg (LD50) | [5] | |
| Mice | Intraperitoneal (i.p.) | 0.270 mg/kg (LD50) | [5] | |
| Mice | Subcutaneous (s.c.) | 0.270 mg/kg (LD50) | [5] | |
| Rats | Intravenous (i.v.) | 0.064 mg/kg (LD50) | [5] | |
| Rats | Intraperitoneal (i.p.) | 0.250 mg/kg (LDLo) | [5] | |
| Humans | Oral | 1-2 mg (estimated lethal dose) | [3][4] |
LD50: Lethal dose for 50% of the test population. TD50: Toxic dose for 50% of the test population. LDLo: Lowest published lethal dose.
Mechanisms of Toxicity
The toxic effects of this compound and Aconitine are attributable to their distinct interactions with different components of the nervous system.
This compound: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound acts as a nicotinic receptor antagonist and a ganglion-blocking agent.[1][2] It is suggested to have a weak affinity for the α-bungarotoxin-sensitive nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2] By blocking these receptors, this compound can disrupt cholinergic neurotransmission in autonomic ganglia and the neuromuscular junction. This antagonism can lead to a range of effects, including muscle weakness and autonomic dysfunction. This compound has also been shown to have a hypotensive effect in rats, which may be related to its ganglion-blocking activity.[6]
Aconitine: Voltage-Gated Sodium Channel Activation
Aconitine's high toxicity stems from its potent effect on voltage-gated sodium channels in excitable membranes, such as those in the myocardium, nerves, and muscles.[7] It binds to the open state of these channels, causing a persistent activation and preventing their inactivation.[7][8] This leads to a constant influx of sodium ions, resulting in sustained membrane depolarization. The consequences are particularly severe in the cardiovascular and nervous systems.
In the heart, this persistent sodium influx can lead to life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[3] Neurologically, it can cause paresthesia (numbness and tingling), muscle weakness, and in severe cases, respiratory paralysis.[5][7]
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited in this review are not publicly available. However, a general methodology for determining acute toxicity, such as the LD50 value, is outlined below.
General Protocol for Acute Toxicity (LD50) Determination
This workflow represents a generalized approach for assessing the acute toxicity of a compound. Specific parameters would be adjusted based on the test substance, species, and regulatory guidelines.
Key Steps in the Protocol:
-
Test Substance Preparation: The compound is dissolved or suspended in a suitable vehicle at various concentrations.
-
Animal Selection and Acclimation: Healthy, young adult animals of a specific species and strain are acclimatized to the laboratory conditions for a period before the study.
-
Dose Administration: The test substance is administered to several groups of animals at different dose levels. A control group receives only the vehicle. The route of administration is chosen based on the potential route of human exposure.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Body weight changes are also recorded.
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.
Conclusion
This compound and Aconitine, despite their structural similarities as diterpenoid alkaloids, exhibit markedly different toxicological profiles. Aconitine is an extremely potent toxin that acts on voltage-gated sodium channels, leading to severe cardiotoxicity and neurotoxicity at very low doses. In contrast, this compound is significantly less toxic and its effects are mediated through the antagonism of nicotinic acetylcholine receptors. The substantial difference in their LD50 values underscores the critical importance of understanding the specific structure-activity relationships that govern the toxicity of this class of compounds. Further research into the detailed toxicokinetics and toxicodynamics of this compound would be beneficial for a more complete comparative assessment.
References
- 1. usbio.net [usbio.net]
- 2. latoxan.com [latoxan.com]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ambonsall.com [ambonsall.com]
Safety Operating Guide
Navigating the Safe Disposal of Delsoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental integrity. Delsoline, a diterpenoid alkaloid, requires careful handling due to its potential toxicity, a characteristic shared with other Aconitum alkaloids. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Quantitative Data on this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₄₁NO₇ |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 509-18-2 |
| Solubility | Soluble in chloroform (B151607) and methanol. Very slightly soluble in water. |
| Storage Temperature | +4°C in a dark place. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as highly toxic chemical waste. Adherence to institutional and local regulations is mandatory.
Experimental Protocol for this compound Waste Disposal:
-
Segregation: Isolate all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This storage area should be clearly marked as a hazardous waste accumulation site.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
Essential Safety and Operational Guide for Handling Delsoline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Safety Summary
Delsoline is an alkaloid derived from plants of the Aconitum and Delphinium genera.[2] Alkaloids from these genera are known for their high toxicity. Although specific GHS classifications for this compound are not available, related Aconitum alkaloids are classified as acutely toxic and fatal if swallowed. Therefore, it is imperative to handle this compound with extreme caution to avoid ingestion, inhalation, and contact with skin and eyes.[1]
Key Safety and Chemical Data
The following table summarizes essential data for this compound.
| Property | Data |
| CAS Number | 509-18-2[3][4][5][6] |
| Molecular Formula | C₂₅H₄₁NO₇[4][6] |
| Molecular Weight | 467.6 g/mol [2][6] |
| Physical Description | White powder[6] |
| Solubility | Soluble in chloroform (B151607) and methanol.[1] |
| Storage | Store at -20°C for long-term stability (≥4 years).[1] For shorter periods, 2-8°C in the dark is also cited.[6] |
| Toxicity (LD50) | IVN-MUS LD50: 175 mg/kg; IPR-MUS LD50: 550 mg/kg[2] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling this compound to minimize exposure. All personnel must be trained in the proper donning and doffing of PPE.
Required Personal Protective Equipment
| PPE Component | Specification |
| Gloves | Double pair of powder-free nitrile gloves. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A fit-tested N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood. |
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent contamination.
Handling and Operational Plan
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, plastic-backed pads.
-
Weighing: Tare a sealed container. Carefully transfer the required amount of this compound powder into the container within the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the sealed container and mix gently. This compound is soluble in chloroform and methanol.[1]
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
Emergency Procedures
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all solid waste, including unused this compound powder and contaminated materials (e.g., weigh boats, wipes, PPE), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, sealed, and compatible container for hazardous liquid waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Arrangement for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound waste in regular trash or down the drain.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
